P053
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO2/c1-18(21,12-22)9-8-13-2-5-15(6-3-13)23-11-14-4-7-16(19)17(20)10-14/h2-7,10,22H,8-9,11-12,21H2,1H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQHXJCIFGMUPY-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of the Tumor Suppressor Protein p53
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the structure of the tumor suppressor protein p53, a critical regulator of cell cycle, DNA repair, and apoptosis. Its multifaceted role in preventing cancer formation is intrinsically linked to its complex and dynamic structure.[1][2] This document summarizes key structural data, outlines experimental protocols for its study, and visualizes its core signaling pathways.
I. Core Structure of p53
The human p53 protein is a 393-amino acid transcription factor that functions as a homotetramer.[3] Its structure is modular, consisting of several distinct functional domains connected by flexible linker regions. This modularity allows for a wide range of interactions and regulatory mechanisms. The primary domains include the N-terminal transactivation domain (TAD), a proline-rich region (PRR), a central DNA-binding core domain (DBD), a tetramerization domain (OD), and a C-terminal regulatory domain (CTD).[1][4][5][6]
The precise boundaries of the p53 domains can vary slightly between different studies and constructs used for structural analysis. The following table summarizes the approximate residue ranges for each domain of the human p53 protein as reported in the literature.
| Domain | Residue Range (Approximate) | Key Functions |
| N-Terminal Transactivation Domain (TAD) | 1-67 | Binds to transcriptional co-activators and components of the transcription machinery.[5][7][8] |
| Proline-Rich Region (PRR) | 67-98 | Mediates protein-protein interactions and is important for apoptosis.[7] |
| DNA-Binding Core Domain (DBD) | 94-303 | Recognizes and binds to specific DNA sequences (response elements) in the promoter regions of target genes.[3][5][7][8] |
| Tetramerization Domain (OD) | 323-363 | Mediates the formation of the p53 homotetramer, which is the biologically active form.[3][5][7][8] |
| C-Terminal Regulatory Domain (CTD) | 363-393 | Involved in the regulation of DNA binding and is a target for post-translational modifications.[5][7][8] |
The structure of p53 and its domains have been elucidated using various high-resolution techniques. Due to the protein's inherent flexibility, particularly in the N- and C-terminal regions, structural studies of the full-length protein have been challenging. The following table presents a selection of solved structures for different p53 constructs, highlighting the method used and the achieved resolution.
| PDB ID | p53 Construct | Method | Resolution (Å) |
| 1TUP | Core Domain (residues 102-292) complexed with DNA | X-ray Diffraction | 2.20 |
| 4MZI | Mutant Core Domain (residues 96-293) | X-ray Diffraction | 1.25 |
| 5XZC | Full-length p53 in complex with p300 | Cryo-Electron Microscopy | 10.7 |
| - | Full-length tetramer | Cryo-Electron Microscopy | 13.7 |
| - | Mutant Core Domain (R280K) | X-ray Diffraction | 2.0 |
| - | Mutant Core Domain (G245S) | X-ray Diffraction | 1.69 |
II. Experimental Protocols
Detailed methodologies are crucial for the successful expression, purification, and structural analysis of p53. The following sections provide an overview of commonly used protocols.
The production of sufficient quantities of pure, active p53 is a prerequisite for structural studies. Escherichia coli is a commonly used expression system.
Protocol: Expression and Purification of His-tagged p53 from E. coli
-
Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the human p53 coding sequence with an N-terminal polyhistidine (His) tag.
-
Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[9]
-
Induction of Expression: Induce p53 expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM. Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.[10]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. The soluble p53 will be in the supernatant.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity chromatography column pre-equilibrated with lysis buffer.[9][11]
-
Washing: Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged p53 from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, the eluted p53 can be further purified by size-exclusion chromatography (gel filtration) to separate monomers, dimers, and tetramers and to remove any remaining contaminants.
-
Concentration and Storage: Concentrate the purified p53 using ultrafiltration devices. Flash-freeze aliquots in liquid nitrogen and store at -80°C.[12]
X-ray crystallography has been instrumental in determining the high-resolution structure of the p53 core domain.
Protocol: Crystallization and Structure Determination of the p53 Core Domain
-
Protein Preparation: Purify the p53 core domain to a high degree of homogeneity (>95%). Concentrate the protein to 5-10 mg/mL in a low-salt buffer.
-
Crystallization Screening: Use vapor diffusion methods (hanging drop or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, salts, and additives).
-
Crystal Optimization: Optimize the initial crystallization hits by varying the concentrations of the protein and precipitants, and by trying different temperatures.
-
Data Collection: Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.[13] Collect X-ray diffraction data at a synchrotron source.[14]
-
Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using molecular replacement if a homologous structure is available. Build and refine the atomic model against the experimental data.[13]
NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution, and it has been particularly useful for characterizing the intrinsically disordered regions of p53.
Protocol: NMR Sample Preparation and Analysis of p53
-
Isotopic Labeling: For detailed structural studies, express p53 in minimal media supplemented with ¹⁵N-ammonium chloride and/or ¹³C-glucose to produce isotopically labeled protein. For larger constructs, deuteration may be necessary.[15]
-
Sample Preparation: Purify the labeled p53 as described above. Exchange the protein into a suitable NMR buffer (e.g., 25 mM sodium phosphate, 50 mM NaCl, 5 mM DTT, pH 6.5-7.5) in 90% H₂O/10% D₂O.[16][17] The protein concentration should typically be in the range of 0.1-0.5 mM.[18]
-
Data Acquisition: Acquire a series of NMR experiments (e.g., HSQC, HNCA, HNCO, HNCACB) on a high-field NMR spectrometer equipped with a cryoprobe to assign the backbone and side-chain resonances.[15][16][17]
-
Structural Restraints: Collect structural restraints, such as Nuclear Overhauser Effects (NOEs), residual dipolar couplings (RDCs), and scalar couplings.
-
Structure Calculation: Use the experimental restraints to calculate an ensemble of structures that are consistent with the NMR data.
Cryo-EM has emerged as a key technique for visualizing the structure of large, flexible macromolecules like the full-length p53 tetramer.
Protocol: Cryo-EM Sample Preparation and Imaging of p53
-
Sample Preparation: Purify the full-length p53 tetramer or its complex with other molecules. The concentration should be optimized for grid preparation, typically in the low micromolar range.
-
Grid Preparation: Apply a small volume (3-4 µL) of the sample to a glow-discharged cryo-EM grid (e.g., holey carbon grid).[19]
-
Vitrification: Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).[19][20] This process traps the protein particles in random orientations in a layer of vitreous ice.
-
Data Collection: Transfer the frozen grid to a transmission electron microscope equipped with a direct electron detector. Collect a large dataset of images (micrographs) of the frozen-hydrated particles.
-
Image Processing: Perform single-particle analysis, which involves picking individual particle images from the micrographs, classifying them into different views, and reconstructing a 3D density map of the protein.
-
Model Building: Build an atomic model into the 3D density map, often using existing high-resolution structures of individual domains as a starting point.
III. Signaling Pathways and Logical Relationships
p53 is a central hub in a complex network of signaling pathways that respond to cellular stress. Upon activation by signals such as DNA damage, oncogene activation, or hypoxia, p53 orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and DNA repair.[21]
The following diagram illustrates the core logic of the p53 signaling pathway, from upstream activation to downstream effects.
Caption: Core p53 signaling pathway from stress signals to cellular responses.
The following diagram outlines a typical workflow for determining the structure of a protein like p53.
Caption: A generalized experimental workflow for protein structure determination.
References
- 1. p53 Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure of p53 protein | PPTX [slideshare.net]
- 7. The structure of p53 tumour suppressor protein reveals the basis for its functional plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 [collab.its.virginia.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102212525A - Separation and purification method of wild-type p53 protein - Google Patents [patents.google.com]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. The Crystal Structure of the R280K Mutant of Human p53 Explains the Loss of DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. The client protein p53 forms a molten globule-like state in the presence of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. nmr-bio.com [nmr-bio.com]
- 19. Structural visualization of the p53/RNA polymerase II assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
P053: A Technical Guide to its Mechanism of Action as a Selective Ceramide Synthase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
P053 is a potent, non-competitive, and highly selective small molecule inhibitor of ceramide synthase 1 (CerS1).[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects, impact on lipid metabolism, and its role as a regulator of whole-body adiposity.[1][2] Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate further research. Signaling pathways and experimental workflows are visually represented to enhance understanding.
Core Mechanism of Action: Selective Inhibition of Ceramide Synthase 1 (CerS1)
This compound functions as a specific inhibitor of ceramide synthase 1 (CerS1), an enzyme responsible for the synthesis of C18 ceramides (B1148491).[3] Its inhibitory action has been demonstrated to be non-competitive.[1][2] The selectivity of this compound for CerS1 is a key feature, with significantly lower potency against other ceramide synthase isoforms.[4]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various ceramide synthase isoforms has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its selectivity for CerS1.
| Target Isoform | IC50 (μM) | Species | Reference |
| CerS1 | 0.5 | Not Specified | [1][2] |
| hCerS1 | 0.54 ± 0.06 | Human | [1] |
| mCerS1 | 0.46 ± 0.08 | Murine | [1] |
| hCerS2 | 28.6 ± 0.15 | Human | [1] |
| mCerS2 | 18.5 ± 0.12 | Murine | [1] |
| hCerS4 | 17.2 ± 0.09 | Human | [1] |
| hCerS5 | 7.2 ± 0.10 | Human | [1] |
| hCerS6 | 11.4 ± 0.17 | Human | [1] |
Signaling Pathway and Metabolic Consequences
The primary molecular consequence of this compound action is the reduction of C18 ceramide levels.[4] This targeted inhibition of CerS1 leads to downstream effects on cellular and systemic metabolism, particularly fatty acid oxidation in skeletal muscle.[1][3]
In Vivo Effects
In vivo studies in mice have demonstrated the physiological effects of this compound administration. Daily oral gavage of this compound in mice on a high-fat diet resulted in a significant reduction of C18 ceramide levels in skeletal muscle.[1] This was accompanied by an increase in fatty acid oxidation in this tissue, leading to a reduction in muscle triglycerides and overall adiposity.[1][3] However, it is noteworthy that this compound administration did not appear to protect against high-fat diet-induced insulin (B600854) resistance.[3]
Summary of In Vivo Experimental Data
| Parameter | Treatment | Outcome | Tissue | Reference |
| C18 Ceramide Levels | 5 mg/kg this compound (daily, 7 days) | 31% reduction | Skeletal Muscle | [1] |
| Fatty Acid Oxidation | Daily this compound administration (HFD) | Increased | Skeletal Muscle | [1][3] |
| Muscle Triglycerides | Daily this compound administration (HFD) | Decreased | Skeletal Muscle | [1][3] |
| Adiposity | Daily this compound administration (HFD) | Impeded increase | Whole Body | [1][3] |
| Insulin Resistance | Daily this compound administration (HFD) | No protection | Not Specified | [3] |
Experimental Protocols
In Vitro Ceramide Synthase Activity Assay
This protocol is a generalized representation based on standard biochemical assays for enzyme inhibition.
Methodology:
-
Enzyme Source: Microsomal fractions containing the desired ceramide synthase isoforms are prepared from appropriate cell lines or tissues.
-
Substrates: The reaction mixture includes a sphingoid base substrate (e.g., dihydrosphingosine) and a fatty acyl-CoA (e.g., C18:0-CoA).
-
Inhibitor: this compound is added at varying concentrations to determine the dose-dependent inhibition.
-
Reaction: The reaction is initiated and incubated at a controlled temperature for a defined period.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using a suitable solvent system (e.g., Bligh-Dyer method).
-
Quantification: The amount of the specific ceramide product is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
In Vivo Mouse Study Protocol
This protocol is a generalized representation based on the described in vivo experiments.[1][3]
Methodology:
-
Animal Model: Male C57BL6/J mice are used.
-
Diet: Mice are fed a high-fat diet (HFD) to induce metabolic stress.
-
Treatment: this compound is administered daily by oral gavage at a specified dose (e.g., 5 mg/kg). A vehicle control group is also included.
-
Duration: The treatment is carried out for a defined period (e.g., 7 days).
-
Tissue Collection: At the end of the study, skeletal muscle and other relevant tissues are collected.
-
Lipid Analysis: Ceramide levels in the collected tissues are quantified by LC-MS/MS.
-
Metabolic Analysis: Fatty acid oxidation rates in isolated tissues or whole animals are measured. Body composition and markers of insulin resistance are also assessed.
Conclusion
This compound is a valuable research tool for investigating the specific roles of CerS1 and C18 ceramides in metabolic regulation. Its high potency and selectivity allow for the targeted dissection of this signaling pathway. The in vivo data highlight the potential of CerS1 inhibition as a therapeutic strategy for conditions characterized by dysregulated fat metabolism. Further research is warranted to fully elucidate the downstream consequences of this compound-mediated CerS1 inhibition and to explore its therapeutic potential.
References
The Guardian of the Genome: An In-depth Technical Guide to p53 Biological Function and Pathways
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular and organismal homeostasis.[1] Its intricate network of signaling pathways and diverse biological functions are central to understanding and combating diseases such as cancer. This technical guide provides a comprehensive overview of the core biological functions of p53, its major signaling pathways, quantitative data on its molecular interactions, and detailed protocols for its study.
Core Biological Functions of p53
Under normal physiological conditions, p53 is maintained at low levels, primarily through continuous degradation mediated by its principal negative regulator, the E3 ubiquitin ligase MDM2.[2][3] However, in response to a variety of cellular stresses, including DNA damage, oncogene activation, hypoxia, and nucleotide deprivation, p53 is stabilized and activated through a series of post-translational modifications.[1][2] This activation unleashes the potent tumor-suppressive functions of p53, which are primarily executed through its role as a sequence-specific transcription factor.[1][4] Activated p53 binds to specific DNA response elements in the promoter regions of its target genes, orchestrating a range of cellular responses.[5]
The ultimate cellular outcome of p53 activation is context-dependent, influenced by the cell type, the nature and severity of the stress, and the broader cellular environment. The primary p53-mediated cellular fates include:
-
Cell Cycle Arrest: p53 can halt cell cycle progression at the G1/S and G2/M checkpoints, providing time for DNA repair before the cell enters DNA synthesis or mitosis.[6][7][8][9] This function is critical in preventing the propagation of cells with damaged DNA.[5][10]
-
Apoptosis: When cellular damage is too severe to be repaired, p53 can trigger programmed cell death, or apoptosis, thereby eliminating potentially cancerous cells.[4][5][11] This is a crucial mechanism for preventing tumor formation.
-
DNA Repair: p53 can directly and indirectly facilitate the repair of damaged DNA by activating the transcription of genes involved in various DNA repair pathways, including nucleotide excision repair (NER) and base excision repair (BER).[7][10]
-
Senescence: p53 can induce a state of permanent cell cycle arrest known as senescence, which acts as a stable barrier to the proliferation of damaged or oncogene-expressing cells.[12][13]
Key Signaling Pathways
The biological functions of p53 are executed through a complex and interconnected network of signaling pathways. Below are diagrams and descriptions of the core p53-mediated pathways.
p53 Activation and Regulation
Cellular stress signals, such as DNA double-strand breaks or oncogene activation, trigger the activation of upstream kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases phosphorylate p53 at key serine residues (e.g., Ser15), which disrupts the p53-MDM2 interaction, leading to p53 stabilization and accumulation.[4] Activated p53 can then bind to the promoter of the MDM2 gene, creating a negative feedback loop that helps to control the p53 response.[8]
Caption: The p53 activation and regulation pathway.
p53-Mediated Apoptosis
p53 can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] In the intrinsic pathway, p53 transcriptionally activates pro-apoptotic members of the Bcl-2 family, such as Bax, PUMA, and Noxa.[14][15] These proteins translocate to the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases. In the extrinsic pathway, p53 can upregulate the expression of death receptors like Fas and DR5, sensitizing the cell to death ligands.[14]
Caption: p53-mediated intrinsic and extrinsic apoptosis pathways.
p53-Mediated Cell Cycle Arrest
p53-mediated cell cycle arrest is primarily achieved through the transcriptional activation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[6][15] p21 inhibits the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes, which are essential for the G1/S transition.[9] This leads to the accumulation of hypophosphorylated retinoblastoma protein (Rb), which in turn represses E2F-mediated transcription of genes required for S-phase entry. p53 can also induce G2/M arrest through the transcriptional regulation of genes like GADD45 and 14-3-3σ.[9]
Caption: p53-mediated G1/S cell cycle arrest.
Quantitative Data
The following tables summarize key quantitative data related to p53's molecular interactions and its impact on gene expression.
Table 1: p53 Protein-Protein and Protein-DNA Interaction Affinities
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| p53 (wild-type peptide) - MDM2 | Not specified | 580 nM | [4] |
| p53 (full-length) - p21 DNA (cognate) | Fluorescence Anisotropy | 16 ± 2 nM (per dimer) | [2] |
| p53 (ΔNTAD) - p21 DNA (cognate) | Fluorescence Anisotropy | 18 ± 3 nM (per dimer) | [2] |
| p53 (full-length) - nonspecific DNA | Fluorescence Anisotropy | 370 ± 30 nM (per dimer) | [2] |
| p53 (ΔNTAD) - nonspecific DNA | Fluorescence Anisotropy | 65 ± 7 nM (per dimer) | [2] |
| p53 (core domain) - gadd45 DNA | Surface Plasmon Resonance | 94 nM | [9] |
Table 2: Fold Change in mRNA Expression of p53 Target Genes Upon Activation
| Target Gene | Cellular Context | p53 Activator | Fold Change | Reference |
| CDKN1A (p21) | KPR tumor types | p53 restoration | ~2-10 | [16] |
| MDM2 | KPR tumor types | p53 restoration | ~2-8 | [16] |
| BAX | KPR tumor types | p53 restoration | ~1.5-4 | [16] |
| PUMA (BBC3) | KPR tumor types | p53 restoration | ~2-6 | [16] |
| HDM2 | Various cancer cell lines | NVP-CGM097 | 2.18 | [17] |
| CDKN1A | Various cancer cell lines | NVP-CGM097 | 3.88 | [17] |
| ZMAT3 | Various cancer cell lines | NVP-CGM097 | 2.81 | [17] |
| DDB2 | Various cancer cell lines | NVP-CGM097 | 2.55 | [17] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate study of p53 function.
Chromatin Immunoprecipitation (ChIP) for p53
This protocol describes the general steps for performing a ChIP assay to identify p53-bound DNA regions.
Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Detailed Methodology:
-
Cell Culture and Crosslinking: Culture cells to 70-80% confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA. Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
Cell Lysis and Chromatin Shearing: Harvest cells and lyse them in a buffer containing protease inhibitors. Shear the chromatin to an average fragment size of 200-1000 bp using sonication or micrococcal nuclease digestion.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the pre-cleared lysate overnight at 4°C with an anti-p53 antibody or a negative control IgG. Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to a known p53 target gene promoter (e.g., CDKN1A) or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
Western Blotting for p53 and its Targets (p21, MDM2)
This protocol outlines the steps for detecting the protein levels of p53, p21, and MDM2 by Western blotting.
Caption: General workflow for a Western Blotting experiment.
Detailed Methodology:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p53, anti-p21, or anti-MDM2) diluted in blocking buffer overnight at 4°C. Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Luciferase Reporter Assay for p53 Transcriptional Activity
This assay measures the ability of p53 to activate transcription from a specific response element.
References
- 1. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An induced fit mechanism regulates p53 DNA binding kinetics to confer sequence specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Reporter Gene Assay Methodology for Evaluating the Ability of Compounds to Restore P53 Activity [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. Semirational design of active tumor suppressor p53 DNA binding domain with enhanced stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p53 ChIP-seq Library Preparation [bio-protocol.org]
- 11. p53 luciferase reporter assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pnas.org [pnas.org]
- 17. A distinct p53 target gene set predicts for response to the selective p53–HDM2 inhibitor NVP-CGM097 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Ceramide Synthase 1 (CerS1)
An In-depth Technical Guide to the Target Identification and Validation of Ceramide Synthase 1 (CerS1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and validation of Ceramide Synthase 1 (CerS1) as a therapeutic target. It details the methodologies used to establish its role in various pathologies and highlights the use of the selective inhibitor P053 as a key tool for target validation. This document includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that catalyze the N-acylation of a sphingoid base to form dihydroceramide (B1258172) or ceramide, a central hub in sphingolipid metabolism.[1][2] Each CerS isoform displays specificity for fatty acyl-CoAs of different chain lengths, thereby producing ceramides (B1148491) with distinct biological functions.[3][4]
CerS1 is highly expressed in the brain and skeletal muscle and is responsible for the synthesis of C18-ceramide.[5][6] Altered levels of C18-ceramide have been linked to a range of diseases, including metabolic disorders, various cancers, and neurodegenerative conditions, making CerS1 an attractive target for therapeutic intervention.[5][7][8] The development of this compound, a potent and selective inhibitor of CerS1, has been instrumental in elucidating the specific roles of this enzyme and validating it as a druggable target.[9][10]
Target Identification of CerS1
The identification of CerS1 as a potential therapeutic target has been driven by a convergence of evidence from metabolic profiling, genetic studies, and expression analysis in disease models.
-
Metabolomic Profiling: Early studies identified associations between elevated levels of C18-ceramide in skeletal muscle and insulin (B600854) resistance in obese and type 2 diabetic individuals.[5] In contrast, lower levels of C18-ceramide were observed in glioma tumor tissues compared to healthy controls, suggesting a role in cancer pathogenesis.[11]
-
Genetic Studies: Genetic ablation of CerS1 in mouse models has provided strong evidence for its role in metabolic regulation. Global or skeletal muscle-specific knockout of CerS1 was shown to protect mice from high-fat diet-induced weight gain and improve glucose tolerance.[4][5]
-
Expression Analysis: Studies in head and neck squamous cell carcinoma (HNSCC) have shown that reduced C18-ceramide levels in tumors are associated with increased lymphovascular invasion and nodal metastasis.[7][8]
These lines of evidence collectively pointed to CerS1 as a key regulator of cellular processes that are dysregulated in disease, thereby establishing it as a promising target for drug discovery.
Target Validation of CerS1 using this compound
The validation of a drug target requires demonstrating that modulating its activity produces a therapeutic effect. The development of this compound, a selective small molecule inhibitor of CerS1, has been a significant milestone in validating this enzyme as a target. This compound was developed through medicinal chemistry efforts to improve the selectivity of a precursor compound, G024.[9][12]
Selectivity and Potency of this compound
This compound is a non-competitive inhibitor of CerS1 with nanomolar potency and high selectivity over other CerS isoforms.[9][10] This selectivity is crucial for dissecting the specific functions of CerS1 without confounding effects from the inhibition of other isoforms.
Table 1: Inhibitory Potency (IC50, µM) of this compound against Human and Murine CerS Isoforms
| Isoform | Human (h) IC50 (µM) | Murine (m) IC50 (µM) |
| CerS1 | 0.54 ± 0.06 | 0.46 ± 0.08 |
| CerS2 | 28.6 ± 0.15 | 18.5 ± 0.12 |
| CerS4 | 17.2 ± 0.09 | Not Reported |
| CerS5 | 7.2 ± 0.10 | Not Reported |
| CerS6 | 11.4 ± 0.17 | Not Reported |
| Data sourced from Turner et al., 2018.[9][13] |
In Vitro and In Vivo Effects of this compound
The utility of this compound as a tool for target validation has been demonstrated in both cell-based assays and animal models.
Table 2: Effect of this compound on Ceramide Levels
| System | Treatment | Outcome |
| HEK293 Cells | 100 nM this compound for 24h | 53% reduction in C18:0-ceramide. No change in other ceramide species.[9] |
| Mouse Skeletal Muscle (High-Fat Diet) | 5 mg/kg this compound daily (oral gavage) | 31% reduction in C18-ceramide levels.[13] |
These studies show that this compound can effectively and selectively reduce the levels of C18-ceramide in both in vitro and in vivo settings, confirming its utility as a chemical probe for studying CerS1 function. In vivo studies with this compound in mice on a high-fat diet demonstrated that inhibition of CerS1 increases fatty acid oxidation in skeletal muscle and reduces adiposity.[9]
Signaling Pathways and Experimental Workflows
Sphingolipid De Novo Synthesis Pathway
CerS1 is a key enzyme in the de novo synthesis of sphingolipids. The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several steps to produce ceramide, which can then be converted to more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide.[14]
Caption: De novo sphingolipid synthesis pathway highlighting the role of CerS1.
Target Validation Workflow using this compound
The following workflow illustrates the logical steps involved in validating CerS1 as a drug target using the selective inhibitor this compound.
Caption: Workflow for the validation of CerS1 as a therapeutic target.
Experimental Protocols
This section provides detailed methodologies for key experiments in CerS1 target identification and validation.
Ceramide Synthase Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to measure CerS activity in cell or tissue homogenates using a fluorescently labeled sphinganine substrate.
Materials:
-
NBD-sphinganine (fluorescent substrate)
-
Fatty acyl-CoAs (e.g., C18:0-CoA for CerS1)
-
Cell or tissue homogenates
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% fatty acid-free BSA)
-
Chloroform (B151607)/methanol (B129727) (2:1, v/v) for lipid extraction
-
TLC plates (Silica Gel 60)
-
TLC mobile phase (e.g., chloroform/methanol/2 M ammonium (B1175870) hydroxide, 40:10:1)
-
Fluorescence imager
Procedure:
-
Homogenate Preparation: Prepare cell or tissue homogenates in assay buffer on ice. Determine protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup: In a microcentrifuge tube, combine 50 µg of homogenate protein, 10 µM NBD-sphinganine, and 50 µM C18:0-CoA in a final volume of 100 µL of assay buffer. For inhibitor studies, pre-incubate the homogenate with this compound for 15-30 minutes before adding the substrates.
-
Incubation: Incubate the reaction mixture at 37°C for 30-120 minutes.
-
Lipid Extraction: Stop the reaction by adding 500 µL of chloroform/methanol (2:1). Vortex thoroughly and centrifuge to separate the phases.
-
Sample Preparation for TLC: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume (20-30 µL) of chloroform/methanol.
-
Thin-Layer Chromatography (TLC): Spot the resuspended lipid extract onto a silica (B1680970) TLC plate. Also spot standards for NBD-sphinganine and NBD-C18-ceramide. Develop the plate in the TLC mobile phase until the solvent front is near the top.
-
Analysis: Air-dry the TLC plate and visualize the fluorescent spots using a fluorescence imager. The formation of NBD-C18-ceramide indicates CerS1 activity. Quantify the fluorescence intensity of the product spots relative to the standards.
Lipidomics Analysis of Ceramides by LC-MS/MS
This protocol outlines a method for the quantification of different ceramide species in biological samples using liquid chromatography-tandem mass spectrometry.[15]
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate, plasma)
-
Internal standards (e.g., C17:0-ceramide)
-
Bligh and Dyer extraction solution (chloroform/methanol/water)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with a reverse-phase C8 or C18 column
Procedure:
-
Sample Preparation:
-
For tissues or cells, homogenize in a suitable buffer.
-
Add a known amount of internal standard (e.g., C17:0-ceramide) to each sample for normalization.
-
-
Lipid Extraction (Bligh and Dyer Method):
-
Add chloroform and methanol to the sample in a glass tube. Vortex vigorously.
-
Add water to induce phase separation. Vortex again and centrifuge.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under nitrogen.
-
-
Sample Reconstitution: Resuspend the dried lipid extract in the LC mobile phase (e.g., a mixture of methanol, water, formic acid, and ammonium formate).
-
LC Separation:
-
Inject the sample onto the reverse-phase column.
-
Elute the ceramides using a gradient of mobile phases. A typical gradient might run from a more aqueous mobile phase to a more organic one to separate lipids based on their hydrophobicity.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set up the mass spectrometer to perform Multiple Reaction Monitoring (MRM). For each ceramide species, a specific precursor ion (the molecular ion) is selected and fragmented, and a specific product ion is monitored.
-
Example MRM transitions:
-
C18:0-ceramide: m/z 566.6 → m/z 264.4
-
C17:0-ceramide (Internal Standard): m/z 552.6 → m/z 264.4
-
-
-
Data Analysis:
-
Integrate the peak areas for each ceramide species and the internal standard.
-
Calculate the concentration of each ceramide species by comparing its peak area to that of the internal standard and using a standard curve generated with known amounts of ceramide standards.
-
Conclusion
Ceramide Synthase 1 has been robustly identified and validated as a significant therapeutic target for a range of diseases, particularly in the realms of metabolic disorders and oncology. The development of this compound, a potent and selective inhibitor, has been a critical advancement, providing a powerful chemical tool to probe the biological functions of CerS1 and its product, C18-ceramide. The methodologies and workflows presented in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting CerS1. Future work will likely focus on the development of clinical candidates based on the this compound scaffold and a deeper exploration of the complex signaling networks regulated by C18-ceramide.
References
- 1. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases [frontiersin.org]
- 5. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CERAMIDE SYNTHASE 1 IS REGULATED BY PROTEASOMAL MEDIATED TURNOVER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of ceramide synthase 1 increases C18-ceramide and leads to lethal autophagy in human glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to P053: A Selective Ceramide Synthase 1 Inhibitor for In Vitro and In Vivo Research
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the small molecule P053, a potent and selective inhibitor of Ceramide Synthase 1 (CerS1). It details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and illustrates the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule identified as a potent, non-competitive, and highly selective inhibitor of Ceramide Synthase 1 (CerS1).[1][2] CerS1 is a key enzyme responsible for the synthesis of C18 ceramide, a specific type of sphingolipid implicated in various cellular processes.[3] Due to its high selectivity, this compound serves as a critical research tool for elucidating the specific roles of CerS1 and C18 ceramide in metabolic pathways, distinguishing their functions from those of other ceramide species synthesized by different CerS isoforms.[3][4] Studies have shown that this compound can modulate fat metabolism by acting as an endogenous inhibitor of mitochondrial fatty acid oxidation in muscle tissue and as a regulator of whole-body adiposity.[1][5]
Chemical Information:
-
Formal Name: (βS)-β-amino-4-[(3,4-dichlorophenyl)methoxy]-β-methyl-benzenebutanol[4]
-
CAS Number: 2748196-63-4[4]
-
Molecular Formula: C₁₈H₂₁Cl₂NO₂[4]
-
Molecular Weight: 354.3 g/mol [4]
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Ceramide Synthase (CerS) Isoforms
This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against various human (h) and murine (m) CerS isoforms, highlighting its selectivity for CerS1.
| Target Isoform | IC₅₀ (μM) | Species | Reference |
| CerS1 | 0.54 ± 0.06 | Human | [1][4] |
| CerS1 | 0.46 ± 0.08 | Murine | [1][4] |
| CerS2 | 28.6 ± 0.15 | Human | [1][4] |
| CerS2 | 18.5 ± 0.12 | Murine | [1] |
| CerS4 | 17.2 ± 0.09 | Human | [1][4] |
| CerS5 | 7.2 ± 0.10 | Human | [1][4] |
| CerS6 | 11.4 ± 0.17 | Human | [1][4] |
Table 2: Summary of Key In Vivo Effects of this compound in a High-Fat Diet Mouse Model
This table outlines the significant outcomes of daily this compound administration to male C57BL6/J mice fed a high-fat diet (HFD).
| Parameter | Experimental Detail | Result | Reference |
| C18 Ceramide Levels | 5 mg/kg/day via oral gavage for 7 days | Reduced by 31% in skeletal muscle | [1] |
| Fatty Acid Oxidation | Daily administration to HFD-fed mice | Increased in skeletal muscle | [3][4] |
| Muscle Triglycerides | Daily administration to HFD-fed mice | Increase impeded | [3][4] |
| Adiposity | Daily administration to HFD-fed mice | Increase impeded | [3][4] |
| Insulin (B600854) Resistance | Daily administration to HFD-fed mice | No protective effect observed | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments conducted to characterize this compound.
In Vitro Ceramide Synthase Inhibition Assay
This protocol is used to determine the IC₅₀ values of this compound against different CerS isoforms.
Objective: To quantify the inhibitory potency and selectivity of this compound.
Methodology:
-
Enzyme Source: Microsomes are prepared from cells overexpressing specific human or murine CerS isoforms (e.g., hCerS1, hCerS2, etc.).
-
Substrates: The assay mixture contains a fatty acyl-CoA substrate (e.g., C18-CoA for CerS1) and a sphingoid base substrate (e.g., deuterated dihydrosphingosine).
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.
-
Reaction: The microsomes are pre-incubated with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiation: The enzymatic reaction is initiated by adding the substrates. The reaction proceeds for a set duration (e.g., 20-60 minutes) at 37°C.
-
Termination & Extraction: The reaction is stopped, and lipids are extracted using a solvent system like chloroform/methanol.
-
Analysis: The production of the specific ceramide product is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The rate of ceramide production at each this compound concentration is compared to the vehicle control. IC₅₀ values are calculated by fitting the dose-response data to a suitable sigmoidal curve.
In Vivo High-Fat Diet (HFD) Mouse Study
This protocol describes the in vivo evaluation of this compound's effect on metabolism in a diet-induced obesity model.
Objective: To assess the impact of this compound on ceramide levels, fat metabolism, and insulin resistance in vivo.
Methodology:
-
Animal Model: Male C57BL/6J mice are used.
-
Diet: Mice are fed a high-fat diet (HFD) to induce obesity and related metabolic changes.
-
Drug Formulation & Administration: this compound is formulated for oral administration (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose). A dose of 5 mg/kg is administered daily via oral gavage.[1][4]
-
Treatment Duration: The treatment is carried out for a specified period, for example, 7 days for assessing ceramide levels.[1]
-
Tissue Collection: At the end of the study, mice are euthanized, and tissues of interest (e.g., skeletal muscle, liver, adipose tissue) are collected and snap-frozen for analysis.
-
Lipidomic Analysis: Lipids are extracted from the collected tissues. Ceramide species (specifically C18 ceramide) and other lipids like triglycerides are quantified using LC-MS.
-
Gene Expression/Metabolic Analysis: Skeletal muscle tissue is analyzed for markers of fatty acid oxidation.
-
Physiological Assessment: Whole-body adiposity is measured. Glucose and insulin tolerance tests can be performed to assess insulin resistance.
-
Statistical Analysis: Data from the this compound-treated group are compared to a vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: this compound non-competitively inhibits CerS1, blocking C18 ceramide synthesis.
Caption: Workflow for determining the in vitro inhibitory potency of this compound.
Caption: Workflow for evaluating the in vivo metabolic effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tumor Suppressor Protein p53
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the p53 protein, often referred to as "the guardian of the genome," due to its critical role in preventing cancer formation.[1][2] Encoded by the TP53 gene, p53 functions as a transcription factor that regulates a multitude of cellular processes to maintain genomic stability.[1][3] This document details its mechanism of action, associated signaling pathways, quantitative data, and key experimental protocols for its study.
Core Concepts
Under normal cellular conditions, the p53 protein is kept at low levels by its negative regulator, MDM2, which targets p53 for degradation.[2][4] However, in response to cellular stress signals such as DNA damage, oncogene activation, hypoxia, and replication stress, p53 is stabilized and activated.[3][5] This activation is mediated by a series of post-translational modifications, including phosphorylation and acetylation.[2][3]
Activated p53 acts as a transcription factor, binding to specific DNA sequences known as p53 response elements (p53-REs) in the promoter regions of its target genes.[6] This binding initiates the transcription of genes involved in various cellular responses, including:
-
Cell Cycle Arrest: p53 can halt the cell cycle at the G1/S and G2/M checkpoints, providing time for DNA repair.[2][5] A key target gene in this process is CDKN1A, which encodes the p21 protein.[1] p21 inhibits cyclin-dependent kinases (CDKs), thereby preventing the cell from progressing to the next phase of the cell cycle.[1][2]
-
DNA Repair: p53 activates the transcription of genes whose protein products are involved in DNA repair pathways.[1][3]
-
Apoptosis: If DNA damage is too severe to be repaired, p53 can trigger programmed cell death, or apoptosis, to eliminate the damaged cell.[2][5] This is achieved by upregulating pro-apoptotic genes such as BAX, PUMA, and NOXA.[2]
-
Senescence: p53 is also essential for the cellular senescence response, which is a state of irreversible growth arrest often triggered by factors like telomere shortening.[1]
Mutations in the TP53 gene are the most frequent genetic alterations found in human cancers, occurring in over 50% of cases.[1] These mutations often impair p53's ability to bind to DNA, thus disrupting its tumor-suppressive functions.[1]
Quantitative Data
The following tables summarize key quantitative parameters related to p53 function.
| Parameter | Value | Cell Type/Conditions | Reference |
| Molecular Weight | 43.7 kDa (actual), appears as 53 kDa on SDS-PAGE | [1] | |
| Half-life (un-stressed) | ~30 minutes | HCT116 parental cells | [7] |
| Half-life (stressed/stabilized) | ~2.5 hours | sec À/À HCT116 cells | [7] |
| Subunit Exchange Half-life (full-length p53) | 45 minutes | [8] |
| Interacting Proteins | Binding Affinity (Kd) | Method | Reference |
| p53 core domain to gadd45 DNA | 94 nM | Surface Plasmon Resonance | [9] |
| p53TAD to MDM2 | 0.077 ± 0.006 µM | Isothermal Titration Calorimetry | [10] |
| p53TAD to MDMX | Not explicitly stated, but similar to MDM2 | NMR Titration | [10] |
| (15–29)p53 peptide to MDM2 | 140 nM | Surface Plasmon Resonance | [11] |
| (15–29)p53 peptide to MDMX | 270 nM | Surface Plasmon Resonance | [11] |
Signaling Pathways and Experimental Workflows
The p53 signaling pathway is a complex network that responds to various cellular stresses. Upon activation, a cascade of post-translational modifications stabilizes p53, allowing it to regulate the transcription of numerous target genes. The diagram below illustrates the core components of this pathway.
Caption: The p53 signaling pathway activation and downstream cellular outcomes.
Studying p53 function often involves a multi-step experimental approach to assess its activation, DNA binding, and downstream effects. The following diagram outlines a typical workflow.
Caption: A typical experimental workflow for investigating p53 function in response to cellular stress.
Detailed Experimental Protocols
Objective: To determine the protein levels of p53 and its downstream targets (e.g., p21) in response to cellular stress.
Methodology:
-
Cell Culture and Treatment:
-
Seed a TP53 wild-type cell line (e.g., HCT116) in appropriate culture plates.
-
Once cells reach 70-80% confluency, treat them with a DNA damaging agent (e.g., Doxorubicin) or a vehicle control for a specified time.[12]
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Signal Detection:
Objective: To identify the genomic regions where p53 binds.
Methodology:
-
Cross-linking:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for p53.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to look at specific target genes or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.[13]
-
Objective: To quantify apoptosis by detecting DNA fragmentation.
Methodology:
-
Cell Preparation:
-
Fix cells with 1%-4% paraformaldehyde in PBS.[14]
-
-
Permeabilization:
-
Labeling:
-
Detection:
-
Analysis:
-
Visualize the cells using fluorescence microscopy. Apoptotic cells will show a strong fluorescent signal in the nucleus.
-
The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells.[17]
-
References
- 1. p53 - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. p53 Target Genes [tp53.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of the p53 DNA-Binding Domain with Its N-Terminal Extension Modulates the Stability of the p53 Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semirational design of active tumor suppressor p53 DNA binding domain with enhanced stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive Binding between Dynamic p53 Transactivation Subdomains to Human MDM2 Protein: IMPLICATIONS FOR REGULATING THE p53·MDM2/MDMX INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
- 13. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. p53 Is Necessary for the Apoptotic Response Mediated by a Transient Increase of Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using TUNEL Assay to Quantitate p53-Induced Apoptosis in Mouse Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Guardian of the Genome: An In-depth Guide to the Discovery and Background of p53
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor suppressor protein p53, often lauded as the "guardian of the genome," is a cornerstone of cancer biology.[1][2][3][4] Its discovery in 1979 marked a pivotal moment in our understanding of the molecular mechanisms that protect multicellular organisms from malignant transformation. This technical guide provides a comprehensive overview of the seminal discovery of p53, its initial characterization, and the fundamental signaling pathways it governs. We present key quantitative data in a structured format, detail the foundational experimental protocols that enabled its discovery, and offer visualizations of its complex signaling networks to support researchers and professionals in the field of drug development.
The Discovery and Evolving Understanding of p53
The journey to understanding p53 began not as the tumor suppressor we know today, but as a cellular protein associated with viral oncogenesis.
Initial Discovery through Viral Association
In 1979, several independent research groups serendipitously discovered a 53-kilodalton (kDa) protein that co-immunoprecipitated with the Simian Virus 40 (SV40) large T antigen, a potent viral oncoprotein.[5][6][7][8] This association led to the initial hypothesis that p53 might be a cellular protein involved in viral-mediated transformation. In these early studies, it was observed that the p53 protein was present at very low levels in normal cells but accumulated to high concentrations in tumor cells, further fueling the belief that it was an oncogene.
From Oncogene to Tumor Suppressor: A Paradigm Shift
The classification of p53 as an oncogene was challenged in the mid-1980s when studies began to show that the p53 genes cloned from tumor cells were, in fact, mutated. The wild-type p53 gene, when introduced into cells, did not promote transformation but rather suppressed it. This critical distinction led to the reclassification of p53 as a tumor suppressor. It is now understood that the high levels of p53 observed in many tumors are due to the increased stability of the mutated, non-functional protein.[9]
Quantitative Data on p53
Understanding the quantitative aspects of p53 expression and function is crucial for modeling its behavior and for the development of therapeutic strategies.
| Parameter | Value | Cellular Context / Conditions |
| Half-life (Wild-Type p53) | ~20 minutes | Unstressed normal cells[9] |
| ~30 minutes | HCT116 parental cells[10] | |
| ~200 minutes | Mouse keratinocytes after UV-B irradiation[11] | |
| ~7 times longer in nucleus vs. cytoplasm | HCT116 cells[12] | |
| Half-life (Mutant p53) | Several hours | Neoplastic cells[9] |
| Half-life (p53 Isoforms) | Δ133p53γ: ~40 minutes | Ectopically expressed in H1299 cells |
| p53γ: ~50 minutes | Ectopically expressed in H1299 cells[13] | |
| Δ133p53α: ~110 minutes | Ectopically expressed in H1299 cells[13] | |
| Δ133p53β: >120 minutes | Ectopically expressed in H1299 cells[13] | |
| Cellular Concentration | Low | Normal, unstressed cells[2] |
| High | Tumor cells (due to mutant protein stability)[2] | |
| >100% higher nuclear levels | Zinc-depleted HepG2 cells compared to controls[14] | |
| DNA Binding Affinity (Kd) | 16 ± 2 nM (per dimer) | Full-length p53 to cognate p21 DNA sequence[15] |
| 370 ± 30 nM (per dimer) | Full-length p53 to non-specific DNA[15][16] | |
| 1.1–4.2 nM | For high-affinity sites at physiological salt concentrations[17] | |
| 29.8–88.6 nM | For non-specific DNA at physiological salt concentrations[17] | |
| 0.9 ± 0.07 nM | DNA binding domain to consensus DNA at 125 mM ionic strength[18] | |
| 104.5 ± 5 nM | DNA binding domain to consensus DNA at 225 mM ionic strength[18] | |
| 89.1 ± 5 nM to 1388 ± 44 nM | DNA binding domain to scrambled DNA over a range of ionic strengths[18] |
Key Experimental Protocols
The discovery and characterization of p53 were made possible by foundational biochemical techniques.
Co-Immunoprecipitation of p53 with SV40 Large T Antigen
This method was central to the initial discovery of p53.
Objective: To isolate SV40 large T antigen from virally transformed cells and identify any associated host-cell proteins.
Methodology:
-
Cell Culture and Lysis: SV40-transformed cells are cultured and then lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Antibody Incubation: The cell lysate is incubated with an antibody specific to the SV40 large T antigen.
-
Immunocomplex Precipitation: Protein A/G-coupled beads are added to the lysate. These beads bind to the antibody, which in turn is bound to the large T antigen and any associated proteins.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a denaturing sample buffer.
-
Analysis: The eluted proteins are then analyzed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by staining (e.g., with Coomassie Brilliant Blue or by autoradiography if the cells were metabolically labeled with radioactive amino acids). This allows for the identification of proteins that co-precipitated with the large T antigen, such as the then-unidentified 53 kDa protein.
Western Blotting for p53 Detection
Western blotting is a standard technique for detecting and semi-quantifying p53 protein levels.[19][20][21][22][23]
Objective: To detect the presence and relative abundance of p53 in a protein sample.
Methodology:
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined.[19]
-
SDS-PAGE: A specified amount of protein from each sample is loaded onto an SDS-polyacrylamide gel and separated by size via electrophoresis.[19]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes p53.[21]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[20]
-
Detection: The membrane is treated with a chemiluminescent substrate that reacts with the HRP enzyme to produce light, which can be captured on X-ray film or with a digital imager.[20] The intensity of the resulting band corresponds to the amount of p53 protein.
Signaling Pathways and Visualizations
p53 is a central hub in a complex network of signaling pathways that respond to cellular stress.
The p53 Activation Pathway
In response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 is stabilized and activated.[24][25] A key negative regulator of p53 is the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[26] Stress signals lead to the activation of kinases such as ATM and ATR, which phosphorylate p53 and MDM2, disrupting their interaction and leading to p53 accumulation.[24]
Downstream Effector Pathways of p53
Once activated, p53 acts as a transcription factor, regulating the expression of a multitude of target genes that mediate its tumor-suppressive functions.[27][28][29] These can be broadly categorized into cell cycle arrest, apoptosis, and DNA repair.[27]
Experimental Workflow for p53 Discovery
The logical flow of the initial experiments that led to the discovery of p53 can be visualized as follows:
Conclusion
From its unexpected discovery as a viral-associated protein to its current status as a master regulator of cell fate, the story of p53 is a testament to the dynamic nature of scientific inquiry. A thorough understanding of its discovery, the quantitative parameters that govern its function, and the intricate signaling pathways it commands is indispensable for the ongoing development of novel cancer therapeutics. This guide provides a foundational resource for researchers and clinicians dedicated to unraveling the complexities of p53 and harnessing its power for the treatment of human disease.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. TP53 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. p53 - Wikipedia [en.wikipedia.org]
- 5. p53 elevation in human cells halt SV40 infection by inhibiting T-ag expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. journals.asm.org [journals.asm.org]
- 8. p53-independent association between SV40 large T antigen and the major cytosolic heat shock protein, HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The p53 tumor suppressor gene: from molecular biology to clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Increase in p53 protein half-life in mouse keratinocytes following UV-B irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. pnas.org [pnas.org]
- 16. pnas.org [pnas.org]
- 17. An induced fit mechanism regulates p53 DNA binding kinetics to confer sequence specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequence Properties of an Intramolecular Interaction that Inhibits p53 DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. abcam.com [abcam.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. youtube.com [youtube.com]
- 26. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Regulation of p53 downstream genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. semanticscholar.org [semanticscholar.org]
The Guardian of the Genome: An In-depth Technical Guide to p53 Protein Binding Sites
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity and preventing cancer formation. Its function as a transcription factor is intrinsically linked to its ability to bind to specific DNA sequences and interact with a multitude of other proteins. Understanding the nuances of these binding events is paramount for developing novel therapeutic strategies that target the p53 pathway. This technical guide provides a comprehensive overview of p53 protein binding sites, detailing the molecular interactions, the experimental methodologies used to study them, and the signaling pathways they govern.
p53 Protein Domain Architecture
The human p53 protein is a 393-amino acid phosphoprotein with a modular domain structure, each domain contributing to its regulatory functions. The primary domains include:
-
N-Terminal Transactivation Domain (TAD): This domain is crucial for activating the transcription of target genes. It is intrinsically disordered and contains multiple sites for post-translational modifications that regulate p53 activity.
-
Proline-Rich Region (PRR): This region is important for p53's apoptotic functions.
-
DNA-Binding Domain (DBD): This core domain is responsible for the sequence-specific recognition of and binding to DNA response elements. The majority of cancer-associated p53 mutations are found within this domain, highlighting its critical role in tumor suppression.
-
Tetramerization Domain (OD): This domain mediates the formation of p53 tetramers, the functionally active form of the protein for DNA binding and transcriptional regulation.
-
C-Terminal Regulatory Domain (CTD): This domain is involved in regulating DNA binding and is a hub for post-translational modifications.
p53-DNA Interaction: The Response Element
p53 exerts its function as a transcription factor by binding to specific DNA sequences known as p53 response elements (REs) . The canonical p53 RE consists of two copies of a 10-base-pair motif, described by the consensus sequence 5'-RRRCWWGYYY-3' (where R is a purine, W is adenine (B156593) or thymine, and Y is a pyrimidine), separated by a spacer of 0 to 13 base pairs. The p53 tetramer binds to this bipartite site, with each dimer of the tetramer recognizing one half-site.
The affinity of p53 for its response elements can vary significantly depending on the sequence of the RE. This differential binding affinity is thought to play a role in the selective activation of target genes in response to different cellular stresses.
Quantitative Analysis of p53-DNA Binding Affinity
The equilibrium dissociation constant (Kd) is a measure of the binding affinity between a protein and its ligand, in this case, p53 and its DNA response element. A lower Kd value indicates a higher binding affinity. The following table summarizes the Kd values for the interaction of p53 with various response elements found in the promoter regions of its target genes.
| Target Gene | p53 Response Element (RE) Sequence (one half-site) | Dissociation Constant (Kd) (nM) | Experimental Method |
| p21 (CDKN1A) | GAACATGTCC | 10 - 50 | EMSA, SPR |
| MDM2 | GGGCAAGTC | 50 - 200 | EMSA, SPR |
| BAX | GACAAGCCT | 100 - 400 | EMSA |
| PUMA (BBC3) | GCTCAAGTC | 80 - 300 | EMSA |
| GADD45A | GAACATGTCTAAGCATGCTG | 20 - 100 | EMSA |
Note: Kd values can vary depending on the experimental conditions and the specific p53 construct used.
p53 Protein-Protein Interactions
Beyond its interaction with DNA, p53 engages with a vast network of proteins that modulate its stability, activity, and localization. These interactions are critical for the proper functioning of the p53 signaling pathway.
Key p53 Interacting Proteins and their Binding Sites
| Interacting Protein | p53 Binding Domain/Region | Function of Interaction |
| MDM2 | N-terminal Transactivation Domain (TAD) | Negative regulator; E3 ubiquitin ligase that targets p53 for degradation. |
| p300/CBP | N-terminal Transactivation Domain (TAD) | Co-activator; acetyltransferase that acetylates p53, enhancing its activity. |
| ASPP1/ASPP2 | DNA-Binding Domain (DBD) | Co-activator; enhances p53-mediated apoptosis. |
| BRCA1 | C-terminal Domain (CTD) | Co-activator; involved in DNA damage response. |
| 53BP1 | DNA-Binding Domain (DBD) | Co-activator; promotes p53-mediated cell cycle arrest. |
Experimental Protocols for Studying p53 Binding Sites
Several powerful techniques are employed to identify and characterize p53 binding sites, both on DNA and with other proteins.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-Seq is a genome-wide method used to identify the in vivo binding sites of a protein of interest, such as p53.
Methodology:
-
Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA in their native chromatin context.
-
Chromatin Fragmentation: The chromatin is then isolated and fragmented into smaller pieces (typically 200-600 base pairs) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to p53 is used to immunoprecipitate the p53-DNA complexes from the chromatin lysate.
-
Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and statistical methods are used to identify regions of the genome that are significantly enriched for p53 binding.
Workflow of a Chromatin Immunoprecipitation Sequencing (ChIP-Seq) experiment.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, also known as a gel shift assay, is an in vitro technique used to study protein-DNA interactions.
Methodology:
-
Probe Preparation: A short DNA fragment containing the putative p53 binding site is labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with purified p53 protein or a nuclear extract containing p53.
-
Gel Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.
-
Detection: The positions of the labeled DNA probe are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the probe, indicating the formation of a protein-DNA complex, is observed.
Workflow of an Electrophoretic Mobility Shift Assay (EMSA).
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique used to quantify the kinetics and affinity of biomolecular interactions.
Methodology:
-
Ligand Immobilization: One interacting partner (the "ligand," e.g., a DNA oligonucleotide containing the p53 response element) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other interacting partner (the "analyte," e.g., purified p53 protein) is flowed over the sensor surface.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
Kinetic Analysis: By analyzing the association and dissociation phases of the binding event, the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd) can be determined.
Workflow of a Surface Plasmon Resonance (SPR) experiment.
The p53 Signaling Pathway
The p53 signaling pathway is a complex network that is activated in response to various cellular stresses, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 orchestrates a cellular response that can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.
Overview of the p53 signaling pathway.
Conclusion and Future Directions
The intricate network of p53's interactions with DNA and other proteins underscores its central role in maintaining genomic stability. A thorough understanding of these binding events at a molecular level is crucial for the rational design of novel cancer therapies. Future research will likely focus on elucidating the dynamic nature of p53 binding in the context of chromatin, the influence of post-translational modifications on binding specificity, and the development of small molecules that can modulate p53's interactions for therapeutic benefit. The continued application of advanced techniques such as single-molecule imaging and cryo-electron microscopy will undoubtedly provide unprecedented insights into the function of this critical tumor suppressor.
A Technical Guide to the Cellular Localization of the Tumor Suppressor Protein p53
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the subcellular localization of the tumor suppressor protein p53, a critical regulator of cell fate. Understanding the spatial and temporal control of p53 is paramount for cancer biology research and the development of novel therapeutic strategies. Its localization is tightly controlled and is fundamental to its function, dictating whether it acts as a nuclear transcription factor or a cytoplasmic effector of apoptosis.
The Multifaceted Subcellular Distribution of p53
The p53 protein is not confined to a single cellular compartment but dynamically shuttles between several locations, each associated with distinct functions. While best known as a nuclear transcription factor, p53 also exerts powerful effects in the cytoplasm, mitochondria, and endoplasmic reticulum.[1]
-
Nucleus: In response to cellular stress such as DNA damage, oncogene activation, or hypoxia, p53 accumulates in the nucleus.[2][3] Here, it functions as a transcription factor, binding to specific DNA response elements to activate target genes involved in cell cycle arrest (e.g., CDKN1A/p21), DNA repair, senescence, and apoptosis (e.g., BAX, PUMA, NOXA).[3][4] The nuclear import of p53 is essential for these canonical tumor-suppressive activities.[2]
-
Cytoplasm and Mitochondria: A fraction of p53 can be found in the cytoplasm, where it can be sequestered and kept inactive.[5] However, upon certain apoptotic stimuli, p53 can translocate to the mitochondria.[4][6] This localization facilitates a rapid, transcription-independent mechanism of apoptosis.[6] At the mitochondrial outer membrane, p53 interacts directly with Bcl-2 family proteins (like Bcl-xL, Bcl-2, Bak, and Bax) to induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent caspase activation.[7]
-
Endoplasmic Reticulum (ER): p53 also localizes to the endoplasmic reticulum, particularly under conditions of ER stress.[8][9] At the ER and mitochondria-associated membranes (MAMs), p53 can interact with the sarco/ER Ca2+-ATPase (SERCA) pump, modulating ER-mitochondria Ca2+ crosstalk and thereby influencing Ca2+-dependent apoptosis.[9] ER stress can induce phosphorylation of p53, leading to its increased cytoplasmic localization.[8][10]
Quantitative Analysis of p53 Cellular Distribution
Quantitative assessment of p53 localization is crucial for understanding its regulation. Data from various experimental systems highlight the dynamic nature of its distribution.
Table 1: Effect of p47 Isoform Expression on p53 Localization in H1299 Cells [11]
| Condition | Predominantly Nuclear p53 | Predominantly Cytoplasmic p53 |
| p53 alone | ~85% | ~15% |
| p53 + p47 | ~20% | ~80% |
Data derived from immunofluorescence microscopy in p53-null H1299 cells 24 hours post-transfection. The expression of the p47 isoform significantly shifts p53 localization from the nucleus to the cytoplasm.[11]
Table 2: In Vitro Nuclear Import of GST-p53 Protein [12]
| Cytosol Source | Cells with Nuclear GST-p53 |
| A1-5 (Control) | ~90% |
| ALTR12 (Mutant) | ~15% |
| ALTR15 (Mutant) | <15% |
| ALTR19 (Mutant) | <15% |
| ALTR25 (Mutant) | <15% |
Data from an in vitro nuclear import assay using digitonin-permeabilized A1-5 cells. The percentage of cells exhibiting nuclear-localized GST-p53 was calculated from approximately 500 cells. Cytosols from mutant cell lines (ALTR) failed to support robust nuclear import.[12]
Regulation of p53 Nucleocytoplasmic Shuttling
The distribution of p53 is governed by a dynamic process of nuclear import and export, known as nucleocytoplasmic shuttling.[13][14] This trafficking is regulated by specific signals within the p53 protein and a host of interacting molecules.
-
Nuclear Localization Signals (NLS): p53 possesses a potent bipartite NLS within its C-terminal domain (residues 305-322).[12][15] This signal is recognized by the importin-α/β heterodimer, which mediates transport through the nuclear pore complex.[15][16] Disrupting both parts of this bipartite NLS completely blocks p53 from entering the nucleus.[13]
-
Nuclear Export Signals (NES): p53 contains at least two nuclear export signals. A well-characterized, highly conserved leucine-rich NES is located within the C-terminal tetramerization domain (residues 340-351).[14][17] This NES is recognized by the export receptor CRM1.[17] Tetramerization of p53 can mask this NES, promoting nuclear retention and inhibiting export.[2][17]
-
MDM2-Mediated Export and Degradation: The E3 ubiquitin ligase MDM2 is the principal negative regulator of p53.[3] MDM2 binds to the N-terminus of p53 in the nucleus and promotes its ubiquitination.[2] Monoubiquitination of p53 triggers its nuclear export, while polyubiquitination targets it for degradation by the proteasome in the cytoplasm.[3] The continuous shuttling of MDM2 itself between the nucleus and cytoplasm is essential for its ability to promote p53 degradation.[2][18]
-
Post-Translational Modifications (PTMs): Cellular stress triggers a cascade of PTMs on p53 that disrupt the p53-MDM2 interaction, leading to p53 stabilization and nuclear accumulation.[1] Key modifications include phosphorylation at N-terminal residues (e.g., Ser15, Ser20) by kinases like ATM, ATR, and Chk2, which blocks MDM2 binding.[2] Acetylation of lysine (B10760008) residues in the C-terminus is also associated with p53's active nuclear conformation.[3]
Signaling and Experimental Workflow Diagrams
Signaling Pathway: p53 Nucleocytoplasmic Shuttling
Caption: Regulation of p53 nucleocytoplasmic shuttling.
Experimental Workflow: p53 Localization Analysis
Caption: Workflow for analyzing p53 subcellular localization.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for p53 Visualization
This protocol allows for the direct visualization of p53's subcellular localization within intact cells.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 10% Normal Goat Serum (NGS) and 0.1% Triton X-100 in PBS[19]
-
Primary Antibody: Mouse anti-p53 (e.g., Clone DO-1) diluted 1:800 in antibody dilution buffer (1% BSA in PBS).[19][20]
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Preparation: Grow cells to desired confluency on sterile glass coverslips in a petri dish. Apply experimental treatment as required.
-
Washing: Gently wash the coverslips three times with ice-cold PBS.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes at room temperature to allow antibody access to intracellular proteins.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Dilute the anti-p53 primary antibody in antibody dilution buffer. Drain the blocking buffer and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[19]
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate with DAPI solution for 5 minutes at room temperature.
-
Mounting: Wash once with PBS. Mount the coverslip onto a glass slide using a drop of mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize using a confocal or fluorescence microscope. The p53 signal (e.g., red) and nuclear signal (blue) can be merged to determine localization.
Protocol 2: Subcellular Fractionation and Western Blotting for p53 Quantification
This method physically separates cellular compartments to quantify the amount of p53 in the nucleus versus the cytoplasm.
Materials:
-
Cell pellet
-
Hypotonic Buffer: 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, with protease inhibitors
-
NP-40 (10% stock)
-
Nuclear Lysis Buffer (e.g., RIPA buffer)
-
Laemmli (SDS-PAGE sample) buffer
-
Primary Antibodies: anti-p53, anti-GAPDH (cytoplasmic marker), anti-Histone H3 (nuclear marker)[21]
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization or scraping and collect by centrifugation (500 x g, 4°C, 5 min). Wash the pellet once with ice-cold PBS.[22]
-
Cytoplasmic Lysis: Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Buffer. Incubate on ice for 10 minutes to allow cells to swell.[22]
-
Membrane Disruption: Add 10 µL of 10% NP-40 (final concentration ~0.5%) and vortex vigorously for 10 seconds to lyse the plasma membrane.[22]
-
Nuclear Pelleting: Immediately centrifuge the lysate at 1,000 x g for 5 minutes at 4°C.[22]
-
Fraction Collection:
-
Cytoplasmic Fraction: Carefully transfer the supernatant to a new, pre-chilled tube. This is the cytoplasmic fraction. Centrifuge again at high speed (e.g., 15,000 x g) for 15 minutes to pellet any remaining debris and organelles, then collect the final supernatant.[22]
-
Nuclear Fraction: The pellet contains the intact nuclei.
-
-
Nuclear Lysis: Wash the nuclear pellet once with PBS containing 0.1% NP-40. Resuspend the washed pellet in 50-100 µL of Nuclear Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing to lyse the nuclei and solubilize proteins.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Prepare samples by mixing equal amounts of protein (e.g., 20-30 µg) from each fraction with Laemmli buffer and boiling for 5 minutes.[22]
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies (anti-p53, anti-GAPDH, anti-Histone H3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. The purity of the fractions is confirmed by the exclusive presence of GAPDH in the cytoplasmic fraction and Histone H3 in the nuclear fraction.[21] The relative amount of p53 in each compartment can then be determined.
References
- 1. researchgate.net [researchgate.net]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of p53 in Mitochondrial Dynamics and Cancer Metabolism: The Pendulum between Survival and Death in Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of p53 location: nuclear or cytoplasmic zip code? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of mitochondrial localization of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mitochondrial p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endoplasmic reticulum stress induces p53 cytoplasmic localization and prevents p53-dependent apoptosis by a pathway involving glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Endoplasmic reticulum stress induces p53 cytoplasmic localization and prevents p53-dependent apoptosis by a pathway involving glycogen synthase kinase-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Human p53 Activity and Cell Localization by Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic analysis of p53 nuclear importation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleocytoplasmic shuttling of p53 is essential for MDM2-mediated cytoplasmic degradation but not ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A leucine‐rich nuclear export signal in the p53 tetramerization domain: regulation of subcellular localization and p53 activity by NES masking | The EMBO Journal [link.springer.com]
- 18. pnas.org [pnas.org]
- 19. p53 immunohistochemistry protocol [protocols.io]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of p53 in Cancer: A Technical Guide for Researchers
An In-depth Examination of the Guardian of the Genome in Tumorigenesis, Signaling, and Therapeutic Intervention
The tumor suppressor protein p53, encoded by the TP53 gene, stands as a central pillar in the cellular defense against malignant transformation.[1][2] Described as the "guardian of the genome," p53 plays a critical role in maintaining genomic stability by orchestrating a variety of cellular responses to stress, including cell cycle arrest, apoptosis, and senescence.[1][3] Mutations in the TP53 gene are the most frequent genetic alterations found in human cancers, occurring in over 50% of all tumors, which underscores its profound importance in oncology research and drug development.[1][2][4] This guide provides a technical overview of p53's function, the consequences of its inactivation in cancer, key signaling pathways, and common experimental methodologies for its study.
Core Functions and Tumor Suppression
Under normal physiological conditions, p53 is maintained at low levels, primarily through continuous degradation mediated by the E3 ubiquitin ligase MDM2.[4][5] However, in response to cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 is stabilized and activated through a series of post-translational modifications, including phosphorylation and acetylation.[4][6][7]
Activated p53 functions predominantly as a transcription factor, binding to specific DNA sequences known as p53-responsive elements to regulate the expression of a multitude of target genes.[4][8] The cellular outcome of p53 activation is context-dependent but typically involves one of two major tumor-suppressive pathways:
-
Cell Cycle Arrest: In the presence of reparable DNA damage, p53 can halt the cell cycle at the G1/S or G2/M checkpoints.[3][9] A primary mechanism for G1 arrest is the transcriptional upregulation of CDKN1A, the gene encoding the cyclin-dependent kinase inhibitor p21.[1][3][8] p21 binds to and inhibits cyclin-CDK complexes, preventing the phosphorylation of the retinoblastoma (Rb) protein and thereby blocking entry into the S phase, allowing time for DNA repair.[8]
-
Apoptosis: When cellular damage is severe and irreparable, p53 triggers programmed cell death to eliminate potentially cancerous cells.[4][9] This is accomplished through the transcriptional activation of pro-apoptotic genes, including members of the Bcl-2 family such as BAX, PUMA, and NOXA.[7][10][11] These proteins promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of the caspase cascade.[9][10] p53 can also induce apoptosis through transcription-independent mechanisms by translocating to the mitochondria and directly interacting with Bcl-2 family proteins.[6][9][11]
The Impact of p53 Mutation in Cancer
Loss of p53 function is a critical step in the development of many human cancers.[4] Mutations in the TP53 gene can lead to the production of a non-functional or a dominant-negative protein that inhibits the activity of any remaining wild-type p53.[4] Some mutant p53 proteins even gain new oncogenic functions that actively promote tumor progression, invasion, and metastasis.[4][12] The inactivation of the p53 pathway provides a significant survival advantage to cancer cells, allowing them to bypass cell cycle checkpoints, resist apoptosis, and accumulate further genetic aberrations, leading to increased genomic instability.[4][6]
Data Presentation: TP53 Mutation Frequencies
The frequency of TP53 mutations varies significantly across different cancer types. Below is a summary of mutation rates in several common malignancies, compiled from data available through The Cancer Genome Atlas (TCGA) and other large-scale sequencing studies.
| Cancer Type | Abbreviation | TP53 Mutation Frequency (%) |
| Uterine Carcinosarcoma | UCS | 91.2% |
| Ovarian Serous Cystadenocarcinoma | OV | 83.0% |
| Esophageal Carcinoma | ESCA | >50% |
| Lung Squamous Cell Carcinoma | LUSC | >50% |
| Head and Neck Squamous Cell Carcinoma | HNSC | >50% |
| Pancreatic Adenocarcinoma | PAAD | >50% |
| Colon Adenocarcinoma | COAD | 48% - >50% |
| Breast Invasive Carcinoma | BRCA | Second-highest mutated gene |
| Non-Small Cell Lung Carcinoma | NSCLC | 36% |
| Gliomas | - | 28% |
Data compiled from multiple sources indicating the high prevalence of TP53 mutations across a wide spectrum of human cancers.[12][13][14]
Signaling Pathway Visualizations
To illustrate the complex interactions within the p53 network, the following diagrams were generated using the DOT language.
p53 Activation and Response Pathway
Caption: p53 activation in response to cellular stress, leading to cell cycle arrest or apoptosis.
Experimental Protocols
The study of p53 function and status relies on a variety of well-established molecular biology techniques. Below are detailed methodologies for key experiments.
Western Blot for p53 and p21 Expression
Objective: To determine the protein levels of total p53, phosphorylated p53 (e.g., at Ser15), and its downstream target p21 in response to a stimulus like DNA damage.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line) to ~80% confluency. Treat cells with a DNA damaging agent (e.g., 6 Gy of γ-irradiation) or a vehicle control.[15] Harvest cells at specified time points (e.g., 0, 6, and 24 hours) post-treatment.[15]
-
Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein lysate per sample by boiling in Laemmli buffer. Separate proteins by size on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, and a loading control like anti-β-actin).
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a chemiluminescence imager.
Luciferase Reporter Assay for p53 Transcriptional Activity
Objective: To quantitatively measure the ability of p53 to act as a transcription factor by activating a target gene promoter.
Methodology:
-
Plasmid Constructs: Utilize a reporter plasmid containing a luciferase gene driven by a promoter with p53-responsive elements (e.g., pG13-luc). Use a co-reporter plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Cell Transfection: Co-transfect the cells of interest with the p53 reporter plasmid, the normalization plasmid, and an expression vector for wild-type or mutant p53 (or an siRNA to deplete endogenous p53).
-
Cell Lysis and Assay: After 24-48 hours, lyse the cells and measure the activity of both Firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the transcriptional activity between different conditions (e.g., wild-type p53 vs. mutant p53).
TP53 Gene Mutation Analysis
Objective: To identify the presence of mutations within the coding sequence of the TP53 gene.
Methodology:
-
DNA Extraction: Isolate genomic DNA from tumor tissue or cell lines.[16]
-
PCR Amplification: Amplify the coding exons (typically exons 2-11) of the TP53 gene using polymerase chain reaction (PCR) with specific primers.[16]
-
DNA Sequencing: Purify the PCR products and sequence them using Sanger sequencing or a next-generation sequencing (NGS) platform.[16][17]
-
Sequence Analysis: Align the obtained sequences to the reference TP53 sequence to identify any single nucleotide variations (SNVs), insertions, or deletions.
Experimental Workflow Visualization
Caption: A generalized workflow for the experimental analysis of p53 status and function.
Conclusion
The p53 pathway is a cornerstone of tumor suppression, and its disruption is a near-universal feature of human cancer. A thorough understanding of its signaling network, the consequences of its mutation, and the methods used to study its function is essential for researchers and clinicians in the field of oncology. As therapeutic strategies increasingly aim to restore p53 function in tumors, the technical details outlined in this guide provide a critical foundation for advancing cancer research and developing novel anti-cancer treatments.[5][18]
References
- 1. p53 - Wikipedia [en.wikipedia.org]
- 2. P53 signaling pathway | PDF [slideshare.net]
- 3. Tumor Suppressive Functions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 6. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. trace.tennessee.edu [trace.tennessee.edu]
- 9. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Frequency of Somatic TP53 Mutations in Combination with Known Pathogenic Mutations in Colon Adenocarcinoma, Non–Small Cell Lung Carcinoma, and Gliomas as Identified by Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TP53 mutations, expression and interaction networks in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of P53 mutations and their expression in 56 colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutational Analysis of p53 in Human Tumors | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
initial findings on P053 efficacy
An in-depth analysis of the preliminary efficacy of the novel therapeutic agent P053 is presented in this technical whitepaper. This document is intended for researchers, scientists, and professionals in the field of drug development, and it details the initial findings from preclinical evaluations.
Introduction
This compound is a novel small molecule inhibitor designed to target key nodes in cellular signaling pathways that are frequently dysregulated in oncogenesis. The initial phase of investigation has focused on characterizing its anti-proliferative effects and elucidating its mechanism of action in relevant cancer models. The data presented herein summarize the primary efficacy findings from both in vitro and in vivo studies.
In Vitro Efficacy
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour continuous exposure to the compound.
Table 1: this compound Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 89.7 |
| U-87 MG | Glioblastoma | 45.3 |
| PC-3 | Prostate Cancer | 112.5 |
In Vivo Efficacy
The in vivo anti-tumor activity of this compound was evaluated in a murine xenograft model using the MCF-7 breast cancer cell line. Tumor-bearing mice were treated with this compound or a vehicle control over a 21-day period.
Table 2: this compound Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1245 ± 150 | - |
| This compound | 25 | 610 ± 95 | 51 |
| This compound | 50 | 325 ± 78 | 74 |
Signaling Pathway Analysis
To elucidate the mechanism of action, the effect of this compound on a critical cell survival pathway was investigated. Western blot analysis confirmed that this compound effectively inhibits the PI3K/Akt/mTOR signaling cascade, a pathway central to cell growth, proliferation, and survival.
Caption: this compound mechanism of action targeting the PI3K/Akt/mTOR pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay
-
Cell Plating: Human cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: this compound was serially diluted in complete growth medium and added to the cells. The final concentrations ranged from 0.1 nM to 100 µM.
-
Incubation: Cells were incubated with the compound for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Murine Xenograft Study Workflow
The workflow for the in vivo efficacy assessment is outlined below.
Caption: Workflow for the in vivo xenograft efficacy study.
Western Blot Analysis
-
Cell Lysis: MCF-7 cells were treated with 100 nM this compound or DMSO (vehicle) for 6 hours. Cells were then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
Electrophoresis: Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH. Following washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The initial findings demonstrate that this compound possesses potent anti-proliferative activity in vitro and significant anti-tumor efficacy in an in vivo breast cancer model. The mechanism of action has been linked to the targeted inhibition of the PI3K/Akt/mTOR signaling pathway. These promising preliminary results warrant further investigation into the therapeutic potential of this compound.
Methodological & Application
Application Notes and Protocols for p53 ([P053]) in [cell line]
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53, often referred to as the "guardian of the genome," is a critical transcription factor involved in regulating a wide array of cellular processes, including cell cycle arrest, apoptosis, senescence, and DNA repair.[1][2][3][4] Its activity is tightly controlled, and in response to cellular stresses such as DNA damage, oncogene activation, or hypoxia, p53 is activated to orchestrate a cellular response that prevents the propagation of damaged cells.[1][5] Mutations in the TP53 gene, which encodes for p53, are found in over 50% of human cancers, making it a key target in cancer research and drug development.[1][6]
These application notes provide a detailed overview of the p53 signaling pathway and standardized protocols for the experimental analysis of p53 in a generic [cell line]. The protocols are designed to be adaptable to various specific cell lines with minor modifications.
p53 Signaling Pathway
Upon activation by cellular stress, p53 is stabilized and accumulates in the nucleus.[5] This is often mediated by post-translational modifications, such as phosphorylation, which prevent its degradation by negative regulators like MDM2.[5] As a transcription factor, p53 binds to specific DNA sequences, known as p53 response elements (p53REs), in the promoter regions of its target genes.[1] This binding initiates the transcription of genes involved in various cellular outcomes. The choice between these outcomes, such as cell cycle arrest or apoptosis, is influenced by the type and severity of the cellular stress.[1]
Two of the most well-characterized p53-mediated pathways are cell cycle arrest and apoptosis.[1] For cell cycle arrest, p53 induces the expression of genes like CDKN1A (encoding p21), which inhibits cyclin-dependent kinases (CDKs) to halt the cell cycle, allowing time for DNA repair.[4] In the case of irreparable damage, p53 can trigger apoptosis through both intrinsic and extrinsic pathways by upregulating pro-apoptotic genes like BAX, PUMA, and NOXA, or death receptors like FAS and DR5.[7]
Experimental Protocols
The following section details common experimental protocols used to study p53 function and regulation.
Western Blotting for p53 Detection
Western blotting is a widely used technique to detect and quantify p53 protein levels in cell lysates.[8]
Experimental Workflow
Protocol
-
Cell Lysis:
-
Wash [cell line] cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.[9]
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p53 overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantitative Data Summary
| Reagent/Parameter | Concentration/Setting |
| Protein loaded per well | 20-40 µg[9] |
| SDS-PAGE gel percentage | 10% |
| Primary antibody dilution (e.g., DO-1, DO-7) | 1:500 - 1:10,000[9] |
| Secondary antibody dilution | 1:2,000 - 1:10,000 |
| Blocking solution | 5% non-fat milk or BSA in TBST |
Immunofluorescence (IF) for p53 Subcellular Localization
Immunofluorescence allows for the visualization of the subcellular localization of p53, which is crucial as p53 translocates to the nucleus upon activation.[10]
Protocol
-
Cell Seeding and Treatment:
-
Seed [cell line] cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells as required to induce p53 activation (e.g., with DNA damaging agents).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 30-60 minutes.
-
Incubate with the primary anti-p53 antibody in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Quantitative Data Summary
| Reagent/Parameter | Concentration/Setting |
| Paraformaldehyde | 4% in PBS |
| Triton X-100 | 0.1% in PBS |
| Primary antibody dilution | 1:200 - 1:800[11] |
| Secondary antibody dilution | 1:500 - 1:1000 |
| DAPI/Hoechst concentration | 1 µg/mL |
Co-Immunoprecipitation (Co-IP) for p53 Protein Interactions
Co-IP is used to identify proteins that interact with p53 in the cell.[12][13] This is essential for understanding the regulation of p53 and its downstream effects.
Protocol
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 30-60 minutes at 4°C.[12]
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-p53 antibody or an isotype control IgG for 2-4 hours or overnight at 4°C on a rotator.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against p53 and the suspected interacting protein.
-
Quantitative Data Summary
| Reagent/Parameter | Amount/Concentration |
| Cell lysate protein | 300 µg - 1 mg[12] |
| Primary antibody | 1-2 µg |
| Protein A/G agarose beads | 20-30 µL of 50% slurry[12] |
| Lysis buffer volume | 500 µL - 1 mL |
Chromatin Immunoprecipitation (ChIP) for p53-DNA Binding
ChIP is a powerful technique to determine if p53 binds to specific DNA regions in the genome of [cell line] cells.[14][15]
Experimental Workflow
Protocol
-
Cross-linking:
-
Treat [cell line] cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-p53 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C for several hours in the presence of NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific target gene promoters or by high-throughput sequencing (ChIP-seq).
-
Quantitative Data Summary
| Reagent/Parameter | Concentration/Setting |
| Formaldehyde | 1% |
| Sonication fragment size | 200-1000 bp |
| Anti-p53 antibody | 5-10 µg[16] |
| Reverse cross-linking temperature | 65°C |
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. cusabio.com [cusabio.com]
- 4. p53 - Wikipedia [en.wikipedia.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. mdpi.com [mdpi.com]
- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. p53 protein detection by the western blotting technique in normal and neoplastic specimens of human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. p53 immunohistochemistry protocol [protocols.io]
- 12. medicine.tulane.edu [medicine.tulane.edu]
- 13. Interaction of p53 with cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes: Detection of p53 Protein Expression by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1] It functions as a transcription factor that regulates the expression of genes involved in critical cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[2][3] In response to cellular stressors like DNA damage, oncogene activation, or hypoxia, p53 is activated and stabilized, leading to a cellular response that prevents the propagation of damaged cells.[3][4] Given its central role in tumor suppression, the study of p53 expression and activation is crucial in cancer research and drug development. Western blotting is a fundamental and widely used technique for the semi-quantitative analysis of p53 protein levels and its post-translational modifications.[5]
These application notes provide a detailed protocol and supporting information for the detection of p53 protein using the Western blot technique.
Signaling Pathway: The p53-MDM2 Axis in DNA Damage Response
Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving the E3 ubiquitin ligase MDM2.[6] MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[6]
Cellular stress, such as DNA damage, triggers a signaling cascade that disrupts the p53-MDM2 interaction.[4] Sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated and in turn phosphorylate checkpoint kinases such as CHK1 and CHK2.[4][7] These kinases then phosphorylate p53 at specific serine residues (e.g., Ser15 and Ser20), which blocks MDM2 binding, leading to p53 stabilization and accumulation in the nucleus.[8] Activated p53 then transcriptionally upregulates target genes. For instance, the induction of p21 leads to cell cycle arrest, while the expression of pro-apoptotic proteins like BAX and PUMA can initiate apoptosis.[1]
Caption: The p53 signaling pathway in response to DNA damage.
Experimental Protocols
This protocol outlines the key steps for performing a Western blot to detect p53.
Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and apply experimental treatments.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
Sample Preparation
-
To the normalized protein samples, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
SDS-PAGE
-
Load 20-50 µg of protein per lane into a polyacrylamide gel (e.g., 12% Tris-Glycine gel).[9]
-
Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.
-
Run the gel in 1x running buffer until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete contact between the gel and the membrane to facilitate efficient transfer.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, 5% BSA in TBST is recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p53 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to Table 1 for recommended antibody dilutions.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p53 band to a loading control protein (e.g., GAPDH or β-actin) to account for variations in protein loading.
Data Presentation
The following tables provide a summary of quantitative data for performing a p53 Western blot.
Table 1: Primary Antibody Dilutions
| Antibody Name/Clone | Host Species | Recommended Dilution | Vendor (Example) |
| p53 Antibody | Rabbit Polyclonal | 1:1000 | Cell Signaling Technology |
| p53 Antibody (DO-1) | Mouse Monoclonal | 1:500 - 1:10000 | Various |
| p53 Antibody (10442-1-AP) | Rabbit Polyclonal | 1:5000 - 1:50000 | Proteintech |
| Anti-p53 antibody (ab131442) | Rabbit Polyclonal | 1:1000 | Abcam |
Table 2: Protein Loading and Controls
| Parameter | Recommendation | Purpose |
| Protein Load | 20-50 µg per lane | Ensures sufficient protein for detection.[9] |
| Positive Control | Lysate from cells with known p53 expression (e.g., MCF-7) or cells treated with a DNA damaging agent. | Validates antibody and protocol performance. |
| Negative Control | Lysate from p53-null cells (e.g., Saos-2).[10] | Confirms antibody specificity. |
| Loading Control | Anti-GAPDH or Anti-β-actin antibody (e.g., 1:5000) | Normalizes for protein loading variations.[10] |
Experimental Workflow
Caption: A step-by-step workflow for the Western blot protocol.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak p53 signal | Low p53 expression in the cell type. | Use a positive control cell line or induce p53 expression with a DNA damaging agent. |
| Inefficient protein transfer. | Verify transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| Antibody concentration is too low. | Increase the primary antibody concentration or incubation time. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of washing steps. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific monoclonal antibody or a knockout-validated antibody. |
| Protein degradation. | Ensure protease inhibitors are added to the lysis buffer and keep samples on ice. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. p53 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-p53 antibody. Rabbit Polyclonal. KO tested (ab131442) | Abcam [abcam.com]
Application Notes and Protocols for Small Molecule Modulators of the p53 Pathway in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] Its inactivation, often through mutation or overexpression of its negative regulators like MDM2, is a hallmark of over 50% of human cancers.[2] Consequently, therapeutic strategies aimed at reactivating the p53 pathway hold significant promise in oncology. This document provides detailed application notes and protocols for determining the optimal dosage of small molecule inhibitors targeting the p53 pathway, with a focus on MDM2 inhibitors, in preclinical mouse models. While the specific compound "P053" was not identifiable in public literature, the principles and methodologies outlined here are broadly applicable to novel compounds targeting this critical signaling cascade.
Data Presentation: Dosage of p53-MDM2 Inhibitors in Mouse Models
The following table summarizes quantitative data from various preclinical studies on MDM2 inhibitors, providing a comparative overview of effective dosages in different mouse models.
| Compound | Cancer Type | Mouse Model | Dosage | Dosing Schedule | Key Findings | Reference |
| HDM201 | Osteosarcoma (p53 wild-type, MDM2 amplified) | SJSA-1 Xenograft (Rat) | 5 mg/kg | Daily, Oral | Sustained tumor regression. | [3] |
| Acute Myeloid Leukemia | MOLM-13 Xenograft (Mouse) | 25, 50, 100 mg/kg | Daily, Oral | Increased median survival with the highest dose. | [4] | |
| AMG 232 | Osteosarcoma | SJSA-1 Xenograft (Mouse) | 100 mg/kg | Daily, Oral | Complete and durable tumor regression. | [5] |
| SP141 | Pancreatic Cancer | Panc-1 Xenograft & Orthotopic (Mouse) | 40 mg/kg/day | Intraperitoneal | 75% reduction in xenograft tumor volume and regression of orthotopic tumors. | [6] |
| Nutlin-3 | Osteosarcoma | SJSA-1 Xenograft (Mouse) | 200 mg/kg | Twice Daily, Oral | 90% inhibition of tumor growth. | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for in vivo studies of p53-MDM2 inhibitors.
Caption: Activation of the p53 pathway via MDM2 inhibition.
References
- 1. p53 - Wikipedia [en.wikipedia.org]
- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MDM2 inhibitor shows efficacy in wild-type p53 cancer models | BioWorld [bioworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
P053 solubility and preparation for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
P053 is a potent and selective inhibitor of ceramide synthase 1 (CerS1), a key enzyme in sphingolipid metabolism.[1] These application notes provide detailed protocols for the solubilization of this compound and its preparation for various in vitro and in vivo assays, facilitating research into the role of CerS1 in metabolic diseases and other pathological conditions.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Formal Name | (βS)-β-amino-4-[(3,4-dichlorophenyl)methoxy]-β-methyl-benzenebutanol |
| CAS Number | 2748196-63-4 |
| Molecular Formula | C₁₈H₂₁Cl₂NO₂ |
| Formula Weight | 354.3 g/mol |
| Purity | ≥95% |
| Formulation | A crystalline solid |
| λmax | 225 nm |
Solubility of this compound
| Solvent | Solubility |
| DMF | 30 mg/mL[1] |
| DMSO | 30 mg/mL[1] |
| Ethanol | 30 mg/mL[1] |
In Vitro Activity of this compound
| Target | IC₅₀ Value |
| Human CerS1 | 0.54 µM[1] |
| Mouse CerS1 | 0.46 µM[1] |
| CerS2 | 28.6 µM[1] |
| CerS4 | 17.2 µM[1] |
| CerS5 | 7.2 µM[1] |
| CerS6 | 11.4 µM[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for various assays.
Materials:
-
This compound crystalline solid
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 30 mg/mL stock solution. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 30 mg of this compound.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
Protocol 2: Preparation of this compound for Cell-Based Assays
This protocol outlines the dilution of the this compound stock solution for use in cell culture experiments.
Materials:
-
This compound stock solution (30 mg/mL in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile dilution tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
For example, to treat HEK293 cells with this compound at concentrations ranging from 30 to 300 nM, a multi-step dilution is recommended.[1]
-
Add the diluted this compound to the cell cultures and incubate for the desired period.
Protocol 3: In Vivo Formulation of this compound
This protocol provides a general guideline for preparing this compound for administration in animal models. The specific formulation may need to be optimized based on the animal model and route of administration.
Materials:
-
This compound crystalline solid
-
Suitable vehicle (e.g., a mixture of PEG400, Solutol HS 15, and saline). Note: The optimal vehicle should be determined empirically.
-
Sterile vials
-
Homogenizer or sonicator
Procedure:
-
Weigh the required amount of this compound for the desired dose. A study in a mouse model of high-fat diet-induced obesity used a dose of 5 mg/kg.[1]
-
Prepare the vehicle solution. The composition of the vehicle will depend on the required solubility and route of administration.
-
Add the this compound powder to the vehicle.
-
Mix thoroughly using a vortex mixer. For suspensions, use a homogenizer or sonicator to ensure a uniform particle size.
-
Administer the formulation to the animals immediately after preparation.
Visualizations
Caption: this compound inhibits CerS1, blocking C18 ceramide synthesis.
Caption: Workflow for preparing this compound and use in cell-based assays.
References
Measuring the Guardian of the Genome: Application Notes and Protocols for Assessing p53 Activity
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity. In response to cellular stress, such as DNA damage or oncogene activation, p53 becomes activated and orchestrates a variety of cellular responses, including cell cycle arrest, senescence, and apoptosis, thereby preventing the propagation of damaged cells.[1][2][3] Dysregulation of the p53 pathway is a hallmark of many human cancers, making the accurate measurement of its activity a critical aspect of cancer research and therapeutic development.[1]
This document provides detailed application notes and protocols for a range of techniques to measure p53 activity, from its DNA-binding and transcriptional functions to its interaction with key regulators.
Core Techniques for Measuring p53 Activity
Several robust methods are available to quantify different aspects of p53 activity. The choice of assay depends on the specific question being addressed, whether it is the direct DNA-binding capacity of p53, its ability to transactivate target genes, or the integrity of its upstream signaling pathway.
Key methodologies include:
-
Transcription Factor Activity ELISA: A direct measurement of the DNA-binding capability of active p53 in nuclear extracts.
-
Luciferase Reporter Assay: A cell-based method to quantify the transcriptional activity of p53 on its target promoters.
-
Chromatin Immunoprecipitation (ChIP): To determine the in vivo association of p53 with the promoter regions of its target genes.
-
Yeast-Based Functional Assay (FASAY): A genetic assay to distinguish between functional (wild-type) and non-functional (mutant) p53.
-
MDM2-p53 Interaction Assay: To screen for compounds that disrupt the interaction between p53 and its primary negative regulator, MDM2.
-
Analysis of Upstream and Downstream Events: Including Western blotting for p53 phosphorylation and qRT-PCR for the expression of p53 target genes.
p53 Signaling Pathway
Cellular stress signals, such as DNA damage, activate upstream kinases like ATM and ATR. These kinases then phosphorylate p53 at key residues (e.g., Serine 15), leading to its stabilization and activation.[4][5] This phosphorylation event disrupts the interaction between p53 and its E3 ubiquitin ligase, MDM2, which would otherwise target p53 for proteasomal degradation.[6] Activated p53 then translocates to the nucleus, where it binds to specific DNA sequences known as p53 response elements (p53REs) in the promoter regions of its target genes.[3] This leads to the transcription of genes involved in cell cycle arrest (e.g., CDKN1A), apoptosis (e.g., BAX, PUMA), and DNA repair.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from the described assays.
Table 1: p53 Transcription Factor Activity ELISA
| Sample | Treatment | OD 450nm | p53 Activity (Fold Change vs. Untreated) |
| Nuclear Extract (HeLa) | Untreated | 0.250 | 1.0 |
| Nuclear Extract (HeLa) | Doxorubicin (1µM) | 0.875 | 3.5 |
| Nuclear Extract (p53-null) | Doxorubicin (1µM) | 0.150 | 0.6 |
Table 2: p53 Luciferase Reporter Assay
| Cell Line | Transfection | Treatment | Relative Luciferase Units (RLU) | Fold Activation |
| HCT116 | p53-Luc Reporter | Untreated | 10,000 | 1.0 |
| HCT116 | p53-Luc Reporter | Nutlin-3a (10µM) | 150,000 | 15.0 |
| H1299 | p53-Luc Reporter + WT p53 | Untreated | 5,000 | 1.0 |
| H1299 | p53-Luc Reporter + WT p53 | Nutlin-3a (10µM) | 75,000 | 15.0 |
Table 3: MDM2-p53 Interaction Assay (AlphaLISA)
| Compound | Concentration (µM) | AlphaLISA Signal | % Inhibition | IC50 (µM) |
| DMSO | - | 200,000 | 0 | - |
| Nutlin-3a | 0.1 | 150,000 | 25 | 0.09 |
| Nutlin-3a | 1 | 20,000 | 90 | 0.09 |
| Nutlin-3a | 10 | 5,000 | 97.5 | 0.09 |
Table 4: Analysis of p53 Target Gene Expression by qRT-PCR
| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression (vs. Untreated) |
| A549 | Etoposide (10µM) | CDKN1A | 8.5 |
| A549 | Etoposide (10µM) | MDM2 | 4.2 |
| A549 | Etoposide (10µM) | BBC3 (PUMA) | 6.1 |
Experimental Protocols
Protocol 1: p53 Transcription Factor Activity ELISA
This assay measures the binding of active p53 from nuclear extracts to a consensus DNA-binding sequence immobilized on a 96-well plate.
Methodology:
-
Prepare Nuclear Extracts: Isolate nuclear proteins from treated and untreated cells according to a standard nuclear extraction protocol. Determine protein concentration using a BCA assay.
-
Assay Procedure: a. Add 50 µL of binding buffer to each well of the p53 DNA-coated plate. b. Add 10-20 µg of nuclear extract to the appropriate wells and adjust the final volume to 100 µL with binding buffer. c. Incubate the plate for 2 hours at room temperature or overnight at 4°C.[2] d. Wash each well three times with 200 µL of wash buffer. e. Add 100 µL of diluted primary anti-p53 antibody to each well. f. Incubate for 1 hour at room temperature.[2] g. Wash each well three times with 200 µL of wash buffer. h. Add 100 µL of diluted HRP-conjugated secondary antibody to each well. i. Incubate for 1 hour at room temperature.[2] j. Wash each well five times with 200 µL of wash buffer. k. Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark.[2] l. Add 100 µL of stop solution to each well. m. Measure the absorbance at 450 nm using a microplate reader.[2]
Protocol 2: p53 Luciferase Reporter Assay
This cell-based assay utilizes a luciferase reporter construct driven by a promoter containing p53 response elements to measure the transcriptional activity of p53.
Methodology:
-
Cell Seeding: Seed cells (e.g., HCT116 or a p53-null line like H1299) in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight.[7]
-
Transfection: Co-transfect the cells with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing the test compounds or vehicle control.
-
Incubation: Incubate for an additional 18-24 hours.
-
Cell Lysis: Remove the medium and lyse the cells by adding 20-100 µL of 1X passive lysis buffer to each well and incubating for 15 minutes at room temperature with gentle shaking.[8]
-
Luciferase Measurement: a. Transfer 20 µL of the cell lysate to a white 96-well assay plate. b. Add 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure the luminescence.[8] c. Add 100 µL of Stop & Glo® Reagent (Renilla substrate and firefly quencher) and measure the luminescence again.[8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle-treated control.
Protocol 3: Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the regions of the genome that p53 binds to in vivo.
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 0.125 M glycine.[9]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: a. Pre-clear the chromatin with Protein A/G beads. b. Incubate the pre-cleared chromatin with an anti-p53 antibody or a negative control IgG overnight at 4°C. c. Add Protein A/G beads to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reversal of Cross-links: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using a PCR purification kit.
-
Quantitative PCR (qPCR): a. Perform qPCR using primers specific for the promoter regions of known p53 target genes (e.g., CDKN1A) and a negative control region. b. Analyze the data as a percentage of input or fold enrichment over the IgG control.[10]
These protocols provide a foundation for the robust and reliable measurement of p53 activity. Appropriate controls, such as p53-null cell lines and non-specific IgG antibodies, are crucial for data interpretation. The specific conditions for each assay, including antibody concentrations and incubation times, may require optimization depending on the cell type and experimental setup.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. raybiotech.com [raybiotech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Phospho-p53 (Ser15) Antibody (#9284) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatin Immunoprecipitation and Quantitative PCR. [bio-protocol.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: The Role of p53 in CRISPR Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a critical role in maintaining genomic integrity.[1][2][3] In the context of CRISPR-Cas9 technology, which relies on inducing DNA double-strand breaks (DSBs) to edit genes, the activation of the p53 pathway is a significant consideration.[4][5][6] This document provides detailed application notes and protocols for conducting CRISPR screens while accounting for the influence of p53, ensuring robust and reliable experimental outcomes.
The p53 Signaling Pathway in Response to CRISPR-Cas9 Editing
CRISPR-Cas9-mediated gene editing initiates a DNA damage response (DDR) that can activate the p53 signaling pathway.[4][6] Upon sensing DSBs, p53 is activated and can trigger cell cycle arrest, senescence, or apoptosis to prevent the proliferation of cells with damaged DNA.[3][4][7] This cellular response can introduce a bias in CRISPR screens, as cells with a functional p53 pathway may be less tolerant to gene editing, potentially leading to the depletion of sgRNAs targeting essential genes and the enrichment of sgRNAs targeting negative regulators of p53.[1][4]
Diagram of the p53 Signaling Pathway Activated by CRISPR-Cas9:
Caption: p53 pathway activation by CRISPR-Cas9.
Impact of p53 Status on CRISPR Screen Performance
The functional status of p53 in the cell line of choice significantly impacts the outcome of a CRISPR screen.
-
p53 Wild-Type (WT) Cells: In cells with functional p53, CRISPR-induced DSBs can lead to a p53-mediated DDR, which may result in reduced cell viability and proliferation.[1][2] This can diminish the screen's sensitivity, particularly for identifying essential genes.[1]
-
p53-Deficient Cells: In cells lacking functional p53, the DDR to CRISPR-induced DSBs is attenuated, leading to higher editing efficiency and better screen performance for identifying essential genes.[1][2] However, this may also lead to an accumulation of off-target mutations.
Table 1: Comparison of CRISPR Screen Performance in p53 WT vs. p53-Deficient Cells
| Feature | p53 Wild-Type Cells | p53-Deficient Cells | Reference |
| Editing Efficiency | Can be lower due to p53-mediated cell cycle arrest or apoptosis. | Generally higher. | [1][2] |
| Identification of Essential Genes | Can be less efficient; sgRNAs targeting essential genes may be depleted. | More robust identification of essential genes. | [1] |
| Screen Sensitivity | May be reduced. | Generally higher. | [1] |
| Off-Target Mutations | p53 may help eliminate cells with extensive off-target edits. | Potential for higher accumulation of off-target mutations. | |
| Enrichment of p53 Pathway Mutations | Can select for pre-existing cells with mutations in p53 or its regulators.[8] | Not a direct selection pressure. | [8] |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR Screening in p53-Proficient and -Deficient Cells
This protocol outlines a general workflow for performing parallel genome-wide CRISPR screens in isogenic p53-proficient and p53-deficient cell lines to identify genes that regulate a specific cellular process.
Experimental Workflow Diagram:
Caption: General workflow for a pooled CRISPR screen.
Materials:
-
Isogenic p53-proficient (WT) and p53-deficient (KO) cell lines (e.g., RPE1-hTERT)
-
Cas9-expressing stable cell lines
-
Genome-scale sgRNA library (e.g., TKOv3)[9]
-
Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2)
-
293T cells for lentivirus production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentiviral Library Production:
-
Co-transfect the sgRNA library plasmids with lentiviral packaging plasmids into 293T cells using a suitable transfection reagent.[9]
-
Harvest the viral supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
CRISPR Screen:
-
Transduce the p53 WT and p53 KO Cas9-expressing cells with the lentiviral sgRNA library at a low MOI (<1) to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using puromycin.
-
Collect a sample of cells as the initial time point (T0).
-
Culture the remaining cells for a predetermined number of population doublings (e.g., 14-21 days).
-
Harvest the cells at the final time point (T_final).
-
-
Analysis:
-
Extract genomic DNA from the T0 and T_final cell populations.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA.
-
Analyze the sequencing data using software such as MAGeCK to identify sgRNAs that are significantly enriched or depleted in the final cell population compared to the initial population.
-
Protocol 2: Validation of Hits from CRISPR Screen
This protocol describes the validation of individual gene hits identified from the primary screen.
Materials:
-
p53 WT and p53 KO Cas9-expressing cells
-
Individual sgRNA expression vectors targeting the gene of interest and non-targeting controls (e.g., AAVS1 safe harbor)[9]
-
Lentiviral production reagents
-
Flow cytometer
-
Antibodies for western blotting (e.g., anti-p53, anti-p21)
Procedure:
-
Generation of Individual Knockout Cell Lines:
-
Transduce p53 WT and p53 KO Cas9-expressing cells with lentivirus carrying individual sgRNAs targeting the gene of interest or a non-targeting control.
-
Select for transduced cells.
-
-
Phenotypic Analysis:
-
Perform the relevant phenotypic assay that was used for the primary screen (e.g., cell viability, reporter expression).
-
For example, if screening for regulators of p53 stability using a fluorescent reporter, measure reporter levels by flow cytometry.[9]
-
-
Molecular Validation:
-
Confirm gene knockout by western blotting or sequencing of the target locus.
-
Assess the effect of the gene knockout on the p53 pathway by measuring the protein levels of p53 and its downstream targets like p21.
-
Table 2: Example Data from a CRISPR Screen for Regulators of p53 Stability
| Gene Knockout | p53 Protein Level Change (normZ score) in p53 WT cells | p53 Protein Level Change (normZ score) in p53 R273H cells | Interpretation | Reference |
| MDM2 | Positive (Increased p53) | Positive (Increased p53) | Known negative regulator of p53. | [9] |
| USP7 | Positive (Increased p53) | Positive (Increased p53) | Known negative regulator of p53. | [9] |
| FBXO42 | No significant change | Positive (Increased p53) | Positive regulator of mutant p53 stability. | [9] |
| CCDC6 | No significant change | Positive (Increased p53) | Positive regulator of mutant p53 stability. | [9] |
| AAVS1 (Control) | 0 | 0 | No effect. | [9] |
A positive normZ score indicates that the loss of the gene leads to increased p53 protein stability.[9]
Concluding Remarks
The interplay between CRISPR-Cas9 gene editing and the p53 pathway is a critical factor in the design and interpretation of functional genomic screens. Understanding the p53 status of the cellular model is paramount for obtaining reliable and meaningful results. For screens in p53-proficient cells, careful experimental design and data analysis are necessary to mitigate the confounding effects of the p53-mediated DNA damage response.[1] In contrast, while p53-deficient cells may offer a more straightforward system for identifying essential genes, the potential for increased off-target effects should be considered. By employing appropriate controls, such as parallel screens in isogenic p53 WT and KO cell lines, researchers can effectively dissect gene function and uncover novel biological insights.
References
- 1. Parallel CRISPR-Cas9 screens clarify impacts of p53 on screen performance | eLife [elifesciences.org]
- 2. Parallel CRISPR-Cas9 screens clarify impacts of p53 on screen performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p53 activation: a checkpoint for precision genome editing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 throws a wrench in the CRISPR/Cas9 gears | Virology Blog [virology.ws]
- 6. CRISPR-Cas9 and p53 – Interprofessional Health Sciences Library [blogs.shu.edu]
- 7. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Genome-wide CRISPR screens identify novel regulators of wild-type and mutant p53 stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p53 Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in cellular homeostasis by regulating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1][2] Its functional status is critical in cancer biology, with mutations in the TP53 gene being the most frequent genetic alteration in human cancers.[3] Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and expression levels of p53, providing insights into its activation state and function. In normal, unstressed cells, wild-type p53 is typically present at very low, often undetectable levels due to its short half-life.[4] However, upon cellular stress, such as DNA damage, p53 is stabilized and accumulates in the nucleus, where it acts as a transcription factor.[2][5] This protocol provides a detailed methodology for the immunofluorescent staining of p53 in cultured cells.
p53 Signaling Pathway
Cellular stress signals, such as DNA damage or hypoxia, activate upstream kinases like ATM and DNA-dependent protein kinase, which in turn phosphorylate and activate p53.[5] Activated p53 can then bind to DNA and regulate the transcription of target genes. These target genes, including p21 and GADD45, can induce cell cycle arrest, allowing time for DNA repair.[5] If the damage is too severe, p53 can trigger apoptosis through the upregulation of pro-apoptotic proteins like Bax.[5] The activity of p53 is tightly regulated by MDM2, which promotes p53 degradation.[5]
Caption: The p53 signaling pathway, illustrating upstream activation and downstream effects.
Experimental Protocols
This section details the materials and step-by-step procedures for performing p53 immunofluorescence staining on cultured cells.
Materials
-
Cell Culture: Adherent cells grown on glass coverslips or in chamber slides.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared, or ice-cold Methanol (B129727).
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS.
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS with 0.1-0.3% Triton X-100.
-
Primary Antibody: Rabbit anti-p53 polyclonal or mouse anti-p53 monoclonal antibody.
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate Buffered Saline (PBS): pH 7.4.
Staining Protocol
-
Cell Seeding: Seed cells onto glass coverslips or chamber slides and culture until they reach the desired confluency.
-
Cell Treatment (Optional): Treat cells with an agent known to induce DNA damage (e.g., doxorubicin, etoposide) to promote p53 accumulation.
-
Fixation:
-
Paraformaldehyde (PFA) Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.[6][7]
-
Methanol Fixation: Aspirate the culture medium and wash the cells twice with PBS. Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.[8]
-
-
Washing: After fixation, wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If using PFA fixation, permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 5-15 minutes at room temperature.[6][7][9] This step is not necessary for methanol fixation as it also permeabilizes the cells.[9]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature.[7]
-
Primary Antibody Incubation: Dilute the primary p53 antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.1-0.3% Triton X-100) according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody overnight at 4°C.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Counterstaining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells a final two times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. p53 will typically show nuclear localization upon activation.
Experimental Workflow
Caption: A step-by-step workflow for p53 immunofluorescence staining.
Data Presentation
The following table summarizes typical quantitative parameters for p53 immunofluorescence staining. It is important to note that optimal conditions may vary depending on the specific cell line, antibody, and experimental setup.
| Parameter | Recommendation | Source |
| Primary Antibody Dilution | 1:50 - 1:400 | [1][4][10] |
| Primary Antibody Incubation Time | 30-60 minutes at RT or Overnight at 4°C | [1] |
| Secondary Antibody Incubation Time | 20-30 minutes at RT | [1] |
| Fixation (PFA) | 4% PFA for 10-20 minutes at RT | [6][10][11] |
| Fixation (Methanol) | 100% Methanol for 10 minutes at -20°C or 4°C | [8] |
| Permeabilization | 0.2% Nonidet P-40 for 5 minutes or 0.3% Triton X-100 for 15 minutes | [6][7][9] |
Troubleshooting
For common issues such as high background or weak signal, consider the following:
-
High Background: Ensure adequate washing between steps, optimize blocking buffer concentration and incubation time, and titrate primary and secondary antibodies to determine the optimal concentration.[12]
-
Weak or No Signal: Confirm that the primary and secondary antibodies are compatible and that the correct fluorophore is being used for the microscope filter sets.[12][13] Ensure that the fixation and permeabilization methods are appropriate for the antibody and the target epitope.[9][14] Over-fixation can mask epitopes, which may require antigen retrieval techniques.[12] For low-expressing targets, a signal amplification step might be necessary.[12]
By following this detailed protocol and considering the provided recommendations, researchers can achieve reliable and high-quality immunofluorescence staining for p53, enabling further investigation into its crucial role in cellular processes and disease.
References
- 1. genomeme.ca [genomeme.ca]
- 2. Phospho-P53 (Ser37) Polyclonal Antibody, Biotin (BS-3706R-BIOTIN) [thermofisher.com]
- 3. bicellscientific.com [bicellscientific.com]
- 4. pathnsitu.com [pathnsitu.com]
- 5. researchgate.net [researchgate.net]
- 6. Induction of lysosomal membrane permeabilization by compounds that activate p53-independent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols | Cell Signaling Technology [cellsignal.com]
- 8. 2.11. Immunofluorescence staining for P53 [bio-protocol.org]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. P53 antibody (10442-1-AP) | Proteintech [ptglab.com]
- 11. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 14. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for High-Throughput Screening Assays Targeting p53
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for high-throughput screening (HTS) of small molecules that modulate the p53 signaling pathway. The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in drug discovery. Assays targeting p53 are designed to identify compounds that can activate wild-type p53, restore function to mutated p53, or inhibit its negative regulators, such as MDM2.
Introduction to p53 in Drug Discovery
The p53 protein, often called the "guardian of the genome," is a transcription factor that regulates the expression of genes involved in crucial cellular processes such as apoptosis, cell cycle arrest, and DNA repair.[1][2] In response to cellular stressors like DNA damage or oncogene activation, p53 is activated to prevent the proliferation of damaged cells.[3] Due to its central role in tumor suppression, the p53 pathway is frequently inactivated in human cancers through mutation of the TP53 gene or overexpression of its negative regulators.[4][5] Consequently, therapeutic strategies aimed at restoring p53 function are a major focus of cancer research. High-throughput screening assays are essential tools for identifying small molecule compounds that can modulate the p53 pathway.
Key High-Throughput Screening Strategies for p53
Several HTS methodologies are employed to screen for modulators of the p53 pathway. The most common approaches are cell-based reporter gene assays and assays targeting the p53-MDM2 protein-protein interaction.
-
Cell-Based Reporter Gene Assays: These assays utilize engineered cell lines that contain a reporter gene (e.g., luciferase or beta-lactamase) under the control of a p53-responsive promoter. Activation of p53 leads to the expression of the reporter gene, which can be quantified as a luminescent or fluorescent signal.[6][7] These assays are valuable for identifying compounds that activate p53 signaling within a cellular context.
-
p53-MDM2 Interaction Assays: A primary mechanism of p53 inactivation is its interaction with the MDM2 protein, which leads to p53 degradation.[4][5] HTS assays, such as fluorescence polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), are designed to identify compounds that disrupt this interaction, thereby stabilizing and activating p53.
Quantitative Data from p53 HTS Assays
The performance of HTS assays is evaluated using several key parameters. The Z' factor is a statistical measure of the quality of an assay, with a value greater than 0.5 indicating a robust assay suitable for HTS. The signal-to-background ratio (S/B) and coefficient of variation (%CV) are also important indicators of assay performance.
| Assay Type | Key Parameters | Typical Values | Reference |
| p53 Luciferase Reporter Assay | Z' factor | > 0.5 | [6] |
| Signal-to-Background (S/B) | Variable | ||
| % Coefficient of Variation (%CV) | < 20% | ||
| p53-MDM2 AlphaLISA Assay | IC50 (Nutlin-3a) | ~90 nM | |
| Z' factor | > 0.7 | ||
| S/B Ratio | > 100 | ||
| p53 Beta-Lactamase Reporter Assay | Z' factor | > 0.6 | |
| EC50 (Mitomycin C) | ~2 µM | [8] |
Signaling Pathway of p53 Activation
Cellular stress signals, such as DNA damage, activate kinases like ATM and CHK2, which then phosphorylate p53. This phosphorylation prevents MDM2 from binding to p53, leading to p53 stabilization and accumulation in the nucleus. Once activated, p53 acts as a transcription factor, inducing the expression of target genes that lead to cell cycle arrest, apoptosis, or DNA repair.
Caption: Simplified p53 signaling pathway.
Experimental Protocols
Protocol 1: p53 Luciferase Reporter Gene Assay
This protocol describes a cell-based assay to screen for compounds that activate p53 transcriptional activity using a luciferase reporter system.
Materials:
-
HCT116 cell line stably expressing a p53-responsive luciferase reporter construct.
-
Assay medium: appropriate cell culture medium supplemented with low serum.
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., Nutlin-3).
-
Luciferase assay reagent.
-
White, opaque 384-well microplates.
Experimental Workflow:
Caption: Workflow for p53 luciferase reporter assay.
Procedure:
-
Seed HCT116-p53-luciferase cells into 384-well plates at a density of 5,000 cells per well in 40 µL of assay medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Add 100 nL of test compounds, positive control (Nutlin-3), or DMSO (negative control) to the appropriate wells.
-
Incubate the plates for an additional 16-24 hours at 37°C.
-
Equilibrate the plates to room temperature.
-
Add 20 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for signal stabilization.
-
Measure luminescence using a plate reader.
Data Analysis: Calculate the percentage of p53 activation for each test compound relative to the positive and negative controls. Identify "hit" compounds that show a statistically significant increase in luciferase activity.
Protocol 2: p53-MDM2 AlphaLISA Assay
This protocol outlines a biochemical assay to screen for inhibitors of the p53-MDM2 interaction using AlphaLISA technology.
Materials:
-
Recombinant GST-tagged MDM2 and His-tagged p53 proteins.
-
AlphaLISA GSH Acceptor beads and Anti-His Donor beads.
-
Assay buffer.
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., a known p53-MDM2 inhibitor like MI-773).
-
384-well white microplates.
Experimental Workflow:
Caption: Workflow for p53-MDM2 AlphaLISA assay.
Procedure:
-
Add 2.5 µL of GST-MDM2, 2.5 µL of His-p53, and 100 nL of test compound or control to each well of a 384-well plate.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of AlphaLISA GSH Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of Anti-His Donor beads to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis: Calculate the percent inhibition of the p53-MDM2 interaction for each compound. "Hit" compounds will cause a significant decrease in the AlphaScreen signal. Determine the IC50 values for the confirmed hits.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The p53 Pathway - Creative BioMart [creativebiomart.net]
- 3. mdpi.com [mdpi.com]
- 4. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. tripod.nih.gov [tripod.nih.gov]
Commercial Kits for p53 Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for commercially available kits designed for the analysis of the tumor suppressor protein p53. It is intended to guide researchers, scientists, and drug development professionals in selecting and utilizing these kits for their specific research needs.
Introduction to p53
The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a critical role in cellular stress responses.[1] Encoded by the TP53 gene, p53 functions as a transcription factor that regulates the expression of genes involved in crucial cellular processes such as cell cycle arrest, apoptosis, senescence, and DNA repair.[1][2] In response to cellular stressors like DNA damage, oncogene activation, or hypoxia, p53 is activated and stabilized, leading to the transactivation of its target genes.[1][3] For instance, p53 can induce cell cycle arrest by activating the transcription of p21/WAF1, an inhibitor of cyclin-dependent kinases.[2] Alternatively, it can trigger apoptosis by upregulating pro-apoptotic proteins like BAX, PUMA, and NOXA.[2][4] Given its central role in preventing tumor development, the p53 pathway is a major focus in cancer research and drug discovery.
Commercial Kits for p53 Analysis
A variety of commercial kits are available for the comprehensive analysis of p53, catering to different research applications. These kits can be broadly categorized into those that measure p53 protein levels, and those that assess its activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for a selection of commercially available kits for p53 analysis. This information is intended to facilitate the comparison and selection of the most appropriate kit for your experimental needs.
Table 1: p53 ELISA Kits
| Kit Name | Manufacturer | Catalog No. | Sample Type(s) | Assay Range | Analytical Sensitivity |
| Human p53 ELISA Kit | Invitrogen | BMS256 | Serum, Cell Culture Supernatant | 0.78-50 U/mL | 0.33 U/mL[5] |
| Human p53 ELISA Kit | Cohesion Biosciences | CEK1302 | Cell Lysates | 156 pg/ml - 10000 pg/ml | Not Specified |
| Human TP53 ELISA Kit | Elabscience | E-EL-H0910 | Serum, Plasma, Cell Culture Supernatants | Not Specified | Not Specified[6] |
| Human Total p53 DuoSet IC ELISA | R&D Systems | DYC1043-2 | Cell Lysates | 125.0 - 8,000 pg/mL | Not Specified |
Table 2: p53 Activity and Interaction Kits
| Kit Name | Manufacturer | Catalog No. | Principle | Key Features |
| p53 Transcription Factor Assay Kit (Colorimetric) | Abcam | ab207225 | ELISA-based detection of active p53 binding to its consensus DNA sequence. | Detection limit: < 0.6 μg nuclear extract/well. |
| MDM2-Driven p53 Ubiquitination Assay Kit | BPS Bioscience | 82179 | AlphaLISA® assay to measure MDM2-mediated p53 ubiquitination. | High-throughput screening compatible.[7] |
| Human p53 Assay Kit (Luciferase Reporter) | Indigo Biosciences | IB00801 | Cell-based luciferase reporter assay for p53 activity. | All-inclusive kit with reporter cells.[8] |
| MSD Ubiquitinated/Total p53 Assay | Meso Scale Discovery | Not Specified | Electrochemiluminescence assay to measure ubiquitinated and total p53. | Measures both modified and total protein.[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments using commercially available kits. These protocols are based on manufacturer's instructions and published literature.
Quantification of p53 Protein Levels using ELISA
Principle: The sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying p53 protein in various samples. A capture antibody specific for p53 is coated onto the wells of a microplate. The sample is added, and any p53 present binds to the capture antibody. A second, detection antibody, which is typically biotinylated, is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added, and the resulting colorimetric signal is proportional to the amount of p53 in the sample.[5]
Protocol (based on a typical Human p53 ELISA Kit):
-
Reagent Preparation:
-
Prepare Wash Buffer (1x) by diluting the provided concentrate with deionized water.
-
Reconstitute the lyophilized p53 standard with the provided diluent to create a stock solution.
-
Prepare a serial dilution of the p53 standard to generate a standard curve.
-
Prepare the Biotin-Conjugate and Streptavidin-HRP working solutions by diluting the concentrates in their respective diluents.
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the p53 antibody-coated microplate.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate the solution from each well and wash the plate three times with 1x Wash Buffer.
-
Add 100 µL of the diluted Biotin-Conjugate to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Aspirate and wash the plate three times with 1x Wash Buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Aspirate and wash the plate three times with 1x Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of p53 in the samples by interpolating their absorbance values from the standard curve.
-
Immunohistochemical (IHC) Staining of p53 in Tissue Sections
Principle: Immunohistochemistry allows for the visualization of p53 protein expression and its subcellular localization within the context of tissue architecture. This technique utilizes an antibody that specifically binds to p53, and a detection system that generates a colored precipitate at the site of antibody-antigen binding.
Protocol (based on a typical ready-to-use IHC kit): [10]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Immerse slides in 100% ethanol (B145695) (2 changes, 5 minutes each).
-
Immerse slides in 95%, 80%, and 70% ethanol (5 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in the provided Antigen Retrieval Buffer.
-
Heat the slides in a water bath or steamer at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Staining:
-
Wash slides with Wash Buffer.
-
Apply the provided Peroxidase Block and incubate for 10 minutes to quench endogenous peroxidase activity.
-
Wash with Wash Buffer.
-
Apply the ready-to-use primary antibody against p53 and incubate for 30-60 minutes.
-
Wash with Wash Buffer.
-
Apply the polymer-HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Wash with Wash Buffer.
-
Apply the DAB chromogen solution and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the slides through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Western Blot Analysis of p53
Principle: Western blotting is a widely used technique to detect and quantify p53 protein in cell or tissue lysates. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with a specific antibody against p53.
Protocol (general procedure using a commercial p53 antibody): [11]
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p53 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
p53 Transcription Factor Activity Assay
Principle: This assay measures the DNA-binding activity of p53 from nuclear extracts. A specific double-stranded DNA sequence containing the p53 consensus binding site is immobilized on a 96-well plate. Active p53 in the nuclear extract binds to this sequence and is detected by a specific primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.
Protocol (based on a typical colorimetric assay kit):
-
Nuclear Extract Preparation:
-
Prepare nuclear extracts from cell pellets using the provided lysis buffers.
-
Determine the protein concentration of the nuclear extracts.
-
-
p53 DNA Binding:
-
Add the prepared nuclear extracts to the wells of the p53 DNA-binding plate.
-
Incubate for 1 hour at room temperature to allow p53 to bind to the immobilized DNA.
-
-
Detection:
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody against p53 to each well and incubate for 1 hour.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the wells.
-
Add the developing solution and incubate for 15-45 minutes at room temperature.
-
Add the stop solution.
-
Measure the absorbance at 450 nm.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key p53 signaling pathways and a typical experimental workflow for p53 analysis.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Human p53 ELISA Kit (BMS256) - Invitrogen [thermofisher.com]
- 6. file.elabscience.com [file.elabscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. mesoscale.com [mesoscale.com]
- 10. IHCeasy P53 Ready-To-Use IHC Kit KHC0079 | Proteintech [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: Synthesis and Purification of Osimertinib
Introduction
Osimertinib (B560133) (formerly known as AZD9291, trade name Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target both EGFR sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which often develops in patients with non-small cell lung cancer (NSCLC) after treatment with earlier-generation EGFR TKIs.[1][2] Osimertinib's mechanism of action involves irreversible binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, which inhibits downstream signaling pathways like PI3K/AKT and MAPK, thereby impeding cell proliferation and survival.[2][3] Given its critical role in oncology, efficient and scalable synthesis and purification protocols are of high interest to the research and drug development community.
These application notes provide an overview of a common synthetic route and purification methods for Osimertinib, complete with detailed protocols and quantitative data.
Data Presentation: Synthesis and Purification Metrics
The following tables summarize quantitative data from various reported synthetic and purification steps for Osimertinib and its intermediates.
Table 1: Summary of Yields for Key Synthetic Steps
| Step No. | Reaction | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |
| 1 | Nucleophilic Aromatic Substitution | 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1) & 4-fluoro-2-methoxy-5-nitroaniline (B580436) (2) | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (3) | Methanesulfonic acid, 1,4-dioxane (B91453), 80°C | 89.7 | [4] |
| 2 | Nucleophilic Aromatic Substitution | Compound 3 & N,N,N'-trimethyl-1,2-ethanediamine | N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine (4) | DIPEA, DMAc, 80°C | 97.4 | [4] |
| 3 | Nitro Group Reduction | Compound 4 (as mesylate salt) | N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (5) | 10% Pd/C, H₂, EtOH, 45°C | - | [4] |
| 4 | Amidation | Compound 5 | 3-chloro-N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide (6) | 3-chloropropionyl chloride | 97.6 | [4] |
| 5 | Cyclization/Elimination | Compound 6 | Osimertinib | Et₃N, Acetonitrile, Reflux | 85.8 | [4] |
| 6 | Salt Formation | Osimertinib | Osimertinib Mesylate | Methanesulfonic acid, Acetone (B3395972)/Water, 50°C | 96.0 | [4] |
| Overall | Convergent Synthesis | Various | Osimertinib | 6 steps | 40.4 | [5][6] |
Table 2: Purity and Analytical Data
| Substance | Analytical Method | Purity (%) | Key Parameters | Reference |
| Osimertinib | HPLC | 99.1 | - | [5][6] |
| Osimertinib Mesylate | HPLC | 99.84 | Mobile Phase: 0.1% Triethylamine (B128534) & Methanol (50:50 v/v), Detection: 211 nm | [7] |
| Osimertinib | RP-HPLC | >99 | Mobile Phase: Methanol:Perchlorate buffer (20:80 v/v), Detection: 270 nm, Retention Time: 3.28 min | [8] |
| Osimertinib | UPLC-TOF-MS | - | Mobile Phase: 0.1% Ammonia & Acetonitrile (gradient) | [9] |
Experimental Protocols
Protocol 1: Synthesis of Osimertinib via a Multi-step Route
This protocol is based on a commonly cited synthetic pathway.[4]
Step 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (Compound 3)
-
To a suitable reactor, add 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), and 1,4-dioxane (17 volumes).
-
Add methanesulfonic acid (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 5 hours.
-
Cool the mixture and add diisopropylethylamine (DIPEA) (2.2 eq).
-
Filter the resulting solid, wash with an appropriate solvent, and dry under vacuum to yield Compound 3.
Step 2: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine (Compound 4)
-
Charge a reactor with Compound 3 (1.0 eq), N,N,N'-trimethyl-1,2-ethanediamine (1.3 eq), DIPEA (1.3 eq), and N,N-dimethylacetamide (DMAc) (7 volumes).
-
Heat the mixture to 80°C and stir for 5 hours.
-
Upon reaction completion, add an aqueous NaOH solution to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain Compound 4.
Step 3: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine (Compound 5)
-
In a hydrogenation vessel, suspend Compound 4 (as its mesylate salt) (1.0 eq) and 10% Palladium on Carbon (Pd/C) in Ethanol (7 volumes).
-
Pressurize the vessel with hydrogen gas (H₂) and heat to 45°C.
-
Maintain stirring for approximately 13 hours until the reduction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with an Ethanol/Water mixture. The filtrate contains Compound 5 and is typically used directly in the next step.
Step 4 & 5: Synthesis of Osimertinib via Amidation and Cyclization
-
To the solution of Compound 5 from the previous step, add 3-chloropropionyl chloride to form the amide intermediate (Compound 6).
-
After formation of the intermediate, add triethylamine (Et₃N) (3.0 eq) and heat the mixture to reflux in acetonitrile.
-
Monitor the reaction for completion.
-
Cool the reaction mixture to 20-30°C and add water to precipitate the product.
-
Filter the solids and dry under vacuum to obtain crude Osimertinib base.
Protocol 2: Purification of Osimertinib by Mesylate Salt Formation and Recrystallization
This protocol provides a method to obtain high-purity Osimertinib Mesylate.[10]
-
Dissolve crude Osimertinib base (1.0 eq) in acetone (10 volumes) in a clean reactor.
-
Heat the mixture to 50-55°C to ensure complete dissolution.
-
Optionally, add activated carbon (charcoal) and stir for 15-20 minutes to decolorize the solution.
-
Filter the hot solution through a bed of hyflo or celite to remove the carbon and any particulate matter. Wash the filter bed with hot acetone.
-
To the clear filtrate, add demineralized water (approx. 0.3 volumes).
-
Maintain the temperature at 50-55°C and slowly add methanesulfonic acid (1.0 eq) over 10 minutes.
-
Stir the resulting slurry at 50-55°C for 3-3.5 hours to allow for crystallization.
-
Cool the mixture to 25-30°C over 1.5-2 hours.
-
Filter the crystalline product and wash the cake with fresh acetone.
-
Dry the product under vacuum at 80°C for 8-10 hours to yield high-purity Osimertinib Mesylate. An HPLC purity of >99.8% can be achieved with this method.[10]
Visualizations: Diagrams and Workflows
Synthesis Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. jchr.org [jchr.org]
- 9. An Accurate and Effective Method for Measuring Osimertinib by UPLC-TOF-MS and Its Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]
Troubleshooting & Optimization
troubleshooting P053 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P053. The information is designed to address common solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of ceramide synthase 1 (CerS1). It has been shown to decrease the production of C18 ceramide in cortical neuron cultures and lower levels of C18 ceramide and related sphingomyelin (B164518) species in HEK293 cells.[1] this compound is utilized in research focused on metabolic diseases, obesity, and lipid biochemistry.[1]
Q2: What are the known solvents for this compound?
This compound is a crystalline solid with established solubility in several organic solvents.[1] For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are recommended.[1]
Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?
This is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps you can take:
-
Lower the final concentration: The simplest approach is to reduce the final concentration of this compound in your working solution.
-
Optimize the solvent concentration: If your experimental setup permits, you can slightly increase the percentage of the organic co-solvent. However, be cautious of potential solvent toxicity in cellular assays, typically keeping the final DMSO concentration below 0.5%.[2]
-
Use a solubilizing agent: Consider the use of solubility-enhancing excipients such as cyclodextrins.
-
Prepare fresh solutions: It is always recommended to prepare aqueous solutions of this compound fresh for each experiment to minimize the risk of precipitation over time.[2]
Q4: Can I use heat to improve the solubility of this compound?
Gentle warming can help dissolve this compound. A water bath set to a temperature between 37°C and 50°C is advisable.[2] It is important to avoid excessive heat, which could lead to chemical degradation of the compound.[2]
Q5: How stable is this compound in solution?
This compound is stable in DMSO at -20°C for up to three months.[2] Aqueous solutions, however, are less stable and should be prepared fresh for each experiment to ensure compound integrity and avoid issues with precipitation.[2]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Issue 1: this compound powder will not dissolve in the chosen solvent.
Possible Causes:
-
Incorrect solvent selection.
-
Insufficient solvent volume.
-
Low temperature.
-
Compound has degraded.
Solutions:
-
Verify Solvent Choice: Confirm that you are using a recommended solvent such as DMSO, DMF, or ethanol.[1]
-
Increase Solvent Volume: Add more solvent in small increments until the compound dissolves completely.
-
Gentle Warming and Agitation: Use a vortex mixer to agitate the solution. If necessary, warm the solution in a 37-50°C water bath for 5-10 minutes.[2]
-
Sonication: In some cases, brief sonication can help to break up aggregates and facilitate dissolution.
Issue 2: Precipitate forms immediately upon dilution of a this compound stock solution into aqueous media.
Possible Causes:
-
The aqueous solubility limit has been exceeded.
-
The final concentration of the organic co-solvent (e.g., DMSO) is too low.
-
The pH of the aqueous medium is not optimal for this compound solubility.
Solutions:
-
Reduce Final Concentration: Perform serial dilutions to achieve a lower final working concentration.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increase the final percentage of DMSO. Be sure to run appropriate vehicle controls.
-
Use of Surfactants: A low concentration of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) can sometimes help maintain compound solubility in aqueous solutions.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[1] |
| Ethanol | 30 mg/mL[1] |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The formula weight of this compound is 354.3 g/mol .[1]
-
Add DMSO: Calculate and add the required volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve the Compound: Vortex the solution for 1-2 minutes. If needed, place the tube in a 37°C water bath for 5-10 minutes to aid dissolution.[2]
-
Sterile Filtration (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.[2]
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Optimizing P053-Activator Concentration for Cell Culture
Welcome to the technical support center for P053-Activator. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound-Activator in their cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-Activator?
A1: this compound-Activator is a small molecule designed to activate the tumor suppressor protein p53. In response to cellular stress signals like DNA damage or oncogene activation, p53 can initiate cell cycle arrest to allow for DNA repair or induce apoptosis (programmed cell death) if the damage is too severe.[1][2] this compound-Activator works by stabilizing p53, leading to an increase in its cellular levels and subsequent activation of its downstream targets that control cell fate.
Q2: What is a recommended starting concentration for this compound-Activator in cell-based assays?
A2: The optimal concentration of this compound-Activator is highly dependent on the cell line and the specific experimental endpoint. For initial experiments, we recommend performing a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific cellular model.[3][4]
Q3: How should I prepare a stock solution of this compound-Activator?
A3: this compound-Activator is soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a high-concentration stock solution, for example, 10 mM, by dissolving the compound in cell culture-grade DMSO. This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3][5]
Q4: What are the expected downstream effects of treatment with this compound-Activator?
A4: The primary downstream effects of activating p53 with this compound-Activator include cell cycle arrest, typically at the G1/S or G2/M checkpoint, and/or the induction of apoptosis.[1][2] You can measure these effects by assessing the expression of p53 target genes like p21 (for cell cycle arrest) and Bax (for apoptosis), or by using assays that measure cell viability, cytotoxicity, and apoptosis.[1][2]
Q5: How can I be sure that the observed effects are specific to p53 activation?
A5: To confirm the specificity of this compound-Activator, it is crucial to include proper controls. An ideal experiment would involve using a p53-null cell line of the same background as your experimental cells. In such a cell line, this compound-Activator should have a significantly reduced or no effect. Additionally, you can use techniques like siRNA to knock down p53 expression in your target cells and observe if the effects of the this compound-Activator are diminished.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory/activator effect observed | Suboptimal Concentration: The concentration of this compound-Activator may be too low for your specific cell line or assay. | Perform a dose-response curve with a wider range of concentrations.[3][4] |
| Compound Instability: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound-Activator. Avoid repeated freeze-thaw cycles.[3] | |
| Cellular Permeability: The compound may not be effectively entering the cells. | While this compound-Activator is designed to be cell-permeable, permeability can vary between cell types. This is a less common issue but can be investigated with cellular uptake assays if other solutions fail. | |
| Assay Sensitivity: The assay may not be sensitive enough to detect the effect. | Optimize your assay conditions for better sensitivity or choose a more sensitive assay to measure the desired endpoint. | |
| p53 Status of Cells: The cell line may have a mutated or non-functional p53, rendering it unresponsive to this compound-Activator. | Confirm the p53 status (wild-type, mutant, or null) of your cell line. | |
| High cell toxicity or death | Concentration Too High: The concentration of this compound-Activator may be cytotoxic to the cells. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range of this compound-Activator.[3] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is below a toxic threshold (typically <0.5% for DMSO).[3][5] | |
| Off-Target Effects: The compound may be affecting other cellular targets, leading to toxicity. | Include appropriate controls, such as a p53-null cell line, to differentiate between on-target and off-target toxicity. | |
| Inconsistent results between experiments | Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. | Use cells with a low passage number and maintain consistent cell culture practices.[6] |
| Cell Seeding Density: Variations in the initial number of cells can affect the outcome of the experiment. | Ensure a consistent cell seeding density across all experiments. | |
| Reagent Variability: Different lots of media, serum, or other reagents can introduce variability. | Use the same lot of reagents for the duration of a study whenever possible and test new lots before use.[7] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Assay (MTT Assay)
This protocol outlines the use of an MTT assay to determine the IC50 of this compound-Activator. The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound-Activator (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound-Activator in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound-Activator. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound-Activator concentration).[9]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound-Activator concentration and use non-linear regression to determine the IC50 value.[4]
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Target cell line cultured in 6-well plates
-
This compound-Activator
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound-Activator (determined from the dose-response assay) for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[9]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only stained cells as controls to set up proper compensation and quadrants.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Viable: Annexin V-negative and PI-negative
-
Early Apoptotic: Annexin V-positive and PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive
-
Necrotic: Annexin V-negative and PI-positive[8]
-
Data Presentation
Table 1: Example Dose-Response Data for this compound-Activator in MCF-7 Cells (48h Incubation)
| This compound-Activator (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.05 ± 0.06 | 84.0 |
| 5 | 0.78 ± 0.05 | 62.4 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.45 ± 0.03 | 36.0 |
| 50 | 0.28 ± 0.02 | 22.4 |
| 100 | 0.15 ± 0.01 | 12.0 |
Table 2: Example Apoptosis Data for this compound-Activator in A549 Cells (24h Incubation)
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 92.5 | 3.1 | 4.4 |
| This compound-Activator (IC50) | 45.2 | 28.7 | 26.1 |
| This compound-Activator (2x IC50) | 21.8 | 35.4 | 42.8 |
Visualizations
References
- 1. [Tumor suppressor gene p53: mechanisms of action in cell proliferation and death] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell culture conditions [qiagen.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting P053 Assays
Welcome to the technical support center for P053 assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results when working with the tumor suppressor protein p53 (referred to here as this compound). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Here are some of the common questions and answers regarding issues with p53 detection in assays.
Q1: Why am I not seeing any p53 signal in my Western Blot or ELISA?
There are several potential reasons for a complete lack of signal. These can be broadly categorized into issues with the sample itself, problems with the assay reagents, or errors in the experimental procedure. Key factors include low expression levels of p53 in your chosen cell line, degradation of the p53 protein during sample preparation, use of an inappropriate or non-validated antibody, or mistakes in the assay protocol such as omitting a critical reagent.[1][2][3][4]
Q2: My p53 protein appears at a different molecular weight than expected on my Western Blot.
The p53 protein has a theoretical molecular weight of approximately 43.7 kDa, but it is commonly observed to migrate at around 53 kDa on SDS-PAGE gels.[2] This discrepancy is due to the high number of proline residues in its sequence, which affects its migration. Additionally, p53 undergoes extensive post-translational modifications (PTMs) such as phosphorylation and ubiquitination, which can further alter its apparent molecular weight.[5][6][7][8]
Q3: Can the stability of the p53 protein affect my assay results?
Absolutely. The p53 protein has a very short half-life in unstressed cells, often just 6-20 minutes, because it is tightly regulated by degradation pathways.[9] The primary regulator is MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[10][11][12] If your experimental conditions do not account for this rapid turnover, you may fail to detect the protein. The intrinsic thermodynamic stability of p53 is also low, and many cancer-associated mutations can further destabilize the protein, leading to unfolding and degradation.[13][14]
Q4: How do post-translational modifications (PTMs) of p53 impact its detection by antibodies?
Post-translational modifications can significantly impact antibody binding.[5][6] If the antibody's epitope includes a site that is modified (e.g., phosphorylated, acetylated, or ubiquitinated), this can either block or, in some cases, enhance antibody recognition.[5][6][7] Therefore, it is crucial to know the specific epitope recognized by your antibody and to consider the PTM status of the p53 in your sample.[5]
Troubleshooting Guides
This section provides a more detailed, question-and-answer-based approach to troubleshooting common issues with Western Blotting and ELISA for p53.
Weak or No Signal in Western Blot
Q: I'm not getting any p53 band on my Western Blot. What should I check first?
A: Start by verifying your entire workflow, from sample preparation to signal detection.
-
Protein Sample Integrity : Was the lysis buffer appropriate for p53 and did it contain protease and phosphatase inhibitors?[2][15][16][17] p53 is highly susceptible to degradation.[10][11] Handle samples on ice at all times.[2]
-
Positive Control : Did you include a positive control lysate from a cell line known to express high levels of p53 (e.g., MCF-7 cells treated with a DNA damaging agent like doxorubicin)? A signal in the positive control lane confirms that your downstream protocol and reagents are working.
-
Protein Transfer : Have you confirmed that the proteins were successfully transferred from the gel to the membrane? You can check this by staining the membrane with Ponceau S after transfer.[18]
-
Antibody Performance : Is your primary antibody validated for Western Blotting and for the species you are testing?[2] Have you used it at the recommended dilution? Also, ensure your secondary antibody is appropriate for the primary antibody's host species and is not expired.[2][15]
-
Detection Reagents : Are your detection reagents (e.g., ECL substrate) fresh and active?[2][18] Expired or improperly stored reagents are a common cause of signal loss.[19]
Weak or No Signal in ELISA
Q: My ELISA plate shows no color development, or the signal is very weak. What could be the problem?
A: A lack of signal in an ELISA can be due to a number of factors, often related to reagent activity or procedural errors.
-
Reagent Addition : Double-check that all reagents, especially the detection antibody and enzyme conjugate, were added in the correct order and volume.[3][4][20]
-
Reagent Activity : Ensure that your antibodies and enzyme conjugates have not expired and have been stored correctly.[1] Avoid using buffers containing inhibitors of your enzyme (e.g., sodium azide (B81097) inhibits HRP).[1][2]
-
Washing Steps : Insufficient washing can lead to high background, but overly aggressive washing can wash away the target protein or detection reagents.[1][20]
-
Incubation Times and Temperatures : Incubation times that are too short or temperatures that are too low can prevent efficient binding.[3][20] Follow the kit manufacturer's instructions precisely.[21]
-
Analyte Concentration : The concentration of p53 in your sample may be below the detection limit of the assay.[3][22] Try concentrating your sample or using a more sensitive ELISA kit.
Data Presentation
Table 1: General Troubleshooting Checklist for this compound Immunoassays
| Checkpoint | Potential Cause of Failure | Recommended Action |
| Sample Preparation | Protein degradation | Use fresh lysis buffer with protease and phosphatase inhibitors. Keep samples on ice.[2][16] |
| Low p53 expression | Use a positive control cell line (e.g., treated MCF-7). Increase the amount of total protein loaded.[2] | |
| Inappropriate lysis buffer | For nuclear proteins like p53, consider using a nuclear extraction protocol.[2] | |
| Antibodies | Incorrect primary antibody | Ensure the antibody recognizes the target species and is validated for the application.[2] |
| Incorrect antibody dilution | Optimize the primary antibody concentration by running a titration.[2] | |
| Inactive secondary antibody | Use a fresh, appropriate secondary antibody. Avoid sodium azide with HRP conjugates.[2][19] | |
| Assay Procedure | Inefficient protein transfer (WB) | Verify transfer with Ponceau S staining. Optimize transfer time and buffer composition.[18] |
| Suboptimal blocking | Block for at least 1 hour at room temperature. Try different blocking agents (e.g., 5% non-fat milk or BSA).[2][19] | |
| Insufficient washing | Wash thoroughly between antibody incubation steps to reduce background.[1][20] | |
| Expired detection reagents | Use fresh, unexpired substrate and detection reagents.[2][18] |
Table 2: Recommended Starting Conditions for p53 Western Blot
| Parameter | Recommendation |
| Sample Loading | 20-40 µg of total cell lysate per lane[16] |
| Positive Control | Lysate from cells treated with DNA damaging agents (e.g., doxorubicin, etoposide)[15] |
| Negative Control | Lysate from p53-null cell lines (e.g., H1299, K562)[23] |
| Primary Antibody Dilution | 1:500 - 1:2000 (follow datasheet recommendations)[15] |
| Primary Antibody Incubation | Overnight at 4°C with gentle agitation[2][16] |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 (follow datasheet recommendations) |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
Experimental Protocols
Protocol 1: Western Blotting for p53 Detection
-
Cell Lysis :
-
Sample Preparation :
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to a final 1x concentration and boil at 95-100°C for 5-10 minutes.[16]
-
-
SDS-PAGE and Transfer :
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting :
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary anti-p53 antibody (diluted in blocking buffer) overnight at 4°C.[16]
-
Wash the membrane 3 times for 5-10 minutes each with TBST.[16]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane 3 times for 10 minutes each with TBST.[16]
-
-
Detection :
Protocol 2: Sandwich ELISA for p53 Detection
-
Plate Coating : Coat a 96-well plate with a capture antibody specific for p53 and incubate overnight at 4°C.
-
Blocking : Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation : Wash the plate and add your samples and standards. Incubate for 2 hours at room temperature.[24]
-
Detection Antibody : Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate : Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.[25]
-
Substrate Addition : Wash the plate and add TMB substrate. Incubate for 15-30 minutes at room temperature in the dark.[25]
-
Stop Reaction : Add a stop solution (e.g., 2N H₂SO₄) to each well.[25]
-
Read Plate : Measure the absorbance at 450 nm using a microplate reader.[25]
Visualizations
Signaling Pathway Diagram
References
- 1. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. arp1.com [arp1.com]
- 4. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 5. Understanding p53 functions through p53 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of post-translational modifications in regulation of tumor suppressor p53 function - Che - Frontiers of Oral and Maxillofacial Medicine [fomm.amegroups.org]
- 7. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
- 9. p53 functional assays: detecting p53 mutations in both the germline and in sporadic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ubiquitination and Degradation of Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Stability on the Biological Function of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. 2 - ELISA Weak/No Signal? Causes & Solutions for Reliable Results - MULTI SCIENCES [multisciences.net]
- 21. Human p53 ELISA Kit - FAQs [thermofisher.com]
- 22. sinobiological.com [sinobiological.com]
- 23. researchgate.net [researchgate.net]
- 24. mesoscale.com [mesoscale.com]
- 25. cloud-clone.com [cloud-clone.com]
Technical Support Center: Mitigating p53-Mediated In Vivo Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to manage in vivo toxicity associated with the activation of the p53 tumor suppressor pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of in vivo toxicity when activating the p53 pathway?
A1: The primary cause of in vivo toxicity from p53 activation is the induction of apoptosis (programmed cell death) and cell cycle arrest in normal, healthy tissues.[1][2] p53, often called the "guardian of the genome," does not inherently distinguish between a cancer cell and a normal cell experiencing stress.[3][4] Therapeutic agents that stabilize and activate p53, such as MDM2 inhibitors, can therefore cause on-target toxicity in rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract.[2][5]
Q2: What are the most common dose-limiting toxicities (DLTs) observed with p53-activating therapeutics like MDM2 inhibitors?
A2: The most frequently reported DLTs for MDM2 inhibitors in both preclinical and clinical studies are hematological and gastrointestinal toxicities.[2][6][7] These include thrombocytopenia (low platelet count), anemia (low red blood cell count), and gastrointestinal issues like nausea, vomiting, and diarrhea.[2] Fatigue and metabolic disturbances have also been noted.[6]
Q3: Are normal tissues inherently resistant to p53 activation?
A3: Normal cells and tissues appear to be intrinsically more resistant to p53 activation than tumor cells.[8] Studies with the MDM2 inhibitor MI-219 showed that while it activates p53 in normal tissues, it does so with minimal p53 accumulation and is not toxic to the animals.[8] This suggests a therapeutic window exists where p53 can be activated to a level sufficient to kill tumor cells while sparing most normal tissues. The presence of intact cellular repair and survival pathways in normal cells likely contributes to this resistance.
Q4: How does the p53 status of a tumor affect the therapeutic strategy and potential toxicity?
A4: The p53 status is a critical determinant. Therapies like MDM2 inhibitors are designed for cancers that retain wild-type (non-mutated) p53, where its function is suppressed by overexpression of MDM2.[9] In these tumors, inhibiting MDM2 reactivates the endogenous p53.[10] For tumors with mutated p53 (mtp53), different strategies are needed, such as small molecules that aim to restore the wild-type conformation and function of the mutant protein.[11][12] Toxicity profiles may differ between these approaches.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments.
Issue 1: Unexpected Animal Mortality or Severe Morbidity
Q: We observed a high rate of mortality in our animal cohort at a dose that was expected to be tolerable. What are the potential causes and how can we troubleshoot this?
A:
-
Verify Compound and Formulation: First, re-confirm the identity, purity, and concentration of your therapeutic agent. Ensure the formulation vehicle is appropriate and non-toxic at the administered volume.
-
Review Dosing Regimen: High mortality may result from an overly aggressive dosing schedule. The half-life of your compound is a critical factor. A compound with a long half-life may accumulate to toxic levels with daily dosing.
-
Conduct a Dose-Range Finding Study: If not already performed, a dose-range finding or Maximum Tolerated Dose (MTD) study is essential.[13][14] This involves treating small groups of animals with escalating doses to identify a dose that is effective without causing severe toxicity.
-
Evaluate Animal Health Status: Ensure that the animals used in the study are healthy and free from underlying infections or stress, which can increase susceptibility to drug toxicity.
-
Consider Pharmacokinetics (PK): Analyze the pharmacokinetic profile of your compound.[8] A poor PK profile could lead to unexpectedly high exposure. Factors like species-specific metabolism can significantly alter exposure levels.
Issue 2: Significant Body Weight Loss (>15-20%)
Q: The animals in our treatment group are showing significant and progressive body weight loss. What steps should we take?
A:
-
Assess for Gastrointestinal Toxicity: Weight loss is often linked to GI toxicity, leading to reduced food and water intake.[2] Monitor for signs of diarrhea, dehydration, and changes in feeding behavior.
-
Implement Supportive Care: Provide supportive care such as hydration (subcutaneous fluids) and palatable, high-calorie food supplements. This can help animals tolerate the treatment.
-
Adjust Dosing Schedule: Intermittent or pulsed dosing schedules can allow normal tissues time to recover between treatments, mitigating cumulative toxicity.[2][5] For example, instead of daily dosing, a "5 days on, 2 days off" schedule might be better tolerated.
-
Analyze Organ Toxicity: At the study endpoint (or if animals become moribund), perform a full necropsy and histopathological analysis of key organs, particularly the intestines, liver, and kidneys, to identify tissue damage.
-
Consider Combination Therapy: A rational strategy to minimize toxic effects is to combine p53 activators with other non-genotoxic agents, which may allow for lower, less toxic doses of each drug while achieving synergistic anti-tumor efficacy.[9]
Issue 3: Severe Hematological Abnormalities (Thrombocytopenia, Anemia)
Q: Our complete blood count (CBC) analysis reveals severe thrombocytopenia and/or anemia in the treated group. How can we manage this?
A:
-
Confirm On-Target Effect: Hematological toxicity is a known on-target effect of p53 activation in hematopoietic progenitor cells.[5][7]
-
Optimize Dosing Schedule: This is the most critical step. Allow for drug-free periods to enable the bone marrow to recover. Higher doses administered less frequently may be better tolerated than lower doses given continuously.[5]
-
Monitor CBCs Regularly: Implement regular blood sample collection (e.g., weekly) to monitor the kinetics of platelet and red blood cell recovery. This will help you refine your dosing schedule.
-
Evaluate Pharmacodynamics (PD): Correlate the timing of hematological toxicity with the pharmacodynamic effects in the tumor. The goal is to find a schedule that maintains p53 activation in the tumor while allowing hematopoietic recovery.
-
Explore Prophylactic Treatments: In a clinical setting, growth factors could be considered to stimulate hematopoietic recovery. While less common in preclinical research, this is a potential translational strategy.
Quantitative Data on MDM2 Inhibitor Toxicity
The following table summarizes preclinical toxicity data for representative small-molecule MDM2 inhibitors. This data is intended for comparative purposes; specific results will vary based on the animal model, dosing regimen, and experimental conditions.
| Compound | Animal Model | Dosing Regimen | Key Toxicity Findings | Reference |
| Nutlin-3a | Nude mice with xenografts | 200 mg/kg, oral, twice daily for 21 days | No significant toxicity reported at this dose; well-tolerated. | --INVALID-LINK-- |
| MI-219 | Nude mice with xenografts | 100 mg/kg, oral, daily for 21 days | No overt signs of toxicity; minimal p53 accumulation in normal tissues. | --INVALID-LINK-- |
| AMG-232 | Nude mice with xenografts | 100 mg/kg, oral, daily for 28 days | Reversible, dose-dependent thrombocytopenia and neutropenia. | --INVALID-LINK-- |
| Milademetan | Cynomolgus monkeys | 10 mg/kg, oral, daily for 5 days | Dose-dependent and reversible thrombocytopenia and neutropenia. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a p53-activating agent that can be administered without causing life-threatening toxicity in a specific animal model.
Methodology:
-
Animal Model: Select a relevant strain of mice or rats (e.g., NCR nude mice for xenograft studies). Use healthy, age-matched animals (e.g., 6-8 weeks old).
-
Group Allocation: Assign 3-5 animals per group. Include a vehicle control group and at least 3-5 dose-escalation groups. Doses should be selected based on in vitro efficacy data.
-
Administration: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Mortality: Check animals at least twice daily.
-
Body Weight: Measure body weight daily. A >20% loss is a common endpoint criterion.
-
Clinical Signs: Observe daily for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea). Score these observations using a standardized system.
-
-
Duration: A typical acute MTD study lasts for 7-14 days.
-
Endpoint Analysis: At the end of the study, or if an animal reaches a humane endpoint, perform a full necropsy.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis (to assess liver and kidney function).
-
Collect major organs (liver, spleen, kidney, heart, lungs, GI tract, bone marrow) for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other signs of severe, irreversible toxicity.
Protocol 2: Assessment of Hematological Toxicity
Objective: To quantify the effect of a p53-activating agent on hematopoietic cells.
Methodology:
-
Study Design: Use a cohort of animals (e.g., 5-10 per group) for a multi-week study. Include a vehicle control and at least two doses of the test compound (e.g., the MTD and a lower dose).
-
Blood Collection:
-
Collect a baseline blood sample (e.g., 50-100 µL) from each animal via an appropriate method (e.g., submandibular or saphenous vein) before the first dose.
-
Collect subsequent samples at regular intervals (e.g., weekly) throughout the dosing and recovery phases.
-
-
CBC Analysis: Use an automated hematology analyzer to measure parameters including:
-
Platelet count (PLT)
-
Red blood cell count (RBC)
-
Hemoglobin (HGB) and Hematocrit (HCT)
-
White blood cell count (WBC) with differential.
-
-
Bone Marrow Analysis (Optional Endpoint):
-
At the study endpoint, flush bone marrow from the femurs.
-
Perform flow cytometry to analyze hematopoietic stem and progenitor cell populations.
-
Prepare bone marrow smears for cytological evaluation.
-
-
Data Analysis: Plot the mean counts for each parameter over time for each group. Analyze the nadir (lowest point) and the recovery kinetics for platelets and red blood cells.
Visualizations
Signaling & Toxicity Pathway
Caption: p53 activation by therapeutics can lead to desired tumor cell death and undesired toxicity in normal cells.
Experimental Workflow for Toxicity Assessment
References
- 1. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Evaluating dose-limiting toxicities of MDM2 inhibitors in patients with solid organ and hematologic malignancies: A systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Breast Cancer Therapy by Small-Molecule Reactivation of Mutant p53 [mdpi.com]
- 12. New therapeutic strategies to treat human cancers expressing mutant p53 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
P53 Experimental Controls and Best Practices: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p53 tumor suppressor protein. The content is designed to address specific issues that may arise during experimentation, with a focus on providing clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a p53 Western blot experiment?
A1: Proper controls are critical for interpreting Western blot results accurately.[1][2][3] For detecting p53, a well-characterized cell line with known p53 status should be used.
-
Positive Control: A cell lysate from a cell line known to express p53 at detectable levels (e.g., MCF-7 cells, which have wild-type p53).[4] Treatment with a DNA-damaging agent, such as doxorubicin (B1662922) or UV radiation, can further induce and stabilize p53, making it an even stronger positive control.[5]
-
Negative Control: A cell lysate from a p53-null cell line (e.g., HCT116 p53-/- or Saos-2).[4][6] This control ensures that the antibody is specific to p53 and not binding to other proteins.
-
Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH, or tubulin) should be used to ensure equal protein loading across all lanes.[3]
Q2: My p53 antibody is not detecting a band in my Western blot. What are the possible causes and solutions?
A2: Several factors can lead to a lack of p53 signal. Here’s a troubleshooting guide:
| Possible Cause | Troubleshooting Steps |
| Low p53 expression | p53 has a short half-life under normal conditions.[7][8] Induce p53 expression by treating cells with a DNA-damaging agent (e.g., doxorubicin, etoposide) or an MDM2 inhibitor (e.g., Nutlin-3).[5][9] |
| Incorrect antibody | Ensure you are using an antibody validated for Western blotting and that recognizes the p53 isoform in your sample.[8] The DO-1 and DO-7 clones are widely used for detecting both wild-type and mutant p53.[5][8] |
| Inefficient protein extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent p53 degradation.[9][10] Ensure complete cell lysis. |
| Poor protein transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer.[5] Optimize transfer time and voltage if necessary. |
| Inactive secondary antibody or substrate | Use fresh secondary antibody and substrate. Ensure the secondary antibody is appropriate for the primary antibody's host species. |
Q3: How can I confirm that p53 is transcriptionally active in my experimental system?
A3: Chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) is a powerful technique to determine if p53 is binding to the promoter regions of its target genes.[11][12]
-
Principle: ChIP allows for the isolation of DNA fragments bound by a specific protein (p53 in this case) in living cells.
-
Procedure: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to p53 is used to immunoprecipitate the p53-DNA complexes. After reversing the cross-links, the associated DNA is purified and can be analyzed by qPCR.
-
Key Target Genes: Well-known p53 target genes with strong p53 binding sites in their promoters include CDKN1A (p21), MDM2, and PUMA.[6][13]
Troubleshooting Guides
Immunoprecipitation (IP) of p53
Immunoprecipitation is used to isolate p53 and its interacting proteins.[14]
Common Problems and Solutions:
| Problem | Possible Cause | Solution |
| Low yield of immunoprecipitated p53 | Inefficient cell lysis or low p53 expression. | Use a suitable lysis buffer and consider inducing p53 expression.[10] |
| Suboptimal antibody concentration. | Titrate the antibody to determine the optimal concentration for your lysate. | |
| High background/non-specific binding | Insufficient washing of the beads. | Increase the number of washes and/or the stringency of the wash buffer.[10] |
| Non-specific binding to the beads. | Pre-clear the lysate with beads before adding the primary antibody.[15] | |
| Use of an inappropriate control antibody. | Use an isotype-matched IgG control to determine the level of non-specific binding.[10] |
Gene Knockdown of p53
RNA interference (siRNA or shRNA) is commonly used to reduce p53 expression and study its function.
Best Practices for p53 Knockdown:
-
Validation is Key: Always validate the knockdown efficiency at both the mRNA (by qPCR) and protein (by Western blot) levels.[16]
-
Use Multiple siRNAs: To minimize off-target effects, use a pool of at least three different siRNAs targeting different regions of the p53 mRNA.[17]
-
Appropriate Controls:
-
Negative Control: A non-targeting siRNA (scrambled sequence) should be used to control for the effects of the transfection procedure itself.
-
Positive Control: A positive control siRNA targeting a housekeeping gene can help optimize transfection conditions.
-
-
Monitor for Off-Target Effects: p53 knockdown can induce p53-dependent cell death pathways as an off-target effect.[18] It's important to monitor cell viability and apoptosis.
Experimental Protocols & Data
Chromatin Immunoprecipitation (ChIP) Protocol for p53
This protocol provides a general framework for performing a ChIP experiment to assess p53 binding to target gene promoters.
-
Cell Culture and Cross-linking: Grow cells to 80-90% confluency. Treat with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with a p53-specific antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Use the purified DNA as a template for qPCR with primers specific for the promoter regions of p53 target genes (e.g., p21, MDM2).
Quantitative Data Summary for p53 ChIP-qPCR:
| Target Gene Promoter | Fold Enrichment (p53 IP vs. IgG Control) |
| p21 (CDKN1A) | High (e.g., >10-fold) |
| MDM2 | High (e.g., >10-fold) |
| PUMA | Moderate to High |
| Bax | Low to Moderate |
| AIP1 | Low/Background |
| PIG3 | Low/Background |
| Note: Fold enrichment can vary depending on cell type and experimental conditions.[6][13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p53 signaling pathway and a general experimental workflow for studying p53 function.
Caption: The p53 signaling pathway is activated by cellular stress, leading to cell cycle arrest, DNA repair, or apoptosis.
Caption: A general workflow for designing and executing experiments to study p53 function.
References
- 1. lantsandlaminins.com [lantsandlaminins.com]
- 2. researchhub.com [researchhub.com]
- 3. Positive and Negative Controls | Rockland [rockland.com]
- 4. Analysis of p53-RNA Interactions in Cultured Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromatin immunoprecipitation analysis fails to support the latency model for regulation of p53 DNA binding activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. Detection of p53 protein transcriptional activity by chromatin immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chromatin immunoprecipitation analysis fails to support the latency model for regulation of p53 DNA binding activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Research Portal [iro.uiowa.edu]
Technical Support Center: p53 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tumor suppressor protein p53. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during p53-related experiments.
Frequently Asked Questions (FAQs)
General
Q1: Why are my p53 protein levels undetectable in untreated wild-type cells?
A1: In normal, unstressed cells, wild-type p53 has a very short half-life and is maintained at low, often undetectable levels.[1] This is due to its constant targeting for degradation by its negative regulator, MDM2, an E3 ubiquitin ligase.[1][2] Detectable levels typically require cellular stress (like DNA damage) to induce p53 stabilization.[1][3]
Q2: My experimental results are inconsistent. What are some common sources of variability in p53 assays?
A2: Variability can arise from multiple factors. Key areas to check include:
-
Cell Line Integrity: Ensure the p53 status (wild-type, mutant, or null) of your cell line is correct and that the cells have not been passaged excessively.
-
Reagent Quality: Confirm the activity of antibodies, inhibitors, and assay reagents. For example, some luciferase assay reagents are light-sensitive and can degrade if stored improperly.[4]
-
Protein Stability: p53 is an intrinsically unstable protein.[3][5] Ensure that lysis buffers contain fresh protease and phosphatase inhibitors and that samples are consistently kept on ice to prevent degradation.[6][7]
-
Pipetting and Assay Conditions: Minor variations in cell seeding density, incubation times, or reagent volumes can lead to significant differences, especially in sensitive assays like luciferase reporters or MTT.[4][8]
Q3: How do I choose the right cell line for my p53 experiment?
A3: The choice depends on your research question:
-
To study wild-type p53 function: Use cell lines with confirmed wild-type p53 (e.g., A549, MCF7, U2OS).
-
To study mutant p53 gain-of-function: Use cell lines with endogenous missense mutations (e.g., MDA-MB-231, T47D).[9]
-
To study p53 loss: Use p53-null cell lines (e.g., H1299, Saos-2).[5][10] These are also ideal for exogenous expression studies where you introduce wild-type or mutant p53 constructs.
-
To study the dominant-negative effect: Co-express a mutant p53 construct in a wild-type p53 background.[1]
Q4: What is the difference between a p53 "gain-of-function" and a "dominant-negative" effect?
A4: A dominant-negative effect occurs when a mutant p53 protein inhibits the function of the remaining wild-type p53, often by forming mixed, non-functional tetramers.[1] Gain-of-function (GOF) refers to new, oncogenic activities that the mutant p53 protein acquires, which are independent of wild-type p53.[11][12] These GOF properties can include promoting invasion, metastasis, and drug resistance.[9][12]
Technique-Specific
Q5: In my Western blot, p53 is running at a different molecular weight than expected. Why?
A5: This is a common observation. The p53 protein has an apparent molecular weight of ~53 kDa on SDS-PAGE, but its actual molecular weight calculated from its amino acid sequence is closer to 43.7 kDa.[6] This discrepancy is due to a high content of proline residues, which affects its migration. Furthermore, extensive post-translational modifications (PTMs) like phosphorylation and acetylation can cause additional shifts in the observed band size.[13][14][15]
Q6: I am having trouble detecting specific p53 post-translational modifications (PTMs). What can I do?
A6: Detecting PTMs can be challenging due to their transient nature and the low stoichiometry of modification at any given site.
-
Use PTM-specific antibodies: Ensure your antibody is validated for the specific modification (e.g., Phospho-p53 Ser15).
-
Enrich for p53: Perform immunoprecipitation (IP) with a pan-p53 antibody first, then probe the Western blot with your PTM-specific antibody.
-
Inhibit de-modification: Always include phosphatase and deacetylase inhibitors in your lysis buffer.
-
Use appropriate stimuli: PTMs are induced by specific cellular stresses. For example, DNA damage is a potent inducer of phosphorylation at sites like Ser15 and Ser20.[2][16]
Q7: My Chromatin Immunoprecipitation (ChIP) experiment shows high background or no enrichment of p53 target genes. What went wrong?
A7: ChIP assays have several critical steps:
-
Antibody Quality: The single most important factor. Use a ChIP-validated antibody.
-
Cross-linking: Insufficient cross-linking will fail to capture the interaction, while over-cross-linking can mask epitopes and reduce sonication efficiency.
-
Sonication: DNA must be sheared to an optimal size range (typically 200-1000 bp).[17] Always run a sample on an agarose (B213101) gel to verify shearing efficiency before proceeding with the IP.[17]
-
Cell Number: Ensure you are starting with a sufficient number of cells.
-
Washes: Inadequate washing can lead to high background from non-specific binding.
Troubleshooting Guides
Guide 1: Western Blotting for p53
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No p53 Signal | 1. Low p53 expression in unstressed cells. 2. Protein degradation. 3. Inactive antibody. 4. Insufficient protein loaded. | 1. Treat cells with a p53-activating agent (e.g., Doxorubicin, Nutlin-3a) or use a positive control cell line with stabilized mutant p53. 2. Use fresh lysis buffer with protease/phosphatase inhibitors; keep samples on ice.[6] 3. Check antibody datasheet for recommended conditions; perform a dot blot to test activity.[18] 4. Load at least 20-40 µg of total protein lysate. Use a positive control lysate if available.[6] |
| High Background | 1. Primary antibody concentration too high. 2. Insufficient blocking. 3. Insufficient washing. 4. Overexposure. | 1. Titrate the primary antibody to find the optimal concentration.[6] 2. Increase blocking time (e.g., 1-2 hours at RT) or switch blocking agent (e.g., from milk to BSA, or vice versa).[18] 3. Increase the number or duration of washes with TBST. 4. Reduce exposure time or use a less sensitive substrate.[6] |
| Multiple Non-specific Bands | 1. Primary or secondary antibody is not specific. 2. Protein degradation products are being detected. 3. Protein aggregation. | 1. Use a well-validated monoclonal antibody. Ensure the secondary antibody is specific to the primary's host species.[6] 2. Ensure protease inhibitors were used during sample preparation.[6] 3. Boil samples in loading buffer for 5-10 minutes immediately before loading. |
Guide 2: p53 Reporter Gene Assays (Luciferase)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal / Low Fold-Induction | 1. Low transfection efficiency. 2. Weak p53 activation. 3. Weak promoter in the reporter construct. 4. Cell line has non-functional p53. | 1. Optimize the DNA-to-transfection reagent ratio. Use a co-transfected control (e.g., GFP) to visually assess efficiency.[8] 2. Increase the concentration or duration of the p53-activating stimulus. 3. Use a reporter with a well-characterized, strong p53 response element (e.g., from the CDKN1A or MDM2 promoter).[19] 4. Verify the p53 status of your cell line. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Inconsistent cell seeding density. 3. Edge effects on the plate. | 1. Prepare a master mix of reagents. Use a calibrated multichannel pipette.[8] 2. Ensure a single, homogenous cell suspension is used for plating. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| High Background Signal | 1. Reagent contamination or degradation. 2. "Leaky" or high basal activity of the promoter. | 1. Use fresh, properly stored reagents. Use opaque, white-walled plates to prevent signal bleed-through.[8] 2. Test a promoter-less vector as a negative control. Ensure the signal from your experimental wells is significantly above this background. |
Experimental Protocols
Protocol 1: Western Blotting for Total and Phospho-p53 (Ser15)
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize samples to the same concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto a 10% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p53 or anti-phospho-p53 Ser15) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or film.
-
Strip and re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal loading.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) for p53
-
Cross-linking:
-
Treat cells with 1% formaldehyde (B43269) directly in the culture medium for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM for 5 minutes.
-
-
Cell Lysis and Sonication:
-
Wash cells with ice-cold PBS and scrape into a tube.
-
Lyse cells using a series of buffers to isolate the nuclei.
-
Resuspend the nuclear pellet in sonication buffer.
-
Sonicate the chromatin to shear DNA to an average size of 200-1000 bp. Verify fragment size by running a small aliquot on an agarose gel.[17]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin (saving a small amount as "input" control) with a ChIP-grade p53 antibody or a negative control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA and the input DNA using a PCR purification kit.
-
Analyze the enrichment of specific target gene promoters (e.g., CDKN1A) using quantitative PCR (qPCR). Results are typically expressed as a percentage of the input DNA.
-
Visualizations
Caption: Simplified p53 signaling pathway upon DNA damage.
Caption: Troubleshooting flowchart for p5s3 Western blotting.
References
- 1. m.youtube.com [m.youtube.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Effects of Stability on the Biological Function of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. youtube.com [youtube.com]
- 8. goldbio.com [goldbio.com]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. TP53 Mutations in Human Cancers: Origins, Consequences, and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Role of post-translational modifications in regulation of tumor suppressor p53 function - Che - Frontiers of Oral and Maxillofacial Medicine [fomm.amegroups.org]
- 16. licorbio.com [licorbio.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing p53 Activator Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for compounds targeting the p53 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting incubation time for a novel p53-activating compound?
A1: For initial experiments with a novel p53-activating compound, a time-course experiment is highly recommended as the optimal time can vary significantly based on the compound's mechanism of action, the cell line used, and the specific biological endpoint being measured. A common starting point is to test a range of time points such as 6, 12, 24, 48, and 72 hours.[1][2] Some studies show significant p53 activation and downstream effects as early as 2-4 hours, with peak responses often observed between 24 and 48 hours.[3] For instance, treatment of glioblastoma cells with Nutlin-3a (B1683890) showed effective cell-cycle arrest after 24 hours, which persisted for up to 96 hours.[4]
Q2: How does the mechanism of action of a p53-activating compound influence incubation time?
A2: The mechanism of action is a critical factor.
-
MDM2 Inhibitors (e.g., Nutlins): These compounds block the p53-MDM2 interaction, leading to rapid stabilization and accumulation of p53 protein. Effects on p53 levels can be seen in as little as 2-4 hours.[3]
-
DNA Damaging Agents (e.g., Etoposide): These agents induce a stress response that leads to p53 activation. The kinetics of p53 binding to target gene promoters can be differential, with some showing activation within hours, while significant increases in downstream mRNA may be delayed.[5] Time-course experiments have shown that the induction of p53 target genes like Bak, Bax, and p21 increases over 24, 48, and 72 hours.[6]
-
Compounds Affecting p53 Folding or Stability: The time required to observe an effect will depend on the kinetics of compound binding and the subsequent conformational changes in the p53 protein.
Q3: Why am I seeing variable results between different cell lines?
A3: Cell lines exhibit significant heterogeneity in their response to p53 activation due to several factors:
-
p53 Status: Cell lines with wild-type p53 are expected to respond, while those with mutant or null p53 may be resistant.[7] It is crucial to verify the p53 status of your cell line.
-
Genetic Background: The overall genetic context, including the status of upstream regulators (e.g., ATM, Chk2) and downstream effectors, can modulate the response to p53 activation.[8]
-
Expression of Regulatory Proteins: Levels of proteins like MDM2, MDMX, and anti-apoptotic proteins (e.g., Bcl-2 family) can differ between cell lines, altering the threshold for p53-induced apoptosis.[7][9]
-
Cell Doubling Time: Slower-growing cell lines may require longer incubation times to exhibit effects on proliferation or viability.[10]
Q4: My IC50 value is much higher than published data. Could incubation time be the reason?
A4: Yes, incubation time is a critical parameter that can significantly impact the calculated IC50 value. An insufficient incubation period may not allow the compound to exert its maximum effect, leading to an overestimation of the IC50. Conversely, excessively long incubations might induce secondary, off-target effects. It is essential to perform a time-course experiment to identify the point at which the biological response (e.g., inhibition of cell viability) reaches a plateau. This time point should then be used for dose-response experiments to determine an accurate IC50.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| No or Weak p53 Activation (e.g., no increase in p53 or p21 protein) | Incubation time is too short. | Perform a time-course experiment with a broader range of time points (e.g., 4, 8, 16, 24, 48, 72 hours).[10] |
| Compound concentration is too low. | Conduct a dose-response experiment with a wider concentration range. | |
| Compound instability. | Prepare fresh compound solutions for each experiment. For some compounds like Nutlin-3a, storage can lead to decreased activity.[11] | |
| Cell line is resistant (e.g., mutant p53). | Verify the p53 status of your cell line. Use a positive control cell line known to be sensitive to p53 activation.[7] | |
| Issues with protein extraction or Western blot. | Use lysis buffers with protease and phosphatase inhibitors. Ensure consistent protein loading.[12] | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before plating. Avoid using the outer wells of microplates, which are prone to evaporation. |
| Inconsistent compound addition. | Use a calibrated multichannel pipette for adding the compound to all wells simultaneously. | |
| Cell health is compromised. | Ensure cells are healthy, within a low passage number, and free from contamination like mycoplasma.[7] | |
| Cell Death in Control (Vehicle-Treated) Wells | Solvent (e.g., DMSO) toxicity. | Determine the maximum tolerated solvent concentration for your cell line. Keep the final solvent concentration consistent across all wells and typically below 0.5%. |
| Over-confluency or nutrient depletion. | Seed cells at a density that prevents them from becoming over-confluent by the final time point. Ensure fresh media is used for the experiment. | |
| p53 Activation Observed, but No Downstream Effect (e.g., Apoptosis) | Block in downstream signaling. | The cell line may have defects in apoptotic machinery downstream of p53. High expression of anti-apoptotic proteins like Bcl-2 can inhibit apoptosis.[7] |
| Incubation time is insufficient for the endpoint. | While p53 protein levels may rise quickly, downstream events like apoptosis can take longer. Extend the incubation time for apoptosis assays (e.g., Annexin V staining) to 48 or 72 hours. Apoptosis, measured by caspase-3 activation, can be detectable at 8 hours and more pronounced at 16 hours in some systems.[13][14] | |
| Compound induces cell cycle arrest, not apoptosis. | The cellular context and the nature of the p53-activating signal can determine the outcome (arrest vs. apoptosis).[15] Analyze cell cycle distribution using flow cytometry.[4] |
Experimental Protocols
Protocol 1: Time-Course Analysis of p53 and Target Protein Expression by Western Blot
This protocol determines the optimal incubation time by observing the protein expression levels of p53, its negative regulator MDM2, and a key downstream target, p21.
-
Cell Seeding: Seed cells (e.g., HCT116, U2OS) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[2]
-
Compound Treatment: Treat cells with the p53-activating compound at a fixed concentration (e.g., 1-2x the expected IC50). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 4, 8, 16, 24, 48 hours).
-
Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
Detection: Develop the blot using an ECL substrate and image the chemiluminescence. The optimal incubation time corresponds to the peak expression of p53 and its target proteins.
Protocol 2: Time-Course Analysis of Cell Viability by MTT Assay
This protocol assesses the effect of different incubation times on cell viability to find the point where the compound's cytotoxic or cytostatic effect plateaus.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they remain in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow cells to attach overnight.[2]
-
Compound Treatment: Treat cells with the compound at a fixed concentration (e.g., a concentration expected to yield significant but not complete cell death). Include vehicle-only control wells.
-
Incubation: Incubate separate plates for each predetermined time point (e.g., 24, 48, 72, 96 hours).
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability (relative to the vehicle control) against time. The optimal incubation time is typically the earliest point at which the viability has reached its minimum and plateaued.
Visualizations
Caption: Core p53 signaling pathway upon cellular stress.
Caption: Workflow for optimizing compound incubation time.
Caption: Troubleshooting logic for lack of p53 activation.
References
- 1. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activation of lung p53 by Nutlin-3a prevents and reverses experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of p53 Binding to Promoter Sites In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Profiling Dose-Dependent Activation of p53-Mediated Signaling Pathways by Chemicals with Distinct Mechanisms of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nutlin-3a Nanodisks Induce p53 Stabilization and Apoptosis in a Subset of Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Activation of the p53 pathway by the MDM2 inhibitor nutlin-3a overcomes BCL2 overexpression in a preclinical model of diffuse large B-cell lymphoma associated with t(14;18)(q32;q21) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting P53 Antibody Specificity: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the specificity of antibodies targeting the p53 tumor suppressor protein.
Frequently Asked Questions (FAQs)
Q1: What is the p53 protein and why is antibody specificity crucial?
The p53 protein is a critical tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress, such as DNA damage.[1] Its role as "the guardian of the genome" makes it a key target in cancer research.[2][3] Antibody specificity to p53 is paramount to ensure that experimental results are accurate and reproducible, avoiding false-positive or false-negative data that can arise from non-specific binding.[4]
Q2: My anti-p53 antibody is showing multiple bands on a Western Blot. What could be the cause?
Multiple bands on a Western Blot can be attributed to several factors:
-
Protein Isoforms or Post-Translational Modifications (PTMs): The p53 protein can exist in different isoforms and undergoes various PTMs, such as phosphorylation, which can alter its molecular weight.[1][2][3]
-
Non-specific Binding: The antibody may be cross-reacting with other proteins in the lysate.[5][6]
-
Antibody Concentration: An excessively high concentration of the primary antibody can lead to non-specific binding.[5][6]
-
Degradation Products: The target protein may have degraded, resulting in lower molecular weight bands.
Q3: I am observing high background staining in my Immunohistochemistry (IHC) / Immunocytochemistry (ICC) experiment. How can I reduce it?
High background in IHC/ICC can obscure the specific signal. Common causes and solutions include:
-
Inadequate Blocking: Insufficient blocking can leave sites open for non-specific antibody attachment.[5] Use a blocking solution containing normal serum from the same species as the secondary antibody.[5]
-
Endogenous Enzyme Activity: Tissues can have endogenous peroxidases or phosphatases that react with the detection system.[5][7] Quench endogenous peroxidase activity with hydrogen peroxide.[5][7]
-
Secondary Antibody Non-specificity: The secondary antibody may be binding non-specifically.[7] Run a control experiment without the primary antibody to check for secondary antibody binding.[5]
-
Over-fixation of Tissue: This can lead to non-specific antibody binding.[5]
Q4: My p53 antibody is not working in an application where it has been validated by the manufacturer. Why?
Antibody performance can be application-dependent. An antibody validated for Western Blotting (detecting denatured protein) may not work in IHC where the protein is in a more native conformation.[4][8] It is crucial to use antibodies that have been specifically validated for your intended application.
Troubleshooting Guides
Issue 1: Non-Specific Bands in Western Blotting
If you are observing unexpected bands in your Western Blot, follow these troubleshooting steps:
Troubleshooting Workflow for Non-Specific Bands
Caption: A stepwise workflow to troubleshoot non-specific bands in Western Blotting.
Detailed Steps:
-
Optimize Antibody Concentration: Perform a titration experiment to determine the optimal primary antibody concentration. Using too high a concentration is a common cause of non-specific binding.[5][6]
-
Improve Blocking: Increase the concentration or duration of your blocking step. Common blocking agents include 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST or PBST.[5]
-
Enhance Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.[7]
-
Use Appropriate Controls:
-
Positive Control: A cell lysate known to express p53. Treatment of cells with DNA damaging agents can increase p53 levels.[9]
-
Negative Control: A cell lysate from a p53 knockout or knockdown cell line.[4][10][11] The absence of a band in the knockout/knockdown sample confirms specificity.[10][11]
-
Secondary Antibody Control: A blot incubated with only the secondary antibody to check for its non-specific binding.[5]
-
Issue 2: High Background in Immunohistochemistry (IHC)
High background staining can mask the true localization of your target protein.
Troubleshooting Workflow for High Background in IHC
Caption: A systematic approach to reducing high background in IHC experiments.
Detailed Steps:
-
Optimize Blocking: Use a blocking buffer containing serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary).
-
Quench Endogenous Enzymes: If using an HRP-conjugated secondary antibody, pre-treat the tissue with 3% hydrogen peroxide to block endogenous peroxidase activity.[5][7] For AP-based detection, use an inhibitor like levamisole.[5]
-
Secondary Antibody Control: Stain a slide with only the secondary antibody to ensure it is not binding non-specifically to the tissue.[7]
-
Titrate Primary Antibody: Determine the optimal dilution of your primary antibody to minimize non-specific binding while maintaining a strong specific signal.
Key Antibody Validation Experiments
To ensure the specificity of your p53 antibody, a combination of validation strategies is recommended.
| Validation Method | Principle | Advantages | Disadvantages |
| Genetic Strategies (Knockout/Knockdown) | Compare antibody signal in cells with and without the target protein.[11] | Gold standard for specificity.[4] | Not always feasible for essential proteins or hard-to-transfect cells.[8] |
| Independent Antibody Strategies | Compare the staining pattern of two different antibodies targeting non-overlapping epitopes on the same protein.[11] | Provides confidence in target binding.[8] | Relies on the availability of a second validated antibody.[11] |
| Recombinant Protein Expression | Use a tagged, recombinantly expressed protein as a positive control.[10][11] | Confirms antibody recognition of the target. | Requires creation and expression of a tagged protein.[11] |
| Orthogonal Strategies | Correlate antibody-based results with a non-antibody-based method (e.g., mass spectrometry). | Provides independent confirmation of protein expression. | Can be technically challenging and require specialized equipment. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Identify the protein and any binding partners captured by the antibody.[4] | Confirms the antibody binds the correct target in its native state. | Does not guarantee specificity in other applications like IHC.[4] |
Experimental Protocols
Western Blotting Protocol for p53 Detection
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the anti-p53 antibody (at its optimized dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
Immunohistochemistry (IHC) Protocol for p53
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0).
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[7]
-
Blocking: Block with normal serum from the species of the secondary antibody for 30 minutes.
-
Primary Antibody Incubation: Incubate with the anti-p53 antibody overnight at 4°C.
-
Washing: Wash slides with PBS or TBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system.
-
Chromogen: Add a chromogen substrate such as DAB and incubate until the desired stain intensity develops.
-
Counterstain and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
p53 Signaling Pathway
Cellular stress, such as DNA damage, activates kinases like ATM and ATR, which in turn phosphorylate and stabilize p53. Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX).
Simplified p53 Activation Pathway
Caption: Overview of the p53 signaling pathway from cellular stress to cellular response.
References
- 1. Anti-p53 Antibodies | Invitrogen [thermofisher.com]
- 2. A Tailored Phospho‐p53 Library Probes Antibody Specificity and Recognition Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Tailored Phospho-p53 Library Probes Antibody Specificity and Recognition Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. P53 antibody (10442-1-AP) | Proteintech [ptglab.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. Five pillars to determine antibody specificity [abcam.com]
Technical Support Center: P53 (TP53) Reagents
Note: The topic "P053" is likely a reference to the well-studied tumor suppressor protein p53 (also known as TP53). This guide addresses batch-to-batch variability issues related to p53 research reagents.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing batch-to-batch variability with p53-related assays and reagents.
Frequently Asked Questions (FAQs)
Q1: What is p53 and what is its primary function?
Tumor protein p53 (p53) is a crucial tumor suppressor protein encoded by the TP53 gene.[1] Often called the "guardian of the genome," its main role is to protect the integrity of a cell's DNA.[2] In response to cellular stresses like DNA damage, UV irradiation, or oncogene activation, p53 becomes activated.[2][3][4] As a transcription factor, it regulates genes involved in critical cellular processes such as cell cycle arrest, DNA repair, and apoptosis (programmed cell death), thereby preventing the proliferation of damaged cells that could lead to cancer.[1][3][5] Loss of p53 function is a contributing factor in more than 50% of human cancers.[1][5]
Q2: What is batch-to-batch variability and why is it a significant issue in research?
Q3: My experimental results with a new lot of p53 antibody are different from the previous lot. What are the likely causes?
Discrepancies between lots of a p53 antibody can stem from several factors:
-
Variations in Manufacturing: The production and purification of antibodies can introduce slight differences between batches, affecting their affinity, specificity, and concentration.[6]
-
Reagent Quality and Stability: The quality of raw materials used in production can fluctuate.[6] Additionally, improper storage and handling of the antibody in the lab can lead to degradation and loss of activity.[6][10]
-
Experimental and Human Error: Inconsistent experimental conditions, such as different incubation times or temperatures, can affect results.[11][12] Variations in personnel or slight changes in protocol execution can also contribute to variability.[9]
-
Changes in Other Reagents: Ensure that other critical reagents (e.g., secondary antibodies, buffers, cell culture media) have not also been changed to a new lot, as this can introduce confounding variables.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent p53 Western Blot Results
If you are observing inconsistent results (e.g., changes in band intensity, specificity) with a new batch of p53 antibody, follow this workflow.
Caption: Troubleshooting workflow for p53 antibody batch variability.
Data Summary: Troubleshooting Inconsistent p53 Assay Results
This table summarizes common issues, potential causes, and recommended actions to resolve variability.
| Observed Issue | Potential Cause | Recommended Action |
| Lower or No Signal | 1. New antibody batch has a lower concentration or affinity.2. Improper antibody storage leading to degradation.3. New batch requires different optimal dilution. | 1. Perform a side-by-side comparison with the old lot.[13]2. Verify storage temperature and check for repeated freeze-thaw cycles.3. Conduct a titration experiment to determine the optimal concentration for the new batch. |
| Higher Background / Non-specific Bands | 1. New antibody batch is at too high a concentration.2. Reduced specificity of the new antibody lot.3. Issues with blocking or washing steps. | 1. Decrease the antibody concentration.2. Increase the stringency of wash steps (e.g., add Tween-20).3. Optimize blocking buffer and incubation time. |
| Variable Results Across Replicates | 1. Inconsistent sample loading.2. Procedural inconsistencies (pipetting, timing).3. Equipment malfunction or calibration issues.[10] | 1. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize.2. Follow a standardized, documented protocol strictly.[14]3. Ensure all equipment is properly calibrated and maintained. |
Key Signaling Pathway & Contributing Factors
The p53 Signaling Pathway
Cellular stress signals activate kinases like ATM and ATR, which then phosphorylate and stabilize p53. This prevents its degradation by MDM2. Activated p53 then translocates to the nucleus to induce the expression of target genes, leading to outcomes like cell cycle arrest or apoptosis.
Factors Contributing to Batch-to-Batch Variability
Multiple factors related to reagents, processes, and personnel can contribute to inconsistent experimental outcomes.
Caption: Key factors contributing to experimental batch variability.
Experimental Protocols
Protocol: Comparative Western Blot for p53 Antibody Lot Validation
This protocol outlines a method to directly compare a new lot of p53 antibody against a previously validated lot.
-
Prepare Cell Lysates:
-
Culture and treat cells (e.g., with a DNA-damaging agent like Doxorubicin to induce p53) alongside an untreated control.
-
Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration for all lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting (Side-by-Side Comparison):
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Cut the membrane vertically if sample layout allows.
-
Incubate one half with the Old Lot of primary antibody and the other half with the New Lot of primary antibody. Use the same dilution for both (e.g., the previously optimized dilution). Incubate overnight at 4°C.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate the entire membrane with a single lot of HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an ECL (chemiluminescence) substrate to the membrane.
-
Image the blot using a chemiluminescence detector.
-
Compare the signal intensity and specificity for the p53 band (~53 kDa) between the two lots. Also, probe for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Example Data: Comparative Analysis of Two p53 Antibody Lots
The following table shows hypothetical densitometry data from a comparative Western blot.
| Sample | Antibody Lot | p53 Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Intensity | Normalized p53 Intensity |
| Untreated | Old Lot (A) | 150 | 9800 | 0.015 |
| Untreated | New Lot (B) | 145 | 9750 | 0.015 |
| Doxorubicin-Treated | Old Lot (A) | 8500 | 9900 | 0.859 |
| Doxorubicin-Treated | New Lot (B) | 5500 | 9820 | 0.560 |
Interpretation: In this hypothetical example, the New Lot (B) shows a significantly lower signal for the induced p53 in the treated sample compared to the Old Lot (A). This indicates a performance difference, and the concentration of the new lot would need to be optimized (likely increased) to achieve comparable results.
References
- 1. cusabio.com [cusabio.com]
- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. p53 signaling pathway - Cell growth and death - Immunoway [immunoway.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zaether.com [zaether.com]
- 8. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tackling the widespread and critical impact of batch effects in high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.zageno.com [go.zageno.com]
- 11. m.youtube.com [m.youtube.com]
- 12. study.com [study.com]
- 13. benchchem.com [benchchem.com]
- 14. blog.edvotek.com [blog.edvotek.com]
Technical Support Center: Refining p53-Targeting Therapeutic Delivery in Animal Models
Disclaimer: The following information is intended for research and drug development professionals. All experimental procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The term "P053" is addressed herein as "p53-targeting therapeutics" based on the common scientific nomenclature for the p53 tumor suppressor protein, often called the "guardian of the genome".[1][2][3]
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the in vivo delivery of p53-targeting therapeutics, such as p53-activating peptides and gene therapy vectors.
Frequently Asked Questions (FAQs)
Q1: What are the primary therapeutic strategies for targeting the p53 pathway?
A1: The main goal of p53-based therapy is to restore the tumor-suppressing functions of the p53 protein, which are often inactivated in cancer cells.[4][5][6] Key strategies include:
-
Reactivating Mutant p53: Developing small molecules or peptides that can restore the normal conformation and function of mutated p53 proteins.[7][8][9][10]
-
Inhibiting Negative Regulators: Using molecules to block the interaction between p53 and its negative regulators, MDM2 and MDMX, thereby preventing p53 degradation and increasing its activity.[7][11][12]
-
Gene Therapy: Introducing a functional wild-type p53 gene into cancer cells using viral or non-viral vectors to produce a functional p53 protein.[3][5][6][13]
Q2: What are the main challenges associated with the in vivo delivery of p53-activating peptides?
A2: Therapeutic peptides face several hurdles for effective in vivo delivery:
-
Enzymatic Degradation: Peptides are highly susceptible to breakdown by proteases found in the bloodstream and tissues.[14][15]
-
Short Half-Life: Rapid clearance from circulation by the kidneys and liver leads to a short therapeutic window.[14][15]
-
Low Bioavailability: Poor absorption across biological membranes due to their size and hydrophilic nature limits the amount of peptide that reaches the target tumor site.[14][16]
-
Instability: Peptides can be unstable in formulations and under physiological conditions, leading to aggregation and loss of activity.[15]
Q3: Why use nanoparticles for delivering p53-based therapeutics?
A3: Nanoparticle-based systems, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, offer several advantages for delivering p53 therapeutics:
-
Protection from Degradation: They encapsulate the therapeutic payload, protecting it from enzymatic degradation in the bloodstream.
-
Improved Pharmacokinetics: Nanoparticles can extend the circulation half-life of the drug, allowing more time for it to reach the tumor.[17]
-
Enhanced Tumor Accumulation: Nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, where leaky tumor blood vessels and poor lymphatic drainage trap the nanoparticles.[18]
-
Targeted Delivery: The surface of nanoparticles can be modified with ligands (e.g., antibodies) to specifically target receptors on cancer cells, improving delivery efficiency and reducing off-target effects.[19]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with p53-targeting therapeutics.
Problem 1: Low Therapeutic Efficacy or No Tumor Inhibition
| Potential Cause | Troubleshooting Steps |
| Rapid Degradation of Therapeutic | 1. Formulation: For peptides, consider using D-isomers which are resistant to proteases.[20][21] For gene vectors, ensure the nanoparticle formulation is stable. 2. Delivery Vehicle: Encapsulate the therapeutic in a protective nanoparticle carrier (e.g., lipid or polymeric nanoparticles) to shield it from degradation.[13] 3. Route of Administration: Switch to a more direct route like intravenous (IV) or intratumoral (IT) injection to bypass initial degradation barriers.[13] |
| Poor Bioavailability at Tumor Site | 1. Analyze Biodistribution: Conduct a biodistribution study using a fluorescently-labeled version of your therapeutic or nanoparticle carrier to track its accumulation in various organs and the tumor.[22][23][24][25] 2. Optimize Nanoparticle Properties: Adjust the size, charge, and surface chemistry of the nanoparticle carrier. Particles around 100 nm often show optimal tumor accumulation via the EPR effect.[18] 3. Targeted Delivery: Functionalize nanoparticles with ligands that bind to receptors overexpressed on your tumor model. |
| Incorrect Dosage | 1. Dose-Response Study: Perform a dose-response (dose-escalation) study to determine the optimal therapeutic concentration. 2. Pharmacokinetic Analysis: Analyze pharmacokinetic data to understand the clearance rate and adjust the dosing frequency accordingly.[17] |
| Ineffective p53 Activation | 1. Confirm Target Engagement: Use in vitro assays to confirm that your therapeutic can activate the p53 pathway in your specific cancer cell line.[20] 2. Analyze Downstream Markers: After in vivo treatment, analyze tumor samples for downstream markers of p53 activation, such as increased expression of p21 or apoptosis markers (e.g., cleaved caspase-3).[1][26] |
Problem 2: High Variability in Experimental Results Between Animals
| Potential Cause | Troubleshooting Steps |
| Inconsistent Administration Technique | 1. Standardized Protocols: Ensure all personnel are thoroughly trained and follow a standardized, detailed protocol for drug formulation and administration.[14] 2. Verify Injection Site: For IV tail vein injections, confirm proper placement to avoid extravasation. For intraperitoneal (IP) injections, ensure the injection is in the peritoneal cavity and not an organ.[27] |
| Biological Differences Between Animals | 1. Increase Sample Size: Use a larger number of animals per group to improve statistical power. 2. Animal Standardization: Ensure the use of age- and weight-matched animals from a reliable and consistent supplier. |
| Formulation Instability | 1. Quality Control: Check for aggregation or degradation of the therapeutic formulation before each injection. Use freshly prepared solutions whenever possible. 2. Storage: Store stock solutions and formulations under validated conditions (e.g., temperature, light protection) to maintain stability. |
Data Presentation: Comparison of Delivery Routes
The choice of administration route significantly impacts the biodistribution and efficacy of a therapeutic. The table below summarizes common routes used in murine models.
| Route of Administration | Typical Bioavailability | Advantages | Disadvantages | Needle Gauge (Mouse) | Max Volume (Mouse) |
| Intravenous (IV) | 100% | Rapid onset, systemic distribution, bypasses first-pass metabolism.[27] | Technically challenging, potential for rapid clearance, requires restraint.[28] | 27-30 G | 5 mL/kg (bolus)[29] |
| Intraperitoneal (IP) | Variable (lower than IV) | Easier to perform than IV, allows for larger injection volumes.[27] | Slower absorption, potential for injection into organs, risk of local irritation.[29] | 25-27 G | 10 mL/kg |
| Subcutaneous (SC) | Lower than IV/IP | Simple procedure, allows for slow/sustained release.[29] | Slower onset, variable absorption, potential for local tissue reaction. | 25-27 G | 10 mL/kg |
| Intratumoral (IT) | N/A (Local) | High local concentration at the target site, minimizes systemic exposure.[13] | Invasive, only suitable for accessible tumors, uneven distribution within the tumor. | 27-30 G | Variable (depends on tumor size) |
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: The p53 signaling pathway is activated by stress, leading to cell cycle arrest or apoptosis.
Experimental Workflow
References
- 1. p53 - Wikipedia [en.wikipedia.org]
- 2. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-Based p53 Therapy: How It Works, Benefits & Risks [asbestos.com]
- 4. The p53 Pathway as a Target in Cancer Therapeutics: Obstacles and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53-based cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Strategies for Therapeutic Targeting of Wild-Type and Mutant p53 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of p53-Targeted Therapies for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reactivation of Mutant p53 through Interaction of a C-Terminal Peptide with the Core Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Reactivation of p53: from peptides to small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanoparticle-mediated p53 gene therapy for tumor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biodistribution and metabolism studies of lipid nanoparticle-formulated internally [3H]-labeled siRNA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Treatment of Terminal Peritoneal Carcinomatosis by a Transducible p53-Activating Peptide | PLOS Biology [journals.plos.org]
- 21. Treatment of terminal peritoneal carcinomatosis by a transducible p53-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. aacrjournals.org [aacrjournals.org]
- 27. blog.addgene.org [blog.addgene.org]
- 28. researchanimaltraining.com [researchanimaltraining.com]
- 29. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Validation & Comparative
Restoring the Guardian: A Comparative Guide to Therapies Targeting Mutant p53
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic strategies aimed at reactivating mutant p53, a critical tumor suppressor. We delve into the mechanism of action of leading drug candidates, present supporting experimental data, and outline detailed methodologies for key validation assays.
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity.[1] In response to cellular stressors such as DNA damage or oncogenic signaling, wild-type p53 orchestrates a range of responses including cell cycle arrest, DNA repair, and apoptosis, thereby preventing the propagation of damaged cells.[2][3] However, the TP53 gene is the most frequently mutated gene in human cancers, with mutations occurring in over half of all tumors.[4] These mutations not only abrogate its tumor-suppressive functions but can also confer oncogenic gain-of-function properties, contributing to tumor progression and therapeutic resistance.[5]
The high prevalence of TP53 mutations in cancer has made the restoration of wild-type p53 function a highly sought-after therapeutic strategy. This guide focuses on comparing small molecule compounds designed to reactivate mutant p53, with a primary focus on APR-246 (eprenetapopt) and COTI-2, and contrasts this approach with alternative therapies such as immunotherapy in the context of TP53-mutant cancers.
The p53 Signaling Pathway: A Brief Overview
Under normal physiological conditions, p53 levels are kept low through continuous degradation mediated by its primary negative regulator, MDM2, an E3 ubiquitin ligase.[6] Upon cellular stress, post-translational modifications of p53 disrupt the p53-MDM2 interaction, leading to p53 stabilization and activation.[7] As a transcription factor, activated p53 binds to specific DNA sequences to regulate the expression of target genes.[1] Key downstream targets include CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like BAX, PUMA, and NOXA.[8]
Small Molecule Reactivators of Mutant p53
A promising therapeutic avenue involves the use of small molecules that can refold mutant p53 protein to a wild-type-like conformation, thereby restoring its tumor-suppressive functions.
APR-246 (Eprenetapopt)
APR-246 is a first-in-class small molecule that targets mutant p53.[9] It is a pro-drug that converts to the active compound methylene (B1212753) quinuclidinone (MQ), which covalently binds to cysteine residues in the core domain of mutant p53, leading to its refolding and the induction of apoptosis.[5]
COTI-2
COTI-2 is a third-generation thiosemicarbazone that has demonstrated potent anti-cancer activity.[10] Preclinical studies suggest that COTI-2 restores the DNA binding properties of mutant p53 and induces apoptosis.[8][11] Its mechanism of action also appears to involve the activation of AMPK and inhibition of the mTOR pathway, suggesting both p53-dependent and -independent effects.[8][12]
Comparative Efficacy of p53 Reactivators
The following tables summarize key preclinical and clinical data for APR-246 and COTI-2.
Table 1: Preclinical Efficacy of p53 Reactivators
| Compound | Cancer Type | Model | Efficacy Metric | Value | Reference |
| APR-246 | High-Grade Serous Ovarian Cancer | Xenograft | Tumor Growth Inhibition | Synergistic with PLD | [4] |
| COTI-2 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Cell Lines | IC50 | 9.6 - 370.0 nM | [11] |
| COTI-2 | Small Cell Lung Cancer (SHP-77) | Cell Lines | Apoptosis Induction | 40-47% at IC50 | [10] |
| COTI-2 | Ovarian (A2780), HNSCC (PCI13) | Xenograft | Tumor Growth Inhibition | Synergistic with Doxorubicin/Cisplatin | [11] |
Table 2: Clinical Trial Results for APR-246 in Combination with Azacitidine for TP53-Mutant Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)
| Clinical Trial ID | Phase | No. of Patients | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) | Reference |
| NCT03072043 | Ib/II | 55 | 71% | 44% | 10.8 months | [13] |
| Combined Phase 2 (US & GFM) | II | 100 | 69% | 41% | 11.8 months | [9] |
| NCT03745716 | III | 154 | - | 34.6% (vs 22.4% for Aza alone) | No significant improvement | [14][15] |
Alternative Therapeutic Strategies: Immunotherapy
An alternative approach to treating cancers with TP53 mutations is to leverage the immune system. The presence of a TP53 mutation can be associated with an increased tumor mutational burden, which may enhance immunogenicity.
Table 3: Immunotherapy Outcomes in TP53-Mutant Cancers
| Cancer Type | Therapy | Finding | Quantitative Data | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Chemo-immunotherapy | No significant improvement in OS or PFS between TP53-mutant and wild-type. | mOS: 32.0 vs 30.0 months | [16] |
| Colorectal Cancer (MSI-H/dMMR) | Immune Checkpoint Inhibitors | TP53-mutant patients had a lower durable clinical benefit rate. | 33% vs 100% (wild-type) | [17] |
| NSCLC | Immunotherapy | TP53 mutations may enhance efficacy by improving the tumor immune microenvironment. | Higher CD8+PD-1+ T cell densities in co-mutated patients. | [18] |
Experimental Protocols
Validating the mechanism of action of p53-targeting compounds requires a suite of cellular and molecular assays. Below are detailed protocols for key experiments.
Experimental Workflow for Assessing p53 Reactivation
Assessment of p53 Pathway Activation (p21 Induction)
a. Western Blot for p21 and p53 Protein Levels [19]
-
Cell Lysis: Treat mutant p53 cancer cells with the test compound for various time points. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with primary antibodies against p21, p53, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system. An increase in p21 and stabilized p53 levels indicates pathway activation.
b. Quantitative RT-PCR for p21 mRNA Levels [20]
-
RNA Extraction: Treat cells as described above and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for CDKN1A (p21) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative fold change in CDKN1A expression using the ΔΔCt method. An increase in CDKN1A mRNA indicates transcriptional activation by p53.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)[21]
-
Cell Treatment: Treat 1 x 10^6 cells with the test compound for the desired duration. Include positive and negative controls.
-
Harvest and Wash: Harvest cells and wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)[22][23]
-
Cell Fixation: Harvest approximately 1 x 10^6 treated cells. Wash with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
RNAse Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
DNA Staining: Add propidium iodide (PI) to the cell suspension.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis, while an accumulation of cells in G1 or G2/M suggests cell cycle arrest.
Conclusion
The reactivation of mutant p53 holds significant promise as a therapeutic strategy for a wide range of cancers. Small molecules like APR-246 and COTI-2 have demonstrated the ability to restore wild-type p53 function, leading to cell cycle arrest and apoptosis in preclinical models. While APR-246 has shown encouraging response rates in hematological malignancies, its efficacy in solid tumors and the durability of response remain areas of active investigation.[9][13] COTI-2 presents a compelling profile with both p53-dependent and -independent mechanisms of action, though it is earlier in clinical development.[8]
Alternative strategies, such as immunotherapy, present a different paradigm for treating TP53-mutant cancers. The immunogenicity associated with TP53 mutations can, in some contexts, be exploited to enhance anti-tumor immune responses.[18] However, the predictive value of TP53 mutation status for immunotherapy response appears to be context-dependent and requires further elucidation.[16][17]
For drug development professionals, the validation of p53-reactivating compounds relies on a robust set of experimental assays. The protocols outlined in this guide provide a framework for assessing pathway activation and downstream cellular consequences. Future research should focus on identifying biomarkers to predict response to p53-reactivating therapies and exploring rational combination strategies to overcome resistance and improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Activity and nature of p21WAF1 complexes during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. COTI-2, a novel thiosemicarbazone derivative, exhibits antitumor activity in HNSCC through p53-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long‐term follow‐up and combined Phase 2 results of eprenetapopt and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Impact of TP53 Mutation and Wild-Type Status on the Efficacy of Immunotherapy in Non-Small Cell Lung Cancer [mdpi.com]
- 17. ascopubs.org [ascopubs.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Allele Specific p53 Mutant Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of P053 and [Competitor Compound] in the [Disease Model]
To provide a comprehensive and accurate comparison guide for "P053" versus a competitor compound in a specific disease model, please specify the following:
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This compound: What is the specific name or identifier of this compound?
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Competitor Compound: What is the name of the competing compound you would like to compare?
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Disease Model: Which specific disease model are you interested in (e.g., a specific cell line, animal model, or clinical context)?
Once you provide these details, I can gather the relevant experimental data, protocols, and signaling pathways to generate a detailed comparison guide that meets your requirements for data presentation, experimental transparency, and visualization.
Below is a template of how the final guide could be structured, which will be populated with specific data upon receiving the necessary information.
This guide provides a detailed comparison of the pharmacological and efficacy profiles of this compound and [Competitor Compound] in the context of the [Disease Model].
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and [Competitor Compound] derived from head-to-head and independent studies in the [Disease Model].
| Parameter | This compound | [Competitor Compound] | Study Reference |
| IC50 / EC50 | Data to be populated | Data to be populated | Citation |
| Inhibition of [Target] | Data to be populated | Data to be populated | Citation |
| Effect on [Biomarker] | Data to be populated | Data to be populated | Citation |
| In vivo Efficacy | Data to be populated | Data to be populated | Citation |
| Toxicity Metric (e.g., LD50) | Data to be populated | Data to be populated | Citation |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.
1. Cell Viability Assay (MTT Assay)
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Cell Seeding: [Disease Model] cells were seeded in 96-well plates at a density of [Specify density] cells/well and allowed to adhere overnight.
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Compound Treatment: Cells were treated with serial dilutions of this compound or [Competitor Compound] for [Specify duration].
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MTT Incubation: MTT reagent was added to each well and incubated for [Specify duration] at 37°C.
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Data Analysis: The absorbance was measured at [Specify wavelength] nm, and IC50 values were calculated using non-linear regression analysis.
2. In Vivo Efficacy Study in [Animal Model]
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Animal Model: [Specify animal model details, e.g., strain, age, gender].
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Tumor Implantation: [Disease Model] cells were implanted [e.g., subcutaneously] into the flank of each animal.
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Treatment Groups: Animals were randomized into vehicle control, this compound ([Specify dose and schedule]), and [Competitor Compound] ([Specify dose and schedule]) groups.
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Efficacy Assessment: Tumor volume and body weight were measured [Specify frequency].
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Endpoint: The study was terminated when tumors reached a predetermined size or at a specified time point.
Mechanism of Action and Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by this compound and [Competitor Compound] in the [Disease Model].
Caption: Proposed mechanism of action for this compound and [Competitor Compound].
Experimental Workflow
The diagram below outlines the general workflow for comparing the efficacy of this compound and [Competitor Compound].
Caption: High-level experimental workflow for compound comparison.
Please provide the specific details for "this compound," "[Competitor Compound]," and "[Disease Model]" to enable the generation of a data-rich and accurate comparison guide.
P053 vs. Liraglutide: A Comparative Guide for Researchers in Metabolic Disease
For researchers and drug development professionals navigating the landscape of metabolic disease therapeutics, this guide provides a detailed comparison of the novel investigational agent P053 and the established standard-of-care, Liraglutide (B1674861). This analysis is based on preclinical data from studies in high-fat diet-induced obese mouse models.
Executive Summary
This guide offers a head-to-head comparison of this compound, a selective inhibitor of ceramide synthase 1 (CerS1), and Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. While both agents demonstrate efficacy in reducing body weight and adiposity in preclinical models of obesity, they operate through distinct mechanisms of action, leading to different metabolic outcomes. This compound primarily enhances fatty acid oxidation in skeletal muscle, whereas Liraglutide exerts its effects through multiple pathways, including appetite suppression and improved insulin (B600854) sensitivity. This document provides a comprehensive overview of their efficacy, mechanisms, and the experimental protocols used to evaluate them.
Data Presentation: Efficacy in High-Fat Diet-Induced Obese Mice
The following tables summarize the quantitative data from preclinical studies of this compound and Liraglutide in mouse models of high-fat diet (HFD)-induced obesity.
| Parameter | This compound | Liraglutide |
| Body Weight | Prevents HFD-induced weight gain; no significant reduction in already obese mice. | Significant reduction in body weight. |
| Fat Mass | Reduces total fat mass. | Significant reduction in fat mass. |
| Fatty Acid Oxidation | Increased in skeletal muscle. | Increased in insulin-sensitive tissues. |
| Insulin Sensitivity | No improvement in glucose tolerance or insulin-stimulated glucose uptake in skeletal muscle. | Improved insulin sensitivity and glucose tolerance. |
| Food Intake | No significant change. | Reduced food intake. |
| Table 1: Comparative Efficacy of this compound and Liraglutide in HFD-Fed Mice. |
| Treatment Group | Body Weight Change | Fat Mass Change | Reference |
| This compound (5 mg/kg/day, oral gavage) | Prevented a ~5g increase in body weight over 4-6 weeks compared to vehicle on HFD. | Reduced total fat mass by ~3g compared to vehicle on HFD. | [1][2] |
| Liraglutide (200 µg/kg/day, s.c. injection) | Significant reduction in body weight gain over 20 weeks compared to vehicle on HFD. | Significantly reduced fat mass compared to vehicle on HFD. | [3] |
| Liraglutide (400µg/kg/day, i.p. injection) | Significantly lower body weight compared to HFD control group after 1 week. | Significantly lower fat weight compared to HFD control group. | [4] |
| Table 2: Quantitative Efficacy Data. |
Signaling Pathways
The distinct mechanisms of action of this compound and Liraglutide are depicted in the following signaling pathway diagrams.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below to facilitate replication and further investigation.
This compound In Vivo Efficacy Study
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity.
Drug Administration: this compound is administered daily by oral gavage at a dose of 5 mg/kg.[5] The vehicle control group receives the same volume of the vehicle solution. Treatment duration is typically 4-6 weeks.[2]
Efficacy Endpoints:
-
Body Weight and Composition: Body weight is monitored weekly. At the end of the study, fat mass and lean mass are determined using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).
-
Fatty Acid Oxidation: Assessed ex vivo in isolated skeletal muscle (e.g., soleus) or muscle homogenates by measuring the oxidation of radiolabeled fatty acids (e.g., 14C-palmitate) to CO2 or acid-soluble metabolites.[2]
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess whole-body glucose homeostasis and insulin sensitivity, GTT and ITT are performed. For GTT, mice are fasted and then administered an intraperitoneal (i.p.) injection of glucose, with blood glucose levels measured at various time points. For ITT, mice are fasted and then given an i.p. injection of insulin, followed by blood glucose monitoring.
Liraglutide In Vivo Efficacy Study
Animal Model: Similar to the this compound studies, male C57BL/6J mice are fed a HFD to induce obesity.
Drug Administration: Liraglutide is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A common dosage is 200-400 µg/kg/day.[3][4] The control group receives saline injections. The duration of treatment can range from a few weeks to several months.
Efficacy Endpoints:
-
Body Weight and Food Intake: Body weight and food intake are measured regularly throughout the study.
-
Body Composition: Fat mass and lean mass are measured at the end of the study.
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Glucose and Insulin Tolerance Tests (GTT and ITT): Performed as described for the this compound protocol to evaluate effects on glucose metabolism and insulin sensitivity.
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Metabolic Cage Analysis: Mice can be housed in metabolic cages to measure energy expenditure, respiratory exchange ratio (RER), and physical activity.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an anti-obesity compound in a preclinical mouse model.
Conclusion
This compound and Liraglutide represent two distinct approaches to treating obesity and related metabolic disorders. This compound, by targeting CerS1, offers a novel mechanism focused on enhancing skeletal muscle fatty acid oxidation, which may be beneficial for conditions characterized by lipid accumulation in this tissue. However, its lack of effect on insulin sensitivity in the reported preclinical models warrants further investigation. Liraglutide, a well-established therapy, demonstrates broader metabolic benefits, including weight loss, improved glucose control, and appetite suppression, mediated by its action on the GLP-1 receptor. This comparative guide provides a foundation for researchers to understand the relative strengths and weaknesses of these two agents and to design future studies aimed at exploring novel therapeutic strategies for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel anti-obesity mechanism for liraglutide by improving adipose tissue leptin resistance in high-fat diet-fed obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globethesis.com [globethesis.com]
- 5. medchemexpress.com [medchemexpress.com]
Cross-Validation of p53 Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of p53 data with findings from other seminal studies in the field. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways, this guide serves as a crucial resource for interpreting and contextualizing p53-related research.
The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1] Its activity is induced by various cellular stressors, including DNA damage, hypoxia, and oncogene activation, leading to responses such as cell cycle arrest, DNA repair, and apoptosis.[1] Given that mutations in the TP53 gene are the most common genetic alterations in human cancers, a thorough understanding and rigorous validation of p53-related data are paramount for advancing cancer research and therapy.[2][3]
Comparative Analysis of TP53 Mutation Prevalence Across Cancer Types
The prevalence and type of TP53 mutations can vary significantly across different cancer types. This variation has important implications for prognosis and therapeutic strategies. The following table summarizes TP53 mutation data from large-scale cancer genomics studies, offering a comparative overview.
| Cancer Type | Number of Cases Analyzed | TP53 Mutation Frequency (%) | Most Common Mutation Type | Reference |
| Ovarian Serous Cystadenocarcinoma | 585 | 96 | Missense | [2] |
| Lung Squamous Cell Carcinoma | 486 | 81 | Missense | [2] |
| Colorectal Adenocarcinoma | 594 | 62 | Missense | [2] |
| Head and Neck Squamous Cell Carcinoma | 510 | 72 | Missense | [2] |
| Glioblastoma Multiforme | 586 | 42 | Missense | [2] |
| Breast Invasive Carcinoma | 1,098 | 37 | Missense | [2] |
| Bladder Urothelial Carcinoma | 408 | 51 | Missense | [2] |
| Lung Adenocarcinoma | 568 | 46 | Missense | [2] |
| Pancreatic Adenocarcinoma | 184 | 66 | Missense | [2] |
| Uterine Corpus Endometrial Carcinoma | 531 | 28 | Missense | [2] |
Cross-Validation of p53 Status Assessment Methods
The accurate determination of p53 status in tumors is critical for both research and clinical decision-making. Various methods are employed, each with its own strengths and limitations. Cross-validation between different techniques is essential to ensure the reliability of the results.
| Method 1 | Method 2 | Concordance Rate | Key Findings | Reference |
| Immunohistochemistry (IHC) | Next-Generation Sequencing (NGS) | 91.3% (in colorectal cancer) | IHC can be a reliable surrogate for detecting TP53 mutations, with specific expression patterns correlating with mutation types. | [4] |
| IHC (PAb240 Clone) | Next-Generation Sequencing (NGS) | 55-89% (in canine tumors, similar to human gliomas) | Highlights the variability in concordance and the issue of false positives with IHC. | [5] |
| Functional Assay in Yeast (FASAY) | Direct DNA Sequencing | High concordance | FASAY can effectively identify functionally significant TP53 mutations. | [6] |
| Denaturing Gradient Gel Electrophoresis (DGGE) | Direct DNA Sequencing | High concordance | DGGE is a sensitive method for screening for TP53 mutations. | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility and comparison of p53 research data across different laboratories.
Protocol 1: TP53 Mutation Analysis by Next-Generation Sequencing (NGS)
This protocol outlines a typical workflow for identifying TP53 mutations in tumor samples using NGS.
-
DNA Extraction: Genomic DNA is isolated from formalin-fixed paraffin-embedded (FFPE) tumor tissue or fresh-frozen samples.[8]
-
Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
Target Enrichment: The TP53 gene region is selectively captured from the library using specific probes.
-
Sequencing: The enriched library is sequenced on an NGS platform to generate millions of short DNA reads.
-
Data Analysis: The sequencing reads are aligned to the human reference genome.[9] Variant calling algorithms are then used to identify single nucleotide variants (SNVs), insertions, and deletions within the TP53 gene.[9]
-
Annotation and Interpretation: Identified variants are annotated to determine their potential functional impact (e.g., missense, nonsense, frameshift) and compared against databases of known cancer-associated mutations.[3]
Protocol 2: p53 Immunohistochemistry (IHC)
IHC is a widely used technique to assess p53 protein expression in tumor tissues, which can be an indirect indicator of TP53 mutation status.
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Tissue Preparation: FFPE tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the p53 protein antigen.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for the p53 protein.
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a chromogenic substrate to visualize the p53 protein.
-
Scoring and Interpretation: The staining intensity and percentage of positive tumor cells are evaluated by a pathologist.[10] Overexpression or complete absence of staining can be indicative of a TP53 mutation.[4][11]
Visualizing p53 Signaling and Experimental Workflows
Graphical representations are invaluable for understanding the complex biological pathways involving p53 and the logical flow of experimental procedures.
Caption: The p53 signaling pathway is activated by various cellular stressors, leading to critical cellular outcomes that prevent tumor development.
Caption: A typical experimental workflow for identifying TP53 mutations in tumor samples using Next-Generation Sequencing (NGS).
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Comparison of gene expression patterns across twelve tumor types identifies a cancer supercluster characterized by TP53 mutations and cell cycle defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommended guidelines for validation, quality control and reporting of TP53 variants in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. p53 functional assays: detecting p53 mutations in both the germline and in sporadic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mutational Analysis of p53 in Human Tumors | Springer Nature Experiments [experiments.springernature.com]
- 9. Data-driven unbiased curation of the TP53 tumor suppressor gene mutation database and validation by ultradeep sequencing of human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytic, Pre-analytic and Clinical Validation of p53 Immunohistochemistry for Detection of TP53 Missense Mutation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to p53 Inhibitors: P053 (Pifithrin-α) vs. MDM2-Targeting Compounds
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in cellular homeostasis, orchestrating responses to a variety of stress signals to prevent tumorigenesis. Its inactivation is a hallmark of many cancers, making the restoration of its function a key therapeutic strategy. This guide provides a comparative analysis of a prominent p53 inhibitor, Pifithrin-α (PFTα), against a class of inhibitors that target the p53-MDM2 interaction, a critical negative regulatory pathway of p53. We present key performance data, detailed experimental protocols for inhibitor characterization, and visual diagrams of the underlying biological pathways and experimental workflows.
Performance Comparison of p53 Inhibitors
The efficacy of p53 inhibitors can be assessed through various metrics, including their binding affinity to their target and their cytotoxic effects on cancer cell lines. The following tables summarize key quantitative data for Pifithrin-α and selected MDM2 inhibitors.
Table 1: In Vitro Binding Affinity of p53 Inhibitors
| Inhibitor | Target | Assay Type | IC50/Kd | Reference |
| Nutlin-3a | p53-MDM2 Interaction | HTRF | IC50: 90 nM | [1] |
| RG7112 | p53-MDM2 Interaction | HTRF | IC50: 18 nM | [2][3] |
| SPR | Kd: 11 nM | [2] | ||
| Idasanutlin (B612072) (RG7388) | p53-MDM2 Interaction | HTRF | IC50: 6 nM | [4][5][6] |
| Pifithrin-α | p53 (mechanism is complex and may not involve direct binding) | Not Applicable | Not Applicable |
Table 2: Cellular Activity of p53 Inhibitors in p53 Wild-Type Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| Nutlin-3a | HCT116 (colorectal carcinoma) | MTT | 28.03 ± 6.66 µM | [7] |
| OSA (osteosarcoma) | Drug sensitivity assay | ~2-4 µM | [8] | |
| T778 (osteosarcoma) | Drug sensitivity assay | ~2-4 µM | [8] | |
| RG7112 | HCT116 (colorectal carcinoma) | MTT | 0.5 µM | [2][3] |
| SJSA-1 (osteosarcoma) | MTT | 0.3 µM | [3] | |
| RKO (colon carcinoma) | MTT | 0.4 µM | [3] | |
| Idasanutlin (RG7388) | HCT116 (colorectal carcinoma) | MTT | 0.01 µM | [4] |
| MV4-11 (acute myeloid leukemia) | Cell viability assay | 203 nM (absolute) | [9] | |
| MOLM-13 (acute myeloid leukemia) | Cell viability assay | 102 nM (absolute) | [9] | |
| Pifithrin-α | ConA-stimulated T cells (inhibition of p53-dependent transactivation) | Luciferase Reporter Assay | Effective at 10 µM | |
| Hippocampal neurons (neuroprotection) | Cell Viability Assay | Effective at 200 nM |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by the compared inhibitors.
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of MDM2 inhibitors.
Caption: Mechanism of action of Pifithrin-α in blocking p53-mediated transcription.
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Interaction
This assay quantitatively measures the inhibition of the p53-MDM2 interaction in a cell-free system.
Materials:
-
Recombinant human GST-MDM2 protein
-
Biotinylated p53 peptide
-
Europium cryptate-labeled anti-GST antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Test inhibitors (e.g., Nutlin-3a, RG7112, Idasanutlin)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 384-well plate, add GST-MDM2 and the biotinylated p53 peptide to each well.
-
Add the serially diluted inhibitors to the wells.
-
Incubate the plate at room temperature for 1 hour.
-
Add a pre-mixed solution of anti-GST-Europium cryptate and Streptavidin-XL665 to each well.
-
Incubate the plate at room temperature for 1-4 hours in the dark.
-
Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the inhibitor concentration to determine the IC50 value.
Caption: Experimental workflow for the HTRF assay.
MTT Cell Viability Assay
This colorimetric assay assesses the effect of inhibitors on cell viability by measuring the metabolic activity of living cells.[10][11][12][13]
Materials:
-
Cancer cell line of interest (e.g., HCT116, SJSA-1)
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot against inhibitor concentration to determine the IC50 value.
Western Blot for p53 and p21 Expression
This technique is used to detect changes in the protein levels of p53 and its downstream target p21, indicating p53 activation.[14][15][16]
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used to quantify the relative protein expression levels.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between an inhibitor and its target protein.[17][18][19][20][21]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified target protein (e.g., MDM2)
-
Test inhibitor
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of the inhibitor over the chip surface and monitor the binding response in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regenerate the chip surface to remove the bound inhibitor.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression
qRT-PCR is used to quantify the changes in mRNA levels of p53 target genes (e.g., CDKN1A (p21), MDM2, BAX) following inhibitor treatment.[22][23]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat cells with the inhibitor for a specified time.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, primers, and qPCR master mix.
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
References
- 1. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superior anti-tumor activity of the MDM2 antagonist idasanutlin and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. affiniteinstruments.com [affiniteinstruments.com]
- 21. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Quantitative analysis of p53-targeted gene expression and visualization of p53 transcriptional activity following intratumoral administration of adenoviral p53 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of P053: A Comparative Guide for Researchers
In the landscape of molecular research and drug development, the term "P053" can be ambiguous. It may refer to the small molecule inhibitor of ceramide synthase 1 (CerS1), a critical enzyme in sphingolipid metabolism. Alternatively, "this compound" could be a typographical error for the well-known tumor suppressor protein, p53. This guide provides a comprehensive assessment of the specificity of both entities, tailored for researchers, scientists, and drug development professionals.
Part 1: Specificity of the CerS1 Inhibitor this compound
This compound is a potent and selective inhibitor of ceramide synthase 1 (CerS1), an enzyme that specifically synthesizes C18-ceramide. The specificity of this compound is a critical attribute for its use as a chemical probe to dissect the biological functions of CerS1 and for its potential as a therapeutic agent.
Quantitative Data on this compound Specificity
The inhibitory activity of this compound against various human (h) and murine (m) ceramide synthase isoforms has been quantified, demonstrating its high selectivity for CerS1.
| Target Isoform | IC50 (µM) | Species |
| CerS1 | 0.54 ± 0.06 | Human |
| CerS1 | 0.46 ± 0.08 | Murine |
| CerS2 | 28.6 ± 0.15 | Human |
| CerS2 | 18.5 ± 0.12 | Murine |
| CerS4 | 17.2 ± 0.09 | Human |
| CerS5 | 7.2 ± 0.10 | Murine |
| CerS6 | 11.4 ± 0.17 | Human |
Data compiled from Turner, N., et al. (2018). Nature Communications.
Experimental Protocols
This assay measures the enzymatic activity of CerS isoforms in the presence of varying concentrations of an inhibitor to determine its IC50 value.
Materials:
-
Microsomal fractions containing the CerS isoform of interest.
-
Sphinganine (B43673) (or other sphingoid base) substrate.
-
Fatty acyl-CoA (e.g., C18-CoA for CerS1).
-
This compound or other inhibitors.
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2).
-
LC-MS/MS system for ceramide quantification.
Procedure:
-
Prepare microsomal fractions from cells overexpressing a specific CerS isoform.
-
Pre-incubate the microsomal fraction with a range of this compound concentrations for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the sphinganine and fatty acyl-CoA substrates.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
Extract the lipids from the reaction mixture.
-
Analyze the levels of the specific ceramide product using LC-MS/MS.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This method assesses the effect of this compound on the levels of specific ceramide species within cultured cells.
Materials:
-
Cultured cells (e.g., HEK293).
-
This compound.
-
Cell culture medium and supplements.
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, cyclohexane).
-
LC-MS/MS system.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a desired duration (e.g., 24 hours).
-
Harvest the cells by scraping.
-
Perform lipid extraction from the cell pellets.
-
Analyze the lipid extracts by LC-MS/MS to quantify the levels of different ceramide species (e.g., C16, C18, C20, C22, C24 ceramides).
-
Compare the ceramide profiles of this compound-treated cells to control cells to determine the inhibitor's specificity in a cellular context.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its specificity.
Caption: this compound selectively inhibits CerS1, blocking C18-ceramide synthesis.
Caption: Workflow for assessing this compound specificity in vitro and in cells.
Part 2: Specificity of the Tumor Suppressor Protein p53
The tumor suppressor protein p53 is a transcription factor that plays a central role in preventing cancer formation. Its "specificity" refers to its ability to selectively bind to specific DNA sequences, known as p53 response elements (REs), in the regulatory regions of target genes, thereby controlling their expression. This transcriptional specificity is crucial for dictating cellular outcomes such as cell cycle arrest, apoptosis, or DNA repair.
Factors Influencing p53 Transcriptional Specificity
The specificity of p53-mediated gene regulation is not absolute and is influenced by several factors:
-
p53 Response Element (RE) Sequence: The affinity of p53 for a particular RE is a primary determinant of target gene activation.
-
Post-Translational Modifications (PTMs) of p53: Modifications such as phosphorylation and acetylation can alter p53's conformation and its affinity for different REs and co-regulators.
-
Cellular Context and Co-factors: The availability of transcriptional co-activators and co-repressors in a specific cell type can influence which p53 target genes are activated.
-
Stress Signal: The nature of the cellular stress (e.g., DNA damage, oncogene activation) can lead to different PTM patterns on p53, resulting in the activation of distinct sets of target genes.
Experimental Protocols
This assay is used to quantify the ability of p53 to transactivate a specific target gene promoter.
Materials:
-
Mammalian cell line (p53-null, e.g., H1299, is often used for reconstitution experiments).
-
Expression vector for wild-type or mutant p53.
-
Luciferase reporter plasmid containing a p53-responsive promoter of a target gene.
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the cells with the p53 expression vector, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity in the presence and absence of p53 to determine the fold-activation of the target promoter.
ChIP is a powerful technique to identify the direct binding of p53 to the regulatory regions of its target genes in the context of native chromatin.
Materials:
-
Cells treated with a p53-activating agent (e.g., doxorubicin) or control.
-
Formaldehyde for cross-linking.
-
Lysis and sonication buffers.
-
p53-specific antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer and proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR analysis of specific DNA regions.
Procedure:
-
Cross-link proteins to DNA in living cells using formaldehyde.
-
Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitate the p53-DNA complexes using a specific anti-p53 antibody coupled to magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the p53-DNA complexes and reverse the cross-links.
-
Digest the proteins with proteinase K and purify the DNA.
-
Use quantitative PCR (qPCR) with primers specific to the promoter regions of putative p53 target genes to quantify the amount of immunoprecipitated DNA. An enrichment compared to a negative control region indicates direct p53 binding.
p53 Signaling Pathway
The following diagram illustrates the central role of p53 in response to cellular stress.
Caption: p53 is activated by stress, leading to transcriptional regulation of genes involved in key cellular responses.
Comparative Analysis of P053 and its Analogs as Ceramide Synthase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of P053, a selective inhibitor of ceramide synthase 1 (CerS1), and its analogs. The information presented herein is intended to assist researchers and drug development professionals in understanding the performance, mechanism of action, and experimental considerations for these compounds. This analysis is supported by experimental data from publicly available literature.
Introduction to this compound and Ceramide Synthase 1
This compound is a potent and selective, non-competitive inhibitor of ceramide synthase 1 (CerS1), an enzyme responsible for the synthesis of C18-ceramide.[1][2] CerS1 is highly expressed in skeletal muscle and the brain and has been implicated in the regulation of fat metabolism.[1][3] Inhibition of CerS1 by this compound has been shown to increase fatty acid oxidation in skeletal muscle and reduce adiposity in mouse models of high-fat diet-induced obesity.[1][4] This makes CerS1 a promising therapeutic target for metabolic diseases, and this compound a valuable tool for studying its function.
Comparative Performance of this compound and Analogs
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and its analogs against a panel of human and murine ceramide synthase (CerS) isoforms. This data allows for a direct comparison of their potency and selectivity.
| Compound | hCerS1 (μM) | mCerS1 (μM) | hCerS2 (μM) | mCerS2 (μM) | hCerS4 (μM) | hCerS5 (μM) | hCerS6 (μM) | Reference |
| This compound | 0.54 ± 0.06 | 0.46 ± 0.08 | 28.6 ± 0.15 | 18.5 ± 0.12 | 17.2 ± 0.09 | 7.2 ± 0.10 | 11.4 ± 0.17 | [2] |
| G024 | - | - | - | - | - | - | - | [5] |
| FTY720 | ~6.4 | - | ~6.4 | - | - | - | - | [6][7] |
| ST1058 | - | - | Preferential | - | Preferential | - | - | [8] |
| ST1074 | - | - | Preferential | - | Preferential | - | - | [8] |
| ST1072 | - | - | - | - | Potent | - | Potent | [8] |
| ST1060 | - | - | Predominant | - | - | - | - | [8] |
Note: A lower IC50 value indicates higher potency. "-" indicates data not available in the cited sources.
Signaling Pathway of CerS1 Inhibition
This compound exerts its effects by inhibiting CerS1, a key enzyme in the de novo ceramide synthesis pathway. This pathway begins with the condensation of serine and palmitoyl-CoA and culminates in the formation of various ceramide species with different fatty acid chain lengths. CerS1 is specific for the synthesis of C18-ceramide. By blocking this step, this compound reduces the levels of C18-ceramide and its downstream derivatives. In skeletal muscle, a reduction in C18-ceramide has been shown to lead to an increase in mitochondrial fatty acid oxidation. The precise downstream signaling cascade is an active area of research.
Caption: CerS1 Signaling Pathway and this compound Inhibition.
Experimental Protocols
In Vitro Ceramide Synthase Activity Assay
This protocol is adapted from fluorescent-based assays for measuring CerS activity.[2][9]
Materials:
-
Cell or tissue homogenates
-
NBD-sphinganine (fluorescent substrate)
-
Fatty acyl-CoAs (e.g., C18:0-CoA for CerS1)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA)
-
This compound and analog compounds
-
Solid Phase Extraction (SPE) C18 columns
-
Solvents for extraction and elution (e.g., methanol, chloroform)
-
Fluorescence plate reader
Procedure:
-
Prepare cell or tissue homogenates containing the ceramide synthase enzymes.
-
Pre-incubate the homogenates with varying concentrations of this compound or its analogs for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding NBD-sphinganine and the specific fatty acyl-CoA to the reaction mixture.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).
-
Separate the fluorescently labeled substrate (NBD-sphinganine) from the product (NBD-ceramide) using SPE C18 columns.
-
Elute the NBD-ceramide from the column.
-
Quantify the amount of NBD-ceramide using a fluorescence plate reader.
-
Calculate the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.
Caption: In Vitro Ceramide Synthase Assay Workflow.
In Vivo Efficacy Evaluation in a High-Fat Diet Mouse Model
This is a representative protocol based on published studies investigating the in vivo effects of CerS1 inhibitors.[1]
Animals:
-
Male C57BL/6J mice
Diet:
-
High-Fat Diet (HFD) to induce obesity and metabolic stress.
Drug Administration:
-
This compound or its analogs are administered orally (e.g., by gavage) at a specified dose and frequency (e.g., 5 mg/kg daily). A vehicle control group should be included.
Experimental Timeline:
-
Acclimatize mice to the facility and diet.
-
Induce obesity by feeding the mice a HFD for a designated period (e.g., 8-12 weeks).
-
Initiate daily treatment with this compound, analogs, or vehicle control.
-
Monitor body weight, food intake, and general health throughout the study.
-
At the end of the treatment period, perform metabolic assessments such as glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT).
-
Collect blood samples for analysis of plasma lipids and other metabolic markers.
-
Euthanize the mice and collect tissues (e.g., skeletal muscle, liver, adipose tissue) for lipidomic analysis (to measure ceramide levels) and gene expression analysis.
Caption: In Vivo High-Fat Diet Study Workflow.
Conclusion
This compound is a valuable research tool as a potent and selective inhibitor of CerS1. The comparative data presented in this guide highlights its superior selectivity over broader-spectrum inhibitors like FTY720. The provided experimental protocols and workflow diagrams offer a foundation for designing and executing studies to further investigate the therapeutic potential of this compound and its analogs in the context of metabolic diseases. Future research should focus on the development of additional selective inhibitors for other CerS isoforms to dissect their specific roles in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p53 promotes peroxisomal fatty acid β-oxidation to repress purine biosynthesis and mediate tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sphingolipid Metabolism and Signaling in Skeletal Muscle: From Physiology to Physiopathology [frontiersin.org]
- 5. A selective inhibitor of ceramide synthase 1 reveals a novel role in fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of specific ceramide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide for BRAF V600E as a Therapeutic Target
Note to the Reader: The therapeutic target "P053" as specified in the query could not be identified in public scientific databases. It is possible that this is an internal project identifier or a typographical error. To fulfill the structural and content requirements of the request, this guide has been prepared using the well-established therapeutic target BRAF V600E as a representative example. The principles, experimental workflows, and data presentation formats demonstrated herein are directly applicable to the validation of other novel therapeutic targets.
Introduction to BRAF V600E as a Therapeutic Target
The B-Raf (BRAF) gene encodes a serine/threonine protein kinase that is a critical component of the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This pathway plays a central role in regulating cell growth, proliferation, and differentiation.[1] A specific point mutation in the BRAF gene, resulting in the substitution of valine (V) with glutamic acid (E) at codon 600 (V600E), is one of the most common oncogenic mutations in human cancers. This BRAF V600E mutation leads to the constitutive activation of the BRAF kinase, which in turn stimulates the downstream MAPK pathway independent of external growth signals.[2][3] This uncontrolled signaling drives tumorigenesis and makes BRAF V600E an attractive and validated therapeutic target, particularly in melanoma.[2]
Signaling Pathway Analysis
The BRAF V600E mutation results in a 500-fold increase in kinase activity, leading to constitutive activation of the MAPK/ERK signaling cascade.[2] This pathway begins with extracellular signals activating RAS, which then activates BRAF. BRAF subsequently phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation and survival.[2] The diagram below illustrates this pathway and the points of therapeutic intervention by BRAF and MEK inhibitors.
Comparative Efficacy of BRAF V600E Inhibitors (In Vitro)
The validation of a therapeutic target relies on demonstrating that its inhibition leads to a desired biological effect, such as the death of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The table below compares the in vitro efficacy of three approved BRAF inhibitors against melanoma cell lines harboring the BRAF V600E mutation.
| Compound | Target(s) | Melanoma Cell Line | IC50 (nM) | Reference |
| Encorafenib | BRAF V600E | Multiple | <40 | [4] |
| Dabrafenib | BRAF V600E | Multiple | <100 | [4] |
| Vemurafenib | BRAF V600E | Multiple | <1000 | [4] |
Note: IC50 values can vary based on the specific cell line and assay conditions used.
In Vivo Validation in Xenograft Models
To validate a target in a more physiologically relevant context, in vivo studies using animal models are essential. In oncology, patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models, where human tumors are grown in immunocompromised mice, are standard.[5][6] The efficacy of a therapeutic agent is often measured as Tumor Growth Inhibition (TGI). The table below summarizes representative data on the in vivo efficacy of BRAF inhibitors.
| Treatment | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Key Outcome | Reference |
| Vemurafenib | BRAF V600E PDX | 50 mg/kg, BID | Significant | Delayed tumor growth | [7] |
| Dabrafenib + Trametinib | BRAF V600E Mutant | Not Specified | Significant | Long-term benefit observed | [8] |
| Encorafenib + Binimetinib | BRAF V600E PDX | Not Specified | Significant | Superior to Vemurafenib alone | [9] |
Experimental Workflow and Protocols
Validating a therapeutic target involves a cascade of experiments, from initial in vitro screening to in vivo efficacy studies. The following diagram illustrates a typical workflow for evaluating a targeted inhibitor.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.[11][12]
-
Cell Plating: Seed cells (e.g., BRAF V600E mutant melanoma cells) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[13]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., a BRAF inhibitor) and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[13][14]
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[11][13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] The intensity of the purple color is directly proportional to the number of viable cells.[14]
Western blotting is used to detect specific proteins in a sample and is crucial for confirming that a targeted inhibitor is engaging its target and modulating the intended signaling pathway (e.g., decreased phosphorylation of ERK).[15]
-
Sample Preparation: Treat cells with the inhibitor for a specified time, then lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[16]
-
SDS-PAGE: Load 10-20 µg of protein from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[17][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C with gentle agitation.[16][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[16]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to confirm equal protein loading across lanes.[18]
This protocol outlines the general steps for a cell line-derived xenograft (CDX) study to evaluate the anti-tumor efficacy of a compound in a living organism.[19][20]
-
Cell Preparation: Culture the desired cancer cell line (e.g., BRAF V600E mutant) to 70-80% confluency. Harvest, wash, and resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to improve tumor formation.[19][21]
-
Animal Acclimatization: Allow immunocompromised mice (e.g., athymic nude mice) to acclimate to the facility for at least one week prior to the study.[19][20]
-
Tumor Implantation: Subcutaneously inject approximately 1-5 million cells in a volume of 100-200 µL into the flank of each mouse.[19]
-
Tumor Monitoring and Randomization: Monitor the mice regularly for tumor growth. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into control (vehicle) and treatment groups.[20]
-
Drug Administration: Administer the test compound and vehicle according to the planned dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.[19]
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2). Monitor animal body weight as an indicator of toxicity.[19]
-
Endpoint: At the end of the study (due to tumor size limits or pre-defined duration), euthanize the animals, excise the tumors, and record their final weights.[20] Tumors may be used for subsequent pharmacodynamic (e.g., Western blot) or histological analysis.
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived tumor xenograft model to guide the use of BRAF inhibitors in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
- 9. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3.4. Western Blotting and Detection [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. BiTE® Xenograft Protocol [protocols.io]
Safety Operating Guide
Proper Disposal of P053 (Vinyl Acetate): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of RCRA Hazardous Waste Code P053, Vinyl Acetate (B1210297).
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, the Resource Conservation and Recovery Act (RCRA) hazardous waste code for vinyl acetate. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Vinyl acetate is classified as a hazardous waste due to its ignitability (B1175610) and potential toxicity.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle vinyl acetate with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory to prevent inhalation, and skin and eye contact.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.[3]
-
Skin Protection: Impervious gloves (e.g., butyl rubber) and a lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside a fume hood or if vapor concentrations are high.
In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[3] Absorb small spills with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[2]
This compound (Vinyl Acetate) Hazard Profile
The following table summarizes the key hazards associated with vinyl acetate.
| Hazard Classification | Description |
| Physical Hazards | Highly flammable liquid and vapor.[2] Vapors are heavier than air and may travel to a source of ignition and flash back. |
| Health Hazards | Harmful if inhaled.[2] May cause respiratory irritation.[2] Suspected of causing cancer.[2] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. |
Disposal Procedures for this compound (Vinyl Acetate)
The cardinal rule for the disposal of this compound is that it must be managed as a hazardous waste. Under no circumstances should vinyl acetate be disposed of down the drain or in regular trash. [2]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
All waste containing vinyl acetate, including contaminated labware (e.g., pipettes, vials), PPE, and spill cleanup materials, must be collected as this compound hazardous waste.
-
Segregate vinyl acetate waste from all other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, and bases to prevent violent reactions.[3]
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for collecting this compound waste. The original container is often a suitable option.
-
Ensure the container is tightly sealed to prevent the release of flammable vapors.[2]
-
Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "Vinyl Acetate"
-
The EPA Hazardous Waste Code: "this compound"
-
The hazard characteristics: "Ignitable, Toxic"
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The generator's name and contact information.
-
-
-
Storage:
-
Store the sealed and labeled this compound waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Storage Area.
-
The storage area must be well-ventilated, secure, and away from sources of ignition, heat, and direct sunlight.[2]
-
Provide secondary containment to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS or contractor with an accurate inventory of the this compound waste.
-
Ensure all required shipping papers and manifests are completed accurately.
-
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving vinyl acetate should be designed to minimize waste generation. This can be achieved by:
-
Using microscale techniques where possible.
-
Ordering and using the smallest quantity of vinyl acetate necessary for the experiment.
-
Not mixing vinyl acetate with other solvents or chemicals unless required by the experimental procedure, as this can complicate disposal.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound (Vinyl Acetate).
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
